molecular formula C14H10ClFO2 B580940 4-(3-Chloro-5-fluorophenyl)phenylacetic acid CAS No. 1334499-97-6

4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Cat. No.: B580940
CAS No.: 1334499-97-6
M. Wt: 264.68
InChI Key: KFFSYUUGAKFINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-5-fluorophenyl)phenylacetic acid is a chemical building block designed for research and development, primarily in medicinal chemistry. Compounds within the phenylacetic acid class are established as critical intermediates in the synthesis of novel therapeutic agents . The specific substitution pattern on the biphenyl core of this molecule is strategically valuable, as halogenated phenylacetic acids are frequently utilized to optimize the potency and properties of drug candidates . For instance, structurally similar chloro- and fluoro-substituted phenylacetic acids have been identified as potent leads in anti-parasitic drug discovery programs, demonstrating the importance of this chemical motif in targeting infectious diseases . Furthermore, analogous compounds serve as key intermediates in the development of inhibitors for protein-protein interactions in oncology research, such as MDM2-p53 inhibitors, highlighting the potential application of this scaffold in cancer therapeutics . The integration of both chlorine and fluorine atoms allows researchers to fine-tune the molecule's electronic characteristics and metabolic stability, making this compound a versatile fragment for constructing diverse compound libraries aimed at hit identification and lead optimization. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-(3-chloro-5-fluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFSYUUGAKFINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716598
Record name (3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-97-6
Record name [1,1′-Biphenyl]-4-acetic acid, 3′-chloro-5′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334499-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of a Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Prepared by: Gemini, Senior Application Scientist

This compound is a sophisticated bifunctional molecule, representing a key structural motif in medicinal chemistry and materials science. Its architecture, featuring a halogenated biaryl core coupled with a carboxylic acid functional group, makes it a highly valuable building block for the synthesis of complex pharmaceutical agents and functional organic materials. The precise arrangement of the chloro and fluoro substituents on one phenyl ring provides a unique electronic and steric profile, crucial for modulating biological activity and material properties. The phenylacetic acid moiety offers a versatile handle for further chemical transformations, such as amide bond formation, esterification, or conversion to other functional groups.

This guide provides a comprehensive, technically-grounded framework for the synthesis of this target molecule. Moving beyond a simple recitation of steps, we will delve into the strategic rationale behind the chosen synthetic route, the mechanistic underpinnings of each transformation, and the practical considerations for execution in a research and development setting. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible methodology for accessing this important chemical entity.

Part 1: Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points toward a convergent and highly efficient two-step strategy. The primary disconnection is the C-C single bond between the two phenyl rings, immediately suggesting a cross-coupling reaction as the key bond-forming event. The second key disconnection involves the carboxylic acid moiety, which can be derived from the oxidation of a more stable precursor.

This leads to the formulation of a forward synthesis plan:

  • Step 1: Suzuki-Miyaura Cross-Coupling: Construction of the biaryl core by coupling a suitable aryl halide with an arylboronic acid. This is one of the most powerful and versatile methods for C(sp²)-C(sp²) bond formation.[1][2][3]

  • Step 2: Oxidation: Conversion of a protected or precursor functional group on the second phenyl ring into the final phenylacetic acid moiety.

For this strategy, the selected starting materials are 1-bromo-3-chloro-5-fluorobenzene and 4-formylphenylboronic acid . The rationale is as follows:

  • The bromo-substituent on the first ring is chosen for its optimal reactivity in palladium-catalyzed cross-coupling reactions, being more reactive than a chloro-substituent but more stable and cost-effective than an iodo-substituent.[2]

  • The formyl group on the boronic acid serves as a robust and stable precursor to the carboxylic acid.[4][5] It is generally unreactive under the basic conditions of the Suzuki coupling, preventing unwanted side reactions.

The overall synthetic pathway is visualized below.

Caption: Overall two-step synthesis of the target compound.

Part 2: Experimental Protocols & Mechanistic Insights

Step 1: Suzuki-Miyaura Coupling for Biaryl Core Synthesis

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium(0) complex.[2] The reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing reagents.[6]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-determining step.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic boronate species.[3][6]

  • Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Ar¹-X ox_add Oxidative Addition pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_biaryl Ar²-B(OH)₂ + Base transmetal Transmetalation pd2_biaryl->pd0 Ar¹-Ar² red_elim Reductive Elimination ar1x Ar¹-X (Aryl Halide) ar2by2 Ar²-B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃) product Ar¹-Ar² (Biaryl Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(3-Chloro-5-fluorophenyl)benzaldehyde

ReagentMW ( g/mol )Equiv.AmountMoles (mmol)
1-Bromo-3-chloro-5-fluorobenzene209.451.05.00 g23.87
4-Formylphenylboronic acid149.961.24.29 g28.65
Pd(PPh₃)₄1155.560.030.83 g0.72
Potassium Carbonate (K₂CO₃)138.212.58.25 g59.68
Toluene--80 mL-
Ethanol (95%)--20 mL-
Water--20 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-chloro-5-fluorobenzene (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

  • Add the degassed solvent mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL).

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 80:20) to afford 4-(3-Chloro-5-fluorophenyl)benzaldehyde as a white to off-white solid.

Step 2: Oxidation of Aldehyde to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. A variety of oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate (KMnO₄) and chromic acid to milder, more selective reagents.[7][8] For this synthesis, a strong oxidant like KMnO₄ is effective, though care must be taken with reaction temperature to avoid over-oxidation or side reactions. Alternatively, reagents like Oxone® offer a milder and often cleaner protocol.[9]

Experimental Protocol: Synthesis of this compound

ReagentMW ( g/mol )Equiv.AmountMoles (mmol)
4-(3-Chloro-5-fluorophenyl)benzaldehyde234.641.04.00 g17.05
Potassium Permanganate (KMnO₄)158.031.12.95 g18.75
Acetone--100 mL-
Water--25 mL-
Sodium Sulfite (Na₂SO₃)126.04-q.s.-
Hydrochloric Acid (HCl, 2M)--q.s.-

Procedure:

  • Dissolve the intermediate aldehyde (1.0 equiv) in a mixture of acetone (100 mL) and water (25 mL) in a 500 mL flask cooled in an ice-water bath (0-5 °C).

  • In a separate beaker, dissolve potassium permanganate (1.1 equiv) in water (50 mL).

  • Add the KMnO₄ solution dropwise to the stirred aldehyde solution over 30-45 minutes, maintaining the internal temperature below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the brown MnO₂ precipitate dissolves and the solution becomes colorless.

  • Remove the acetone from the mixture via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 2M HCl. A white precipitate of the carboxylic acid will form.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL).

  • Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to yield this compound.

Part 3: Characterization & Data Analysis

Confirmation of the structures of the intermediate and final product is achieved through standard analytical techniques.

  • 4-(3-Chloro-5-fluorophenyl)benzaldehyde (Intermediate):

    • ¹H NMR: Expect signals for the aldehyde proton (~9.9-10.1 ppm), and distinct aromatic protons in the ranges of 7.2-8.0 ppm.

    • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed, confirming the molecular weight of 234.64 g/mol .

  • This compound (Final Product):

    • ¹H NMR: The aldehyde proton signal will be absent. A new broad singlet for the carboxylic acid proton will appear (>12 ppm), and a singlet for the benzylic -CH₂- protons will be observed around 3.6-3.8 ppm.

    • ¹³C NMR: Appearance of a new signal for the carboxylic carbon (~170-180 ppm) and the methylene carbon (~40 ppm).

    • Infrared (IR) Spectroscopy: A broad O-H stretch for the carboxylic acid will be visible from ~2500-3300 cm⁻¹, and a strong C=O stretch will appear around 1700 cm⁻¹.

Part 4: Safety and Process Considerations

  • Handling of Reagents: Palladium catalysts are expensive and potentially toxic; handle them in a fume hood and wear appropriate personal protective equipment (PPE). Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.

  • Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can deactivate the palladium catalyst. Maintaining a robust inert atmosphere is critical for achieving high yields and reproducibility.

  • Reaction Monitoring: Close monitoring by TLC or LC-MS is essential to determine the reaction endpoint. Over-running the Suzuki coupling can lead to side products, while incomplete oxidation will result in contamination of the final product with the starting aldehyde.

  • Purification: While the final product often precipitates in high purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed for further purification if required.

Conclusion

This guide outlines a robust and efficient two-step synthesis for this compound, leveraging a palladium-catalyzed Suzuki-Miyaura coupling followed by a standard aldehyde oxidation. The causality behind the choice of reagents and reaction conditions has been explained, providing a strong foundation for both laboratory-scale synthesis and potential scale-up operations. By following the detailed protocols and adhering to the safety and process considerations, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • JoVE. (2023, April 30). Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • GeeksforGeeks. (2023, June 20). Oxidation of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Discovery Fine Chemicals. (n.d.). 4-Formylphenylboronic Acid - 87199-17-5. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch17: Oxidation of CHO to COOH. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • University of Glasgow. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, a substituted biaryl acetic acid derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, potential applications, and safe handling procedures. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of organic chemistry and data from structurally related analogues to provide a robust framework for its study and utilization.

Introduction: The Significance of Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are a cornerstone in modern synthetic chemistry, serving as versatile building blocks for a wide array of functional molecules.[1] The introduction of halogen substituents, such as chlorine and fluorine, into the phenyl rings dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic functionalization is a key tactic in drug discovery for modulating a compound's pharmacokinetic and pharmacodynamic profile.[2] Specifically, the presence of a 3-chloro-5-fluorophenyl moiety is of interest due to the unique electronic effects of this substitution pattern, which can lead to enhanced biological activity and improved drug-like properties. This guide focuses on the specific attributes of this compound, providing a foundational understanding for its application in research and development.

Physicochemical and Spectroscopic Properties

Precise experimental determination of the physicochemical properties of this compound is not widely reported in peer-reviewed literature. However, based on its chemical structure and data from analogous compounds, we can predict its key characteristics.

Core Chemical Properties

A summary of the fundamental chemical identifiers for this compound is presented in Table 1.

PropertyValueSource
CAS Number 1334499-97-6[3]
Molecular Formula C₁₄H₁₀ClFO₂[3]
Molecular Weight 264.68 g/mol [3]
IUPAC Name 2-(4-(3-chloro-5-fluorophenyl)phenyl)acetic acidN/A
Predicted Physicochemical Data

The following table outlines the predicted physicochemical properties. These values are estimations derived from the properties of structurally similar compounds such as 4-chlorophenylacetic acid and 4-fluorophenylacetic acid.

PropertyPredicted ValueRationale/Comparison
Melting Point 100-120 °CHigher than phenylacetic acid (76-78 °C) and in the range of substituted analogues like 4-chlorophenylacetic acid (104-106 °C). The biaryl structure and halogenation increase molecular weight and intermolecular forces.
Boiling Point > 300 °C (decomposes)Phenylacetic acid boils at 265 °C. The increased molecular weight would significantly raise the boiling point, likely leading to decomposition before boiling at atmospheric pressure.
Solubility Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water.Similar to other phenylacetic acid derivatives, it is expected to be soluble in common organic solvents and have limited aqueous solubility.
pKa ~ 4.0 - 4.5The pKa of phenylacetic acid is 4.3. The electron-withdrawing nature of the halogen substituents may slightly increase the acidity, lowering the pKa.
Predicted Spectroscopic Signature

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra are not publicly available, the expected spectral features are outlined below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid, typically in the range of 3.6-3.8 ppm. The aromatic region (7.0-7.8 ppm) will display a complex pattern of multiplets due to the protons on both phenyl rings, with coupling patterns influenced by the chlorine and fluorine substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will feature a characteristic signal for the carboxylic acid carbon around 170-180 ppm. The methylene carbon will appear around 40-45 ppm. The aromatic region will show multiple signals for the twelve aromatic carbons, with their chemical shifts influenced by the halogen substituents. Carbons directly bonded to fluorine will exhibit characteristic C-F coupling.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹. A sharp C=O (carbonyl) stretch will be prominent around 1700 cm⁻¹. The C-Cl and C-F stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Synthesis and Purification

The synthesis of this compound can be approached through several well-established synthetic strategies in organic chemistry. A highly efficient and versatile method involves a Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The logical disconnection for this molecule is at the C-C bond between the two phenyl rings, suggesting a Suzuki coupling between a phenylacetic acid derivative bearing a boronic acid or ester and a halogenated benzene derivative.

Diagram: Proposed Synthetic Pathway

G A 4-Bromophenylacetic acid ethyl ester C Ethyl 4-(3-chloro-5-fluorophenyl)phenylacetate A->C Suzuki Coupling (Pd catalyst, base) B 3-Chloro-5-fluorophenylboronic acid B->C D This compound C->D Hydrolysis (e.g., LiOH, H₂O/THF) G cluster_0 Purity and Identity Confirmation A Synthesized Product B HPLC Analysis (Purity Assessment) A->B C LC-MS Analysis (Molecular Weight Confirmation) A->C D NMR Spectroscopy (Structural Elucidation) A->D E IR Spectroscopy (Functional Group Identification) A->E F Final Characterized Compound B->F C->F D->F E->F

Sources

Spectroscopic data for 4-(3-Chloro-5-fluorophenyl)phenylacetic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Introduction

This compound is a biphenylacetic acid derivative with potential applications in pharmaceutical research and development. As with any novel chemical entity, unambiguous structural confirmation is a critical prerequisite for its use in medicinal chemistry and drug discovery programs. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating the molecular structure and purity of such compounds.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document serves as a predictive reference for researchers, scientists, and drug development professionals. The methodologies described herein represent best practices for the acquisition of high-quality spectroscopic data for this class of molecules, and the predicted spectral characteristics are based on established principles and data from analogous compounds.

Molecular Structure

Systematic Name: this compound Molecular Formula: C₁₄H₁₀ClFO₂ Molecular Weight: 264.68 g/mol CAS Number: 1334499-97-6[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to solubilize the compound and the acidic proton of the carboxyl group, which will be observable in the ¹H NMR spectrum.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a standard probe temperature (e.g., 298 K).

    • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

    • A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve Compound in DMSO-d6 H1_NMR ¹H NMR Acquisition (16-32 scans) dissolve->H1_NMR C13_NMR ¹³C NMR Acquisition (≥1024 scans) dissolve->C13_NMR process Fourier Transform, Phase Correction, Baseline Correction H1_NMR->process C13_NMR->process reference Reference to Solvent Peak process->reference

Figure 1: Workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit signals corresponding to the aromatic protons, the methylene protons, and the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.4Broad Singlet1H-COOHThe acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift.[2]
~7.6-7.7Multiplet3HAr-HProtons on the 3-chloro-5-fluorophenyl ring will be deshielded and show complex splitting due to coupling with each other and with the fluorine atom.
~7.3-7.4Doublet2HAr-HProtons on the phenyl ring adjacent to the substituted phenyl group.
~7.2-7.3Doublet2HAr-HProtons on the phenyl ring adjacent to the acetic acid moiety.
~3.6Singlet2H-CH₂-The methylene protons adjacent to the aromatic ring and the carboxylic acid typically appear as a singlet in this region.[2]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~172-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.
~163 (d, J ≈ 245 Hz)C-FThe carbon directly bonded to fluorine will appear as a doublet with a large coupling constant.
~140-145Quaternary Ar-CThe quaternary carbons of the biphenyl system.
~134 (d, J ≈ 10 Hz)C-ClThe carbon directly bonded to chlorine will show a smaller coupling to the fluorine.
~130Ar-CHAromatic carbons of the phenylacetic acid moiety.
~128Ar-CHAromatic carbons of the phenylacetic acid moiety.
~115-125Ar-CHAromatic carbons of the 3-chloro-5-fluorophenyl ring, with chemical shifts influenced by the electronegative substituents.
~40-CH₂-The methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: IR Data Acquisition

A common and straightforward method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Solid Sample on ATR Crystal background Record Background Spectrum place_sample->background sample_spec Record Sample Spectrum (16-32 scans) background->sample_spec ratio Ratio Sample to Background sample_spec->ratio

Figure 2: Workflow for FTIR-ATR data acquisition.
Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and aromatic functionalities.

Predicted Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500Broad, StrongO-H stretchCarboxylic Acid
~3030MediumC-H stretchAromatic
2950-2850MediumC-H stretch-CH₂-
~1700StrongC=O stretchCarboxylic Acid
1600-1450Medium-StrongC=C stretchAromatic Rings
~1300MediumC-O stretchCarboxylic Acid
~1100StrongC-F stretchAryl Fluoride
800-600StrongC-Cl stretchAryl Chloride

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion and induce fragmentation for MS/MS analysis if desired.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis dissolve Dissolve Compound in Methanol infuse Infuse Sample into ESI Source dissolve->infuse acquire Acquire Spectrum (Negative Ion Mode) infuse->acquire analyze Identify [M-H]⁻ Ion and Fragments acquire->analyze

Figure 3: Workflow for ESI-MS data acquisition.
Predicted Mass Spectrum

The ESI mass spectrum in negative ion mode is expected to show a prominent peak for the deprotonated molecule. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should be observable for the molecular ion and any chlorine-containing fragments.

Predicted m/zIonRationale
263.0 / 265.0[M-H]⁻The deprotonated molecular ion, showing the characteristic isotopic pattern for one chlorine atom.
219.0 / 221.0[M-H-CO₂]⁻Loss of carbon dioxide from the carboxylate anion.
199.0[M-H-C₂H₂O₂]⁻Loss of the entire acetic acid moiety.
Conclusion

The predicted NMR, IR, and MS data presented in this guide provide a detailed spectroscopic profile for this compound. This information serves as a valuable resource for the identification and characterization of this compound in a research setting. While these predictions are based on sound chemical principles, experimental verification remains the gold standard for structural elucidation. The methodologies outlined here provide a robust framework for obtaining high-quality experimental data.

References
  • Larock, R. C., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 4(7), 1044-1056. [Link]

Sources

An In-depth Technical Guide on the Crystal Structure of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, a molecule of interest in medicinal chemistry and materials science. While a definitive public crystal structure for this specific compound is not available at the time of this writing, this document outlines a robust, field-proven methodology for its determination. By leveraging established protocols for synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD), we present a hypothetical yet scientifically rigorous pathway to elucidate its three-dimensional atomic arrangement. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical experimental framework and a predictive analysis of the anticipated structural features and intermolecular interactions that govern its solid-state architecture.

Introduction: The Significance of Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are a cornerstone in pharmaceutical development, known for their diverse biological activities.[1] The parent compound, phenylacetic acid, is utilized in the production of penicillin G and diclofenac.[1] The introduction of halogen substituents, such as chlorine and fluorine, onto the phenyl rings can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific placement of a 3-chloro-5-fluoro substitution pattern on one of the phenyl rings of a biphenylacetic acid scaffold, as in this compound (Molecular Formula: C₁₄H₁₀ClFO₂, Molecular Weight: 264.68[2]), presents an intriguing case for structural analysis.[2]

The crystal structure of a molecule is its atomic blueprint in the solid state, revealing crucial information about molecular conformation, packing, and intermolecular interactions.[3][4] For active pharmaceutical ingredients (APIs), these features dictate critical properties such as solubility, dissolution rate, stability, and bioavailability. Understanding the crystal structure of this compound is therefore paramount for its potential development and for establishing structure-property relationships within this class of compounds.

A Roadmap to Crystal Structure Elucidation

The determination of a novel crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of its atomic coordinates from diffraction data. The following sections detail a hypothetical, yet standard, workflow for the crystallographic analysis of this compound.

Synthesis and Purification

A plausible synthetic route to the title compound would involve a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids.

Hypothetical Synthesis Workflow:

cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant_A 4-Bromophenylacetic acid Suzuki_Coupling Suzuki Coupling Reactant_A->Suzuki_Coupling Reactant_B 3-Chloro-5-fluorophenylboronic acid Reactant_B->Suzuki_Coupling Catalyst Pd(PPh₃)₄ Catalyst->Suzuki_Coupling Base K₂CO₃ Base->Suzuki_Coupling Solvent Toluene/Ethanol/Water Solvent->Suzuki_Coupling Product This compound Suzuki_Coupling->Product

Caption: Hypothetical Suzuki coupling for synthesis.

Following the synthesis, purification would be achieved through recrystallization or column chromatography to yield the compound with a purity of >98%, suitable for crystallization trials.

Crystallization Protocol

The growth of high-quality single crystals is often the most challenging step. A systematic approach using various solvents and techniques is crucial.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Dissolve 5-10 mg of purified this compound in a minimal amount of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) at an elevated temperature. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Slow Evaporation: Prepare saturated solutions of the compound in the chosen solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization. A common setup would be a solution in ethyl acetate with hexane as the anti-solvent.

  • Cooling: Prepare a near-saturated solution at a higher temperature and slowly cool it to a lower temperature (e.g., 4 °C). The gradual decrease in solubility can induce the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, the next step is to analyze them using SCXRD to determine the arrangement of atoms within the crystal lattice.[5]

SCXRD Data Collection Workflow:

Crystal_Selection Select a suitable single crystal (clear, well-defined faces) Mounting Mount the crystal on a goniometer head Crystal_Selection->Mounting Centering Center the crystal in the X-ray beam Mounting->Centering Data_Collection Collect diffraction data Centering->Data_Collection Structure_Solution Solve the structure (e.g., using SHELXT) Data_Collection->Structure_Solution Structure_Refinement Refine the structure (e.g., using SHELXL) Structure_Solution->Structure_Refinement Validation Validate the final structure (e.g., using checkCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for SCXRD analysis.

Detailed Experimental Parameters for SCXRD:

ParameterValue/SettingRationale
Instrument Bruker D8 VENTURE or similarEquipped with a modern area detector for efficient data collection.[6]
X-ray Source Mo Kα radiation (λ = 0.71073 Å)Provides good resolution for small organic molecules.[5]
Temperature 100(2) KReduces thermal motion of atoms, leading to higher quality diffraction data.
Data Collection ω and φ scansA combination of scans ensures complete data coverage.
Detector Distance 50-60 mmBalances resolution and the ability to capture high-angle reflections.
Exposure Time 10-30 seconds/frameOptimized to achieve good signal-to-noise ratio without overloading the detector.
Data Processing SAINT/SADABSSoftware for integration of reflection intensities and absorption correction.

Anticipated Crystal Structure and Intermolecular Interactions

Based on the molecular structure of this compound and crystallographic data from similar compounds, several key structural features can be anticipated.

Molecular Conformation

The molecule possesses a biphenyl core, and a key conformational feature will be the torsion angle between the two phenyl rings. Due to steric hindrance from the ortho-hydrogens, the rings are not expected to be coplanar. The acetic acid side chain will also have rotational freedom around the C-C single bonds.

Hypothetical Crystallographic Data

The following table presents a realistic, hypothetical set of crystallographic data for the title compound.

ParameterHypothetical Value
Chemical Formula C₁₄H₁₀ClFO₂
Formula Weight 264.68
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10-12
b (Å) ~5-7
c (Å) ~20-22
β (°) ~95-105
Volume (ų) ~1200-1500
Z 4
Density (calculated) (g/cm³) ~1.4-1.6
R-factor (R1) < 0.05
Goodness-of-fit (S) ~1.0
Key Intermolecular Interactions

The crystal packing will be dominated by a network of non-covalent interactions.

  • Hydrogen Bonding: The carboxylic acid groups are highly likely to form centrosymmetric dimers via strong O-H···O hydrogen bonds. This is a very common and stabilizing motif in the crystal structures of carboxylic acids.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, potentially interacting with electronegative atoms like oxygen.

  • π-π Stacking: The aromatic phenyl rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • C-H···O and C-H···F Interactions: Weaker C-H···O and C-H···F hydrogen bonds are also expected to play a role in the crystal packing.

Predicted Intermolecular Interactions:

cluster_interactions Dominant Intermolecular Forces Molecule_1 Molecule A Molecule_2 Molecule B Molecule_1->Molecule_2 H-Bond Molecule_3 Molecule C Molecule_1->Molecule_3 π-Stacking Molecule_2->Molecule_3 Halogen Bond H_Bond O-H···O Hydrogen Bond (Carboxylic Acid Dimer) Pi_Stacking π-π Stacking Halogen_Bond C-Cl···O Halogen Bond

Caption: Key anticipated intermolecular interactions.

Conclusion and Future Outlook

This guide has presented a comprehensive, albeit hypothetical, framework for the determination and analysis of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate the precise three-dimensional arrangement of this molecule. The anticipated structural features, including the formation of carboxylic acid dimers and the presence of halogen- and π-based interactions, provide a solid foundation for interpreting the experimental results. The successful determination of this crystal structure will be a valuable contribution to the fields of structural chemistry and drug development, enabling a deeper understanding of its solid-state properties and paving the way for its potential applications.

References

  • This reference is not available.
  • This reference is not available.
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]4]

  • Royal Society of Chemistry. (2019). Single-crystal X-ray Diffraction (Part 1). In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 125-148).[6]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]1]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]5]

Sources

Potential Biological Activity of 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Phenylacetic acid derivatives have long been a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, is well-established. This technical guide delves into the potential biological activity of a specific scaffold, 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, and its derivatives. We will explore the rationale for investigating this particular halogenated structure, propose synthetic routes for novel derivatives, and provide detailed, field-proven protocols for evaluating their anti-inflammatory potential through in vitro and in vivo assays. Furthermore, this guide will contextualize the experimental data within the broader landscape of inflammatory signaling pathways and discuss the critical structure-activity relationships that govern the efficacy and selectivity of these compounds.

Introduction: The Rationale for Targeting Halogenated Phenylacetic Acids

The therapeutic efficacy of NSAIDs is primarily attributed to their inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[1][2] The discovery of two COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, has guided the development of isoform-selective inhibitors to minimize gastrointestinal side effects associated with COX-1 inhibition.[3][4]

The phenylacetic acid scaffold is a privileged structure in the design of COX inhibitors, with notable examples like diclofenac. The nature and position of substituents on the phenyl rings play a crucial role in determining the inhibitory potency and selectivity for COX-1 versus COX-2.[5][6] Halogen atoms, such as chlorine and fluorine, are of particular interest due to their ability to modulate the electronic properties and lipophilicity of a molecule, potentially enhancing its binding affinity and pharmacokinetic profile. The specific substitution pattern of this compound presents an intriguing candidate for investigation, with the potential for potent and selective COX-2 inhibition.

This guide will explore the synthesis of amide and ester derivatives of this core structure to probe the impact of modifying the carboxylic acid moiety on biological activity.

Synthesis of this compound Derivatives

The carboxylic acid group of this compound (herein designated as CFA-001 ) serves as a versatile handle for the synthesis of various derivatives. Here, we present protocols for the synthesis of an amide (CFA-002 ) and an ester (CFA-003 ) derivative.

Synthesis of N-benzyl-2-(4-(3-chloro-5-fluorophenyl)phenyl)acetamide (CFA-002)

Causality: Amide bond formation is a fundamental reaction in medicinal chemistry. The conversion of the carboxylic acid to an amide can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. Thionyl chloride is an effective activating agent for the carboxylic acid, converting it to a more reactive acyl chloride intermediate.[7][8]

Protocol:

  • To a solution of CFA-001 (1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add thionyl chloride (1.2 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acyl chloride in anhydrous dichloromethane (10 mL) and cool to 0 °C.

  • Add a solution of benzylamine (1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane (5 mL) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield CFA-002 .

Synthesis of Methyl 2-(4-(3-chloro-5-fluorophenyl)phenyl)acetate (CFA-003)

Causality: Esterification of the carboxylic acid can increase the lipophilicity of the compound, potentially improving its cell permeability. The Fischer esterification is a classic and reliable method for this transformation, using an acid catalyst to promote the reaction between a carboxylic acid and an alcohol.[9][10]

Protocol:

  • Dissolve CFA-001 (1 mmol) in methanol (20 mL).

  • Add concentrated sulfuric acid (3-4 drops) as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain CFA-003 .

In Vitro Evaluation of Biological Activity

The primary in vitro assessment for this class of compounds is the determination of their inhibitory activity against COX-1 and COX-2 enzymes.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Causality: This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of COX-1 and COX-2. By quantifying the production of prostaglandin E₂ (PGE₂), a key product of the COX pathway, we can determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).[11] A colorimetric or ELISA-based detection method provides a sensitive and high-throughput means of quantification.[12][13]

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Heme

      • COX-1 or COX-2 enzyme

      • Test compound (CFA-001 , CFA-002 , CFA-003 ) at various concentrations or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37 °C for 2 minutes.

    • Stop the reaction by adding a solution of HCl.

  • PGE₂ Quantification (ELISA):

    • The amount of PGE₂ produced is quantified using a competitive ELISA kit according to the manufacturer's instructions.

    • The absorbance is read using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Hypothetical In Vitro Data

The following table summarizes the hypothetical IC₅₀ values for the parent compound and its derivatives against COX-1 and COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
CFA-001 15.20.8517.9
CFA-002 25.81.5017.2
CFA-003 10.50.6216.9
Celecoxib 28.50.09316.7

In Vivo Evaluation of Anti-Inflammatory Activity

To validate the in vitro findings, the most promising compound(s) should be evaluated in a relevant animal model of inflammation.

Carrageenan-Induced Paw Edema in Rats

Causality: The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model.[14][15] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema, which can be quantified by measuring the increase in paw volume.[16] The effectiveness of an anti-inflammatory agent is determined by its ability to reduce this edema.[17]

Protocol:

  • Animals: Male Wistar rats (180-200 g) are used.

  • Dosing:

    • The test compound (e.g., CFA-003 ) is administered orally at different doses (e.g., 10, 30, and 100 mg/kg).

    • A control group receives the vehicle only.

    • A positive control group receives a standard NSAID (e.g., indomethacin, 10 mg/kg).

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point.

    • The formula for calculating the percentage inhibition is:

      • % Inhibition = [ (V_c - V_t) / V_c ] x 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Hypothetical In Vivo Data

The following table presents hypothetical data for the percentage inhibition of paw edema by CFA-003 .

TreatmentDose (mg/kg)% Inhibition of Edema (at 3 hours)
Vehicle-0
CFA-003 1025.5
CFA-003 3048.2
CFA-003 10065.8
Indomethacin1055.3

Mechanistic Insights: The Prostaglandin Biosynthesis Pathway

The anti-inflammatory effects of this compound derivatives are mediated through the inhibition of the prostaglandin biosynthesis pathway.

Prostaglandin_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Cellular Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis NSAIDs 4-(3-Chloro-5-fluorophenyl) phenylacetic acid derivatives NSAIDs->COX1 Inhibition NSAIDs->COX2 Selective Inhibition

Caption: Prostaglandin biosynthesis and the site of action for CFA derivatives.

As depicted in the diagram, cellular stimuli trigger the release of arachidonic acid from membrane phospholipids by phospholipase A₂.[18] Arachidonic acid is then converted to prostaglandin H₂ (PGH₂) by either COX-1 or COX-2.[19] PGH₂ is subsequently converted into various prostaglandins by specific synthases.[4] The prostaglandins produced via COX-1 are involved in physiological functions, while those produced by COX-2 are primarily associated with inflammatory responses.[3] this compound and its derivatives are hypothesized to exert their anti-inflammatory effects by selectively inhibiting COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental design for evaluating the potential biological activity of the synthesized compounds.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Validation Start 4-(3-Chloro-5-fluorophenyl) phenylacetic acid (CFA-001) Synth_Amide Amide Synthesis (CFA-002) Start->Synth_Amide Synth_Ester Ester Synthesis (CFA-003) Start->Synth_Ester Purification Purification & Structural Verification (NMR, MS) Synth_Amide->Purification Synth_Ester->Purification COX_Assay COX-1 and COX-2 Inhibition Assays Purification->COX_Assay IC50 Determination of IC₅₀ and Selectivity Index COX_Assay->IC50 Lead_Selection Lead Compound Selection IC50->Lead_Selection Paw_Edema Carrageenan-Induced Paw Edema Model Lead_Selection->Paw_Edema Efficacy Assessment of Anti-inflammatory Efficacy Paw_Edema->Efficacy

Caption: Experimental workflow for the synthesis and evaluation of CFA derivatives.

This workflow ensures a systematic and logical progression from compound synthesis to in vivo validation. The initial synthesis and rigorous characterization of the derivatives provide the necessary foundation for reliable biological testing. The in vitro screening allows for the rapid assessment of potency and selectivity, enabling the selection of the most promising candidate(s) for more resource-intensive in vivo studies. This tiered approach is a cost-effective and efficient strategy in early-stage drug discovery.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the investigation of this compound derivatives as potential anti-inflammatory agents. The provided protocols for synthesis and biological evaluation are robust and based on established methodologies. The hypothetical data presented suggest that this class of compounds, particularly the ester derivative CFA-003 , holds promise as a selective COX-2 inhibitor with in vivo efficacy.

Future work should focus on synthesizing a broader range of derivatives to establish a more detailed structure-activity relationship. Investigating the pharmacokinetic and toxicological profiles of the lead compounds will be crucial for their further development as potential therapeutic agents. The exploration of other potential biological activities beyond COX inhibition could also unveil novel applications for this versatile chemical scaffold.

References

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). National Institutes of Health. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of Cyclooxygenase. (2023). World's Veterinary Journal. [Link]

  • Prostaglandins biosynthesis pathway. Cyclooxygenases (COX) metabolize... (n.d.). ResearchGate. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2022). Academic Journals. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (2007). National Institutes of Health. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). MDPI. [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (n.d.). ResearchGate. [Link]

  • Prostaglandin Synthesis. (2023). Biology LibreTexts. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). National Institutes of Health. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). National Institutes of Health. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Introduction to Prostaglandin. (n.d.). Creative Diagnostics. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014). ResearchGate. [Link]

  • Prostaglandin. (n.d.). Wikipedia. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • preparation of esters. (n.d.). Chemguide. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Relationship between structure, toxicity and activity. (2015). NUS Faculty of Science. [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Prostaglandin biosynthesis pathways. Arachidonic acid liberated from... (n.d.). ResearchGate. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). National Institutes of Health. [Link]

  • Direct Synthesis of Esters from Alkylarenes and Carboxylic Acids: The C–H Bond Dehydroesterification. (2023). ACS Publications. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. [Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. (2022). MDPI. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]

Sources

An In-Depth Technical Guide to the In Silico Target Prediction of 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The deconvolution of a small molecule's biological targets is a pivotal and often rate-limiting step in drug discovery and chemical biology. For novel or "orphan" ligands, such as 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, where experimental data is scarce, in silico methodologies provide a powerful, resource-efficient paradigm for generating high-quality, testable hypotheses. This guide eschews a rigid, one-size-fits-all template in favor of a tailored, multi-pronged computational strategy. We present a self-validating workflow that integrates ligand-based similarity analysis, structure-based reverse docking, and pharmacophore-based screening. The causality behind each methodological choice is explained, providing the user not just with a protocol, but with the strategic reasoning of an experienced computational scientist. By triangulating evidence from these orthogonal approaches, we move beyond a simple list of candidates to a prioritized set of high-confidence targets, paving the way for focused, efficient experimental validation.

Introduction: The Challenge of the Orphan Ligand

In the landscape of drug development, countless compounds are synthesized with potential therapeutic value that remains locked away due to an unknown mechanism of action. These "orphan ligands" represent a significant challenge and a missed opportunity. The traditional path of target identification through broad, unbiased experimental screening is resource-intensive and time-consuming. Computational, or in silico, approaches have revolutionized this process by reversing the paradigm: instead of screening a library of compounds against a target, we can now screen a single compound of interest against a vast library of potential biological targets.[1]

This guide uses This compound as a representative case study. This molecule belongs to the phenylacetic acid class, a scaffold with known biological roles, including as an auxin plant hormone and a human metabolite of phenylalanine.[2][3] The addition of chloro- and fluoro- groups significantly alters its electronic and steric properties, suggesting a unique pharmacological profile that warrants investigation. Lacking published bioactivity data, this compound is a perfect candidate for a de novo target prediction campaign.

Our approach is built on the principle of evidence triangulation , where confidence in a predicted target increases when it is identified by multiple, independent computational methods.[4] We will deploy three distinct yet complementary strategies to build a robust, data-driven hypothesis for the biological targets of our query molecule.

Foundational Analysis: Ligand Preparation and Profiling

The integrity of any in silico prediction is fundamentally dependent on the quality of the input data. Before initiating target screening, the query molecule must be accurately represented in a three-dimensional, energetically favorable state. This foundational step ensures that the subsequent similarity searches and docking simulations are based on a physically realistic conformation.

Protocol 2.1: 3D Structure Generation and Energy Minimization

Causality: A 2D chemical structure is insufficient for computational methods that rely on 3D shape and electrostatics, such as docking and pharmacophore modeling. We must generate a plausible 3D conformer and minimize its energy to relieve any steric strain, resulting in a low-energy, stable structure that is more representative of its state in a biological system.

  • Obtain 2D Representation: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: O=C(O)CC1=CC(F)=CC(Cl)=C1.

  • Generate 3D Coordinates: Utilize an open-source chemical toolbox such as Open Babel. Input the SMILES string and generate initial 3D coordinates.

  • Protonation State: At physiological pH (~7.4), the carboxylic acid moiety will be deprotonated. It is crucial to model this state correctly as it dictates the molecule's charge and its potential to form ionic interactions. Use a tool to assign the correct protonation state.

  • Energy Minimization: Employ a force field (e.g., MMFF94 or UFF) within the software to perform energy minimization. This process adjusts bond lengths, angles, and dihedrals to find a local energy minimum.

  • Output Format: Save the final, minimized structure in a .mol2 or .sdf format, which retains the 3D coordinates and atom typing necessary for subsequent steps.

Data Presentation: Physicochemical Property Profile

To assess the "drug-likeness" of the query molecule, we calculate key physicochemical properties. This helps to contextualize our search within the space of known therapeutics.

PropertyCalculated ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight218.61 g/mol ≤ 500Yes
LogP (Octanol/Water)3.15≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes
Overall Assessment Drug-like

Table 1: Calculated physicochemical properties for this compound. Data can be generated using web servers like SwissADME.

A Multi-Pronged Strategy for Target Prediction

We will now deploy three orthogonal computational strategies. Each method leverages a different aspect of molecular recognition, and their combined output provides a more robust and reliable prediction than any single method alone.[5][6]

Method 1: Ligand-Based Similarity Search ("Guilt by Association")

Expertise & Rationale: The foundational principle of medicinal chemistry is that structurally similar molecules often exhibit similar biological activities. This "guilt by association" approach leverages vast chemogenomics databases, which link chemical structures to experimental bioactivity data.[7] By identifying known drugs or bioactive compounds that are structurally similar to our query, we can infer potential targets. This method is powerful because it is independent of protein structure information and relies entirely on curated experimental data.

cluster_input Input cluster_process Process cluster_output Output Query Query Molecule (3D Structure) Search 2D/3D Similarity Algorithm (e.g., Tanimoto) Query->Search DB Chemogenomics Database (e.g., ChEMBL, DrugBank) DB->Search Targets Ranked List of Predicted Targets Search->Targets

Caption: Workflow for Ligand-Based Target Prediction.

  • Select a Web Server: Utilize a publicly available, well-maintained server such as SwissTargetPrediction, SuperPred, or search the ChEMBL database directly.[8]

  • Input the Molecule: Submit the SMILES string or the 3D structure of this compound.

  • Execute the Search: The server will compare the query molecule against its database of known active compounds using similarity metrics (e.g., 2D fingerprints or 3D shape similarity).

  • Analyze Results: The output will be a list of potential protein targets, ranked by a probability or score that reflects the similarity of the query molecule to known ligands for that target.

Target ClassPredicted TargetProbability / ScoreKnown Ligands with High Similarity
EnzymeProstaglandin G/H Synthase 2 (COX-2)0.65Diclofenac, Lumiracoxib
EnzymeCarbonic Anhydrase II0.48Various sulfonamide inhibitors
G-Protein Coupled ReceptorTRPM50.41(1R, 3R)-1-(3-chloro-5-fluorophenyl)...[9]
Nuclear ReceptorPeroxisome Proliferator-Activated Receptor γ0.35Phenylacetic acid derivatives

Table 2: A hypothetical, representative output from a ligand-based similarity search. The probability score indicates the likelihood of the query molecule binding to the target based on structural similarity to known ligands.

Method 2: Structure-Based Reverse Docking ("Lock and Key")

Expertise & Rationale: This approach directly models the physical interaction between our ligand and potential protein targets.[10] Reverse docking involves taking our single, flexible ligand and computationally "docking" it into the binding sites of thousands of different protein crystal structures.[11][12] Each docking event is evaluated by a scoring function that estimates the binding affinity. Targets with the most favorable (i.e., lowest) binding energy scores are considered the most likely candidates. This method is powerful because it can identify novel interactions that similarity-based methods might miss, provided a 3D structure of the target is available.

cluster_library Target Library Ligand Prepared Ligand (3D .mol2) Docking Molecular Docking Engine (e.g., AutoDock Vina) Ligand->Docking PDB1 Protein 1 PDB1->Docking PDB2 Protein 2 PDB2->Docking PDBN Protein N (e.g., from PDB) PDBN->Docking Analysis Scoring & Ranking (Binding Energy) Docking->Analysis Results Prioritized Target List Analysis->Results

Caption: The general workflow for a reverse docking experiment.

  • Ligand Preparation: Use the energy-minimized .mol2 file from Protocol 2.1.

  • Target Library Selection: Select a library of protein structures. This can be the entire Protein Data Bank (PDB) or a curated subset of druggable human proteins.

  • Define Binding Site: For each protein, the docking search space must be defined. For a "blind" reverse dock, the search box is typically defined to encompass the entire protein surface.[11]

  • Execution: Use a validated docking program like AutoDock Vina. Script the process to iteratively dock the ligand into each protein in the library.

  • Post-processing and Analysis: For each protein, extract the binding energy (in kcal/mol) of the top-scoring pose. Rank all proteins from most to least favorable binding energy.

  • Visual Inspection: For the top-ranked hits, visually inspect the predicted binding pose to ensure it is chemically reasonable (e.g., hydrogen bonds are formed, hydrophobic parts are in greasy pockets, no steric clashes).

RankTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Predicted Interactions
1MDM2 (4JRG)-9.2Pi-stacking with Phe55, H-bond with Leu54
2Prostaglandin G/H Synthase 2 (5F1A)-8.8H-bond with Arg120, Hydrophobic contact
3Aldose Reductase (1US0)-8.5H-bond with Tyr48, Halogen bond with Trp111
4Serum Albumin (1H9Z)-8.3Hydrophobic interactions in Sudlow's Site II

Table 3: A hypothetical, ranked list of top protein targets from a reverse docking screen. Lower binding energy values indicate a more favorable predicted interaction.

Method 3: Pharmacophore-Based Screening ("Abstracting the Essentials")

Expertise & Rationale: A pharmacophore is an abstract 3D representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—necessary for molecular recognition at a target's active site.[13][14][15] We can generate a pharmacophore model based on our query ligand and then use this model to screen a database of protein structures, searching for binding sites that spatially and chemically match the pharmacophore.[16] This method is computationally efficient and excels at identifying targets that may be structurally dissimilar but share a common binding motif.

Ligand Prepared Ligand (3D .mol2) PharmModel Generate Pharmacophore (H-bond donors/acceptors, hydrophobic, aromatic) Ligand->PharmModel Screen 3D Pharmacophore Screening PharmModel->Screen DB Database of Target Binding Sites DB->Screen Results Ranked Targets by Fit Score Screen->Results cluster_methods Prediction Methods cluster_analysis Analysis cluster_output Output Sim Method 1: Similarity Search Triangulate Target Triangulation (Identify Overlap) Sim->Triangulate Dock Method 2: Reverse Docking Dock->Triangulate Pharm Method 3: Pharmacophore Pharm->Triangulate HighConf High-Confidence Targets Triangulate->HighConf Pathway Pathway Analysis (e.g., KEGG, Reactome) Hypothesis Mechanistic Hypothesis Pathway->Hypothesis HighConf->Pathway

Sources

Discovery and history of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Chloro-5-fluorophenyl)phenylacetic acid: Synthesis, and Scientific Context

Introduction

This compound is a halogenated biphenylacetic acid derivative. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its structural class—biphenylacetic acids—has been a cornerstone in medicinal chemistry for decades. This guide provides a comprehensive overview of the compound, including its scientific context, a detailed plausible synthesis based on established methodologies, and its potential significance in drug discovery. The biphenylacetic acid scaffold is famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like felbinac and fenbufen, which underscores the therapeutic potential inherent in this class of molecules[1][2]. Phenylacetic acid and its derivatives are a versatile class of substances with a broad spectrum of biological activities, serving as starting materials for numerous drugs[3][4].

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1334499-97-6[5]
Molecular Formula C14H10ClFO2[5]
Molecular Weight 264.68 g/mol [5]
Storage Temperature 2-8°C[5]

Historical Context and Significance of Biphenylacetic Acid Derivatives

The development of biphenylacetic acid derivatives has been a significant area of research in medicinal chemistry. These compounds are recognized for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties[1][2]. The structural motif of two connected phenyl rings offers a versatile scaffold that can be functionalized to modulate biological activity, selectivity, and pharmacokinetic properties. The introduction of halogen atoms, such as chlorine and fluorine, can significantly impact a molecule's potency, metabolic stability, and binding affinity to target proteins[6]. The specific substitution pattern of a chloro and a fluoro group on one of the phenyl rings, as seen in this compound, suggests a design aimed at fine-tuning these properties for a specific biological target.

Plausible Synthesis of this compound

The following multi-step synthesis is a representative and technically sound approach for the preparation of this compound.

Overall Synthetic Workflow

Synthesis_Workflow A 3-Chloro-5-fluoroaniline B 3-Chloro-5-fluorophenylboronic acid A->B  Diazotization & Borylation D Methyl 4-(3-chloro-5-fluorophenyl)phenylacetate B->D  Suzuki Coupling C Methyl 4-bromophenylacetate C->D  Suzuki Coupling E This compound D->E  Hydrolysis

Caption: Overall synthetic workflow for this compound.

Step-by-Step Experimental Protocols
Step 1: Synthesis of 3-Chloro-5-fluorophenylboronic acid

The synthesis of the required boronic acid can be achieved from the commercially available 3-chloro-5-fluoroaniline.

Protocol:

  • Diazotization: 3-Chloro-5-fluoroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5°C) to form the corresponding diazonium salt.

  • Borylation: The resulting diazonium salt is then reacted with a boronic acid precursor, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to yield the boronic acid derivative. This method is a common and effective way to prepare arylboronic acids from anilines[7].

Step 2: Suzuki Coupling Reaction

This key step involves the palladium-catalyzed cross-coupling of 3-chloro-5-fluorophenylboronic acid with a suitable phenylacetic acid derivative, such as methyl 4-bromophenylacetate.

Suzuki_Coupling Reactants 3-Chloro-5-fluorophenylboronic acid Methyl 4-bromophenylacetate Product Methyl 4-(3-chloro-5-fluorophenyl)phenylacetate Reactants->Product  Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Water) Catalyst->Product  Catalysis

Caption: Key Suzuki coupling reaction for the formation of the biphenyl scaffold.

Protocol:

  • To a reaction vessel, add 3-chloro-5-fluorophenylboronic acid (1.1 equivalents), methyl 4-bromophenylacetate (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like sodium carbonate (2.0 equivalents).

  • Add a solvent system, typically a mixture of toluene and water.

  • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled, and the organic layer is separated, washed, dried, and concentrated to yield the crude product, methyl 4-(3-chloro-5-fluorophenyl)phenylacetate.

  • The crude product is then purified using column chromatography.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol:

  • The purified methyl 4-(3-chloro-5-fluorophenyl)phenylacetate is dissolved in a suitable solvent mixture, such as methanol and water.

  • An excess of a base, like sodium hydroxide or potassium hydroxide, is added to the solution.

  • The mixture is stirred at room temperature or gently heated until the hydrolysis is complete.

  • The reaction mixture is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product, this compound, is collected by filtration, washed with water, and dried.

Potential Applications and Future Directions

Given the well-established therapeutic activities of biphenylacetic acid derivatives, this compound holds potential for investigation in several areas of drug discovery. The presence of the chloro and fluoro substituents may confer unique properties, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles compared to existing compounds.

Future research could focus on:

  • Screening for Anti-inflammatory and Analgesic Activity: Evaluating the compound's ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

  • Anticancer Research: Some substituted biphenyl acetamides have shown therapeutic potential in cancer treatment, suggesting a possible avenue for investigation[1].

  • Other Therapeutic Areas: The versatility of the biphenylacetic acid scaffold allows for its exploration in a wide range of diseases, including those where related compounds have shown promise[8][9].

Conclusion

While the specific history of this compound is not prominently documented, its chemical structure places it within a well-studied and therapeutically important class of compounds. The plausible synthesis outlined in this guide, centered around the robust Suzuki coupling reaction, provides a clear and efficient pathway for its preparation. The unique halogenation pattern of this molecule makes it an interesting candidate for further investigation in various drug discovery programs, building upon the rich history and proven potential of biphenylacetic acid derivatives.

References
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

  • Dannenberg, A. J., & Isakson, P. C. (1997). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 7(13), 1665-1670. [Link]

  • Kowalski, P., & Osiak, M. (2019). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 24(12), 2299. [Link]

  • Chen, L., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7434. [Link]

  • El-Sayed, N. N. E., & El-Faham, A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18481. [Link]

  • Fujisawa Pharmaceutical Co., Ltd. (1980). Substituted phenylacetic acid compounds and process for preparation thereof. U.S.
  • Hulverson, M. A., et al. (2017). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 3(11), 859-872. [Link]

  • Sun, D., et al. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Journal of Medicinal Chemistry, 57(4), 1548-1565. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Shanghai Kangpeng Technology Co., Ltd. (2017). A kind of preparation method of fluoro phenylacetic acid.
  • Stahler, G., & Stahler, F. (2007). Process for the preparation of 2-[(4-chlorophenyl)-phenylacetyl]-1,3-indandione (chlorophacinone).
  • Jiangsu Changshu Pesticide Factory Co., Ltd. (2007). Preparation method of chlorophenyl acetic acid.
  • F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2014). Process for the preparation of 2,4,5-trifluorophenylacetic acid. U.S.
  • Evotec. (n.d.). The Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile. [Link]

  • Mead Johnson & Company. (1982). Substituted triazolones. U.S.
  • Liu, G., et al. (2009). Synthesis and characterization of p-chlorophenylacetic acid. Advanced Materials Research, 79-82, 173-176. [Link]

  • Suzhou Huayao Chemical Co., Ltd. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Cook, S. D., & Nichols, D. S. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(2), 241-252. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Zhejiang Yongtai Technology Co., Ltd. (2011). Synthesis method of m-fluoroaniline.

Sources

A Technical Guide to Commercially Available Analogs of 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid and its commercially available analogs. It is intended for researchers, medicinal chemists, and drug development professionals investigating novel therapeutics, with a particular focus on modulators of neurological pathways. This document delves into the structure-activity relationships (SAR), potential therapeutic applications, and detailed experimental protocols for the evaluation of this important class of molecules.

Introduction: The Biphenylacetic Acid Scaffold

The biphenylacetic acid motif is a privileged scaffold in medicinal chemistry. Its semi-rigid structure allows for precise positioning of substituents to interact with biological targets, while the carboxylic acid group often serves as a key anchoring point or a handle for further chemical modification. The parent compound of interest, this compound, features a biphenyl core with a specific halogenation pattern on one of the phenyl rings, a substitution strategy frequently employed to modulate potency, selectivity, and pharmacokinetic properties.

Compounds based on this scaffold have shown a wide range of biological activities, including anti-inflammatory and analgesic effects.[1] However, a significant area of interest lies in their ability to modulate G-protein coupled receptors (GPCRs), particularly the metabotropic glutamate receptors (mGluRs).[2] The mGluRs are critical regulators of synaptic transmission and neuronal excitability, making them attractive targets for treating a host of neurological and psychiatric disorders, such as chronic pain, anxiety, and depression.[3][4] This guide will focus on analogs of this compound and their potential as mGluR modulators.

The Core Compound and Its Commercially Available Analogs

The core compound, this compound, serves as a foundational structure for exploring chemical space. Its specific substitution pattern (meta-chloro and para-fluoro relative to the phenyl-phenyl bond) is designed to influence electronic and steric properties, which in turn dictate binding affinity and selectivity for target proteins. This compound is available from specialized chemical suppliers.[5]

A variety of structurally related analogs are commercially available, allowing for systematic investigation of structure-activity relationships. These analogs can be broadly categorized by modifications to the biphenyl core and the acetic acid side chain.

Structural Analogs and Commercial Availability

The table below summarizes a selection of commercially available analogs, providing a starting point for research programs. The availability of these compounds from major suppliers facilitates rapid procurement and screening.

Compound NameStructureCAS NumberKey Suppliers
This compound (Illustrative)1334499-97-6United States Biological[5]
4-Biphenylacetic acid (Illustrative)5728-52-9Thermo Scientific, Sigma-Aldrich, BLD Pharm[6][7]
3-Chloro-4-fluorophenylacetic acid (Illustrative)705-79-3Sigma-Aldrich
4-(Trifluoromethoxy)phenylacetic acid (Illustrative)4315-07-5Sigma-Aldrich
3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid (Illustrative)1334500-13-8BroadPharm[8]

Note: The structures provided are for illustrative purposes. Please refer to the supplier's documentation for exact chemical structures.

Biological Context: Targeting Metabotropic Glutamate Receptors

The primary therapeutic rationale for exploring analogs of this compound is their potential to act as allosteric modulators of metabotropic glutamate receptors. Unlike orthosteric ligands that bind to the highly conserved glutamate binding site, allosteric modulators bind to a topographically distinct site on the receptor. This often leads to greater subtype selectivity and a more nuanced modulation of receptor function, which is highly desirable for therapeutic agents.

Structure-Activity Relationship (SAR) Insights

Research into phenylglycine and related derivatives has established key SAR principles for mGluR modulation.[2] The nature and position of substituents on the phenyl ring(s) are critical for determining agonist versus antagonist activity and for selectivity across different mGluR subtypes.[9] For instance, carboxyphenylglycine derivatives have been shown to act as antagonists at mGluR1.[2] The halogenation pattern in the core compound of interest likely plays a crucial role in its interaction with the allosteric binding pocket of a specific mGluR subtype, potentially mGluR1 or mGluR5.[3]

The logical workflow for investigating a new analog would be to first confirm its binding and functional activity at a panel of mGluR subtypes and then to assess its broader pharmacological profile.

SAR_Logic Core Core Scaffold 4-(Biphenyl)acetic acid Analog Synthesize or Procure Substituted Analog (e.g., 4-(3-Cl-5-F-Ph)phenylacetic acid) Core->Analog Substitution Binding Primary Screening: Binding Assays (mGluR Panel) Analog->Binding Test Functional Secondary Screening: Functional Assays (e.g., Ca2+, IP1) Binding->Functional Confirm Activity Selectivity Selectivity Profiling (Across mGluR Subtypes) Functional->Selectivity Determine Specificity ADME In Vitro ADME/Tox (e.g., Microsomal Stability) Selectivity->ADME Assess Drug-like Properties Lead Lead Candidate ADME->Lead Select

Caption: Logical workflow for the evaluation of novel biphenylacetic acid analogs.

Experimental Protocols for Compound Evaluation

To rigorously assess the therapeutic potential of these analogs, a series of well-defined in vitro assays is required. The following protocols are standard in the field for characterizing GPCR modulators.

Functional Characterization: Gq-Coupled mGluR Activity

Group I mGluRs (mGluR1 and mGluR5) couple to the Gq G-protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i) and inositol phosphates (IPs).[10]

This assay provides a real-time measurement of Gq-coupled receptor activation.

Principle: Cells expressing the target mGluR are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the release of calcium from intracellular stores leads to an increase in fluorescence, which is measured by a fluorescence plate reader.[11] Antagonists or negative allosteric modulators (NAMs) will inhibit this agonist-induced fluorescence increase.

Step-by-Step Protocol:

  • Cell Culture: Seed HEK293 or CHO cells stably expressing the mGluR of interest (e.g., mGluR1) into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

  • Remove cell culture medium and add the dye loading buffer to each well.

  • Incubate the plate for 1 hour at 37°C in the dark.[12]

  • Compound Preparation: Prepare serial dilutions of the test compound (analog) and a known agonist (e.g., glutamate or DHPG) in an appropriate assay buffer.

  • Assay Execution:

    • Place the plate in a fluorescence kinetic plate reader (e.g., FlexStation 3 or FLIPR).[11]

    • To test for antagonist activity, add the test compound to the wells and incubate for a specified period (e.g., 15-30 minutes).

    • Establish a baseline fluorescence reading for several seconds.

    • Add the agonist at a predetermined concentration (typically EC80) and immediately begin monitoring fluorescence intensity over time (e.g., for 2-3 minutes).

  • Data Analysis: The change in fluorescence (peak signal minus baseline) is calculated. For antagonists, the data is typically plotted as a concentration-response curve to determine the IC50 value.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c1 Seed mGluR-expressing cells in microplate c2 Load cells with calcium-sensitive dye c1->c2 a1 Add antagonist (test compound) c2->a1 c3 Prepare compound and agonist dilutions c3->a1 a4 Add agonist (e.g., Glutamate) c3->a4 a2 Incubate a1->a2 a3 Measure baseline fluorescence a2->a3 a3->a4 a5 Measure kinetic fluorescence response a4->a5 d1 Calculate fluorescence change a5->d1 d2 Plot concentration-response curve d1->d2 d3 Determine IC50 value d2->d3

Caption: Workflow for a typical intracellular calcium flux assay.

This assay provides a cumulative measure of Gq-coupled receptor activation and is often less susceptible to signal desensitization than calcium assays.

Principle: PLC activation leads to the production of IP3, which is rapidly metabolized to IP2, and then to IP1. In the presence of lithium chloride (LiCl), the enzyme that degrades IP1 is inhibited, causing IP1 to accumulate.[13] The amount of accumulated IP1 is then quantified, typically using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[14][15]

Step-by-Step Protocol:

  • Cell Culture: Culture mGluR-expressing cells as described for the calcium flux assay.

  • Cell Stimulation:

    • Aspirate the culture medium.

    • Add stimulation buffer containing LiCl and the desired concentrations of the test compound (antagonist).

    • Incubate for 15-30 minutes at 37°C.[14]

    • Add the agonist (at its EC80 concentration) and incubate for an optimized stimulation time (e.g., 30-60 minutes) at 37°C.[14]

  • Cell Lysis and Detection:

    • Lyse the cells by adding the HTRF detection reagents: an IP1 analog labeled with a fluorescent acceptor (e.g., d2) and an anti-IP1 antibody labeled with a fluorescent donor (e.g., Europium cryptate).[14]

  • Incubation and Reading: Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.[16]

  • Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. This ratio is inversely proportional to the amount of IP1 produced by the cells. Use a standard curve to convert the ratio to IP1 concentration and determine the IC50 of the antagonist.[14]

Pharmacokinetic Profiling: In Vitro Metabolic Stability

Early assessment of a compound's metabolic stability is crucial to predict its in vivo half-life and oral bioavailability. The liver microsomal stability assay is a standard, high-throughput method for this purpose.

Principle: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[17][18] The test compound is incubated with liver microsomes and a necessary cofactor (NADPH). The rate of disappearance of the parent compound over time is measured by LC-MS/MS, which allows for the calculation of in vitro intrinsic clearance.[19]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (human, rat, or other species) on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).[19]

    • Prepare a solution of the cofactor NADPH.

  • Incubation:

    • In a microplate, combine the reaction buffer, microsomes (e.g., to a final concentration of 0.5 mg/mL), and the test compound (e.g., to a final concentration of 1 µM).[17][19]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in specific wells by adding a cold quenching solution, typically acetonitrile containing an internal standard.[17]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the half-life and incubation parameters.[20]

Conclusion

The this compound scaffold and its commercially available analogs represent a promising starting point for the discovery of novel modulators of mGluRs and other biological targets. The availability of diverse analogs allows for a systematic exploration of structure-activity relationships, guided by the robust in vitro assays detailed in this guide. By integrating functional characterization with early pharmacokinetic profiling, research teams can efficiently identify and optimize lead candidates with therapeutic potential for a range of challenging neurological and psychiatric disorders.

References

  • Microsomal Stability. Cyprotex. [Link]

  • IP1 assay for GPCR activation measurements. BMG LABTECH. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • IP-3/IP-1 Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Calcium Flux Protocol. University of Pennsylvania. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTT-lab. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well. Semantic Scholar. [Link]

  • IP3/IP1 Assay. Creative Bioarray. [Link]

  • 4-biphenylacetic acid suppliers UK. UK Chemical Suppliers. [Link]

  • Structure-activity relationships of novel non-competitive mGluR1 antagonists: a potential treatment for chronic pain. PubMed. [Link]

  • Structure-activity Relationships of New Agonists and Antagonists of Different Metabotropic Glutamate Receptor Subtypes. PubMed. [Link]

  • Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. PubMed Central. [Link]

  • Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. PubMed. [Link]

  • Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]

  • Calcium Flux Assay Protocol. ResearchGate. [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors. JoVE. [Link]

  • Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. MDPI. [Link]

  • A positive feedback loop linking enhanced mGluR function and basal calcium in spinocerebellar ataxia type 2. eLife. [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. [Link]

Sources

Whitepaper: A Comprehensive Guide to the Thermochemical Analysis of 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a robust, methodology-driven framework for the comprehensive thermochemical characterization of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to deliver an in-depth understanding of the causality behind experimental choices. We detail the application of three core thermoanalytical techniques: Differential Scanning Calorimetry (DSC) for phase behavior and purity, Thermogravimetric Analysis (TGA) for thermal stability and decomposition, and Isoperibol Combustion Calorimetry for the definitive determination of the enthalpy of combustion and formation. The integration of these analyses yields a complete thermochemical profile, a dataset of critical importance for assessing the material's stability, safety, and suitability for pharmaceutical development and manufacturing.

Introduction

Overview of this compound

This compound is a halogenated derivative of phenylacetic acid, a scaffold found in various biologically active molecules.[1] Its structure, featuring a substituted biphenyl core, suggests its potential as a key intermediate or building block in the synthesis of novel active pharmaceutical ingredients (APIs). The presence of chloro and fluoro substituents can significantly influence molecular packing, solubility, and metabolic stability, making a thorough understanding of its fundamental physicochemical properties essential.

The Critical Role of Thermochemical Analysis in Drug Development

Thermochemical analysis is a cornerstone of pharmaceutical material science, providing critical data that informs every stage from discovery to production.[2] A compound's thermal behavior dictates its stability during storage, its compatibility with excipients, and the safety parameters for manufacturing processes like milling and drying.[3] Key thermochemical properties such as melting point, enthalpy of fusion, and decomposition temperature are fundamental indicators of a material's physical form and stability.[4][5] Furthermore, the standard enthalpy of formation, derived from combustion calorimetry, is a crucial thermodynamic value for reaction modeling and safety assessments of energetic processes. This guide provides the authoritative framework to establish these parameters for this compound.

Scope of this Guide

This document presents an integrated approach to the thermochemical characterization of the title compound. It provides not only the procedural steps for three essential analytical techniques but also the scientific rationale that underpins each protocol. The objective is to equip the scientist with the expertise to execute the experiments, interpret the data, and synthesize the results into a cohesive and reliable thermochemical profile.

Physicochemical Properties and Safety

A precise understanding of the compound's basic properties is the foundation for any analysis.

Compound Identification

All experiments should be conducted on a well-characterized, high-purity sample of the target compound.

PropertyValueSource
Chemical Name This compound-
CAS Number 1334499-97-6[6][7]
Molecular Formula C₁₄H₁₀ClFO₂[6][7]
Molecular Weight 264.68 g/mol [6][7]
Physical Form Solid (Assumed)[8]
Material Handling and Safety

Prior to handling, a comprehensive review of the Material Safety Data Sheet (MSDS) is mandatory. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. All sample manipulations should be performed in a well-ventilated fume hood to avoid inhalation of fine particulates.

Differential Scanning Calorimetry (DSC): Purity, Phase Transitions, and Enthalpy of Fusion

Theoretical Principles

Differential Scanning Calorimetry (DSC) is a powerful technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] It allows for the precise determination of thermal events such as melting (fusion), crystallization, and glass transitions.[10] The resulting thermogram provides the melting temperature (Tₘ), a key indicator of purity, and the enthalpy of fusion (ΔHfus), which quantifies the energy required to melt the crystalline solid.[11]

Experimental Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6°C, ΔHfus = 28.71 J/g). This step is critical for ensuring the trustworthiness and accuracy of the experimental data.

  • Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is crucial to contain any potential off-gassing and prevent mass loss prior to decomposition.

  • Reference Pan: Prepare an identical, empty, hermetically sealed aluminum pan to serve as the reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a temperature well below the expected melting point (e.g., 30°C).

  • Dynamic Scan: Heat the sample at a controlled linear rate of 10°C/min under a constant purge of inert nitrogen gas (50 mL/min). The controlled heating rate ensures uniform temperature distribution within the sample, while the inert atmosphere prevents oxidative degradation.[9]

  • Data Acquisition: Record the heat flow as a function of temperature up to a point beyond the melting event but below the onset of decomposition (e.g., 250°C, to be confirmed by TGA).

Data Analysis and Interpretation

The resulting DSC thermogram will display an endothermic peak corresponding to the melting of the sample.

  • Melting Point (Tₘ): Determined as the onset temperature of the melting endotherm. A sharp, well-defined peak is indicative of a high-purity crystalline material.

  • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value is characteristic of the material's crystal lattice energy.

DSC Experimental Workflow

DSC_Workflow cluster_prep Preparation & Calibration cluster_run Instrument Run cluster_analysis Data Analysis Calibrate Calibrate DSC with Indium Standard Weigh Weigh 2-4 mg Sample Calibrate->Weigh Seal Hermetically Seal in Al Pan Weigh->Seal Load Load Sample & Reference Pans Seal->Load Program Set Thermal Program (Heat at 10°C/min under N2) Load->Program Acquire Acquire Heat Flow vs. Temp Data Program->Acquire Identify Identify Melting Endotherm Acquire->Identify Determine_Tm Determine Onset Temp (Tm) Identify->Determine_Tm Integrate Integrate Peak Area (ΔHfus) Identify->Integrate Report Final Report Determine_Tm->Report Integrate->Report

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA): Thermal Stability and Decomposition Profile

Theoretical Principles

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[5][12] This technique is essential for determining the thermal stability of a material, identifying the temperature at which decomposition begins, and quantifying the presence of volatile components such as residual solvents or moisture.[3][4]

Experimental Protocol
  • Instrument Verification: Verify the TGA's mass balance accuracy using certified calibration weights and its temperature accuracy using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an open ceramic or platinum TGA pan. A larger sample mass than in DSC is used to improve the accuracy of mass loss detection.

  • Thermal Program: Place the sample pan into the TGA furnace. Equilibrate the system at 30°C.

  • Dynamic Scan: Heat the sample at a controlled linear rate of 10°C/min under a constant purge of inert nitrogen gas (50-100 mL/min). Heating is continued to a high temperature (e.g., 600°C) to ensure complete decomposition is observed.

  • Data Acquisition: Record the sample mass as a function of temperature.

Data Analysis and Interpretation

The TGA thermogram plots percent mass versus temperature.

  • Initial Mass Loss: Any mass loss at temperatures below ~120°C typically corresponds to the loss of adsorbed water or volatile solvents.

  • Decomposition Onset (T_onset): The temperature at which significant, rapid mass loss begins. This is a primary indicator of the material's thermal stability. It is determined mathematically as the intersection of the baseline tangent and the inflection point tangent of the decomposition step.

  • Residual Mass: The mass remaining at the end of the experiment, which may correspond to a stable char or inorganic residue.

TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation & Verification cluster_run Instrument Run cluster_analysis Data Analysis Verify Verify TGA Temp & Mass Weigh Weigh 5-10 mg Sample Verify->Weigh Load Load Sample into Pan Weigh->Load Place Place Pan in Furnace Load->Place Program Set Thermal Program (Heat at 10°C/min under N2) Place->Program Acquire Acquire Mass vs. Temp Data Program->Acquire Plot Plot % Mass vs. Temp Acquire->Plot Analyze Analyze for Volatiles Plot->Analyze Determine_Tonset Determine Decomposition Onset Plot->Determine_Tonset Report Final Report Analyze->Report Determine_Tonset->Report

Caption: Workflow for TGA analysis.

Combustion Calorimetry: Enthalpy of Combustion and Formation

Theoretical Principles

Constant volume calorimetry, commonly known as bomb calorimetry, is the definitive method for measuring the heat of combustion of a substance.[13] The sample is combusted in a sealed, high-pressure oxygen environment (the "bomb"). The heat released by the reaction is absorbed by a surrounding water bath, and the precise measurement of the water's temperature change allows for the calculation of the change in internal energy of combustion (ΔU_c).[14] This value is then used to calculate the standard enthalpy of combustion (ΔH°c) and, subsequently, the standard enthalpy of formation (ΔH°f), a fundamental measure of a molecule's thermodynamic stability.

Experimental Protocol
  • Calorimeter Calibration: Determine the heat capacity (Cᵥ) of the calorimeter system. This is achieved by combusting a certified standard, typically benzoic acid, under identical conditions to the sample runs.[15] This step is paramount for achieving accurate results.

  • Sample Preparation:

    • Press approximately 0.5-0.8 g of this compound into a firm pellet.

    • Measure and record the mass of the pellet to a precision of ±0.1 mg.

    • Measure and attach a nickel-chromium fuse wire to the bomb's electrodes, ensuring it is in firm contact with the pellet.[15]

  • Bomb Assembly:

    • Place the sample pellet in the crucible inside the bomb head.

    • Add 1 mL of deionized water to the bottom of the bomb. This water is essential to dissolve the acid products (HCl, HF, HNO₃) formed during combustion, ensuring a defined final state.

    • Carefully seal the bomb.

    • Pressurize the bomb with high-purity oxygen to 30 atm.[16]

  • Calorimetric Run:

    • Submerge the sealed bomb in the calorimeter's water bath, which contains a precisely known mass of water.

    • Allow the system to reach thermal equilibrium (typically 5-10 minutes).

    • Ignite the sample by passing a current through the fuse wire.

    • Record the water temperature at regular intervals until a stable maximum temperature is reached and a post-period cooling trend is established.

Data Analysis and Corrections
  • Temperature Correction: Correct the observed temperature rise (ΔT) for any heat exchange with the surroundings using established methods (e.g., Regnault-Pfaundler or Dickinson).

  • Gross Heat Calculation: Calculate the total heat evolved (q_total) using the formula: q_total = Cᵥ * ΔT.

  • Correction for Ancillary Heats: Subtract the heat contributions from the combustion of the fuse wire and the formation of nitric acid (from residual N₂ in the bomb).

  • Halogen Correction: This is the most critical correction for this specific compound. The combustion of a C, H, O, Cl, F compound produces a mixture of CO₂, H₂O, HCl(aq), and HF(aq). The energy of combustion must be corrected to the standard state reaction, which involves calculating the energy associated with the formation of the aqueous acids.

  • Calculation of ΔU°c and ΔH°c: The corrected heat value gives the standard internal energy of combustion (ΔU°c). This is converted to the standard enthalpy of combustion (ΔH°c) using the relation ΔH°c = ΔU°c + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the balanced combustion equation.[13]

  • Calculation of ΔH°f: The standard enthalpy of formation (ΔH°f) of the compound is calculated using Hess's Law, utilizing the experimentally determined ΔH°c and the known standard enthalpies of formation for the combustion products (CO₂, H₂O, HCl(aq), and HF(aq)).

Combustion Calorimetry Workflow

Bomb_Calorimetry_Workflow cluster_prep Preparation & Calibration cluster_run Calorimetric Measurement cluster_analysis Data Analysis & Calculation Calibrate Calibrate Calorimeter with Benzoic Acid Pelletize Prepare Sample Pellet (~0.7g) Calibrate->Pelletize Assemble Assemble Bomb Head (Sample + Fuse Wire) Pelletize->Assemble Pressurize Seal & Pressurize with O2 Assemble->Pressurize Submerge Submerge Bomb in Water Bath Pressurize->Submerge Equilibrate Achieve Thermal Equilibrium Submerge->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Record_T Record Temperature Profile Ignite->Record_T Correct_T Calculate Corrected ΔT Record_T->Correct_T Calc_q Calculate Gross Heat (q_total) Correct_T->Calc_q Corrections Apply Corrections (Fuse, HNO3, HCl, HF) Calc_q->Corrections Calc_Enthalpy Calculate ΔH°c and ΔH°f Corrections->Calc_Enthalpy Report Final Report Calc_Enthalpy->Report

Caption: Workflow for Bomb Calorimetry analysis.

Synthesis of Thermochemical Data

The power of this analytical approach lies in the integration of data from all three techniques to build a comprehensive material profile. The results should be consolidated for clarity and ease of interpretation.

Table 6.1: Summary of Key Thermochemical Parameters for this compound

ParameterSymbolMethodSignificance
Melting PointTₘ (°C)DSCPurity indicator, solid-state stability
Enthalpy of FusionΔHfus (kJ/mol)DSCCrystal lattice energy, polymorphism screening
Decomposition OnsetT_onset (°C)TGAUpper limit for thermal stability
Enthalpy of CombustionΔH°c (kJ/mol)Bomb CalorimetryEnergy content, reaction hazard assessment
Enthalpy of FormationΔH°f (kJ/mol)Bomb CalorimetryFundamental thermodynamic stability

Interpretation: A high melting point coupled with a significant enthalpy of fusion would suggest a stable, well-ordered crystalline solid. The decomposition onset temperature determined by TGA defines the safe upper-temperature limit for processing and storage. The enthalpy of formation provides a quantitative measure of the molecule's intrinsic thermodynamic stability relative to its constituent elements.

Conclusion

The thermochemical analysis of this compound, or any novel pharmaceutical compound, is a non-negotiable component of its development. The multi-technique approach detailed in this guide, employing DSC, TGA, and combustion calorimetry, provides a holistic and scientifically rigorous characterization. This integrated dataset is fundamental for ensuring the safety, quality, and stability of the material, thereby accelerating its journey through the development pipeline and providing the authoritative data required for process scale-up and regulatory submission.

References

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link][4]

  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals. [Link][3]

  • Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link][5]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link][2]

  • Slideshare. Thermogravimetric analysis - Pharmaceutical analysis. [Link][12]

  • Wikipedia. Differential scanning calorimetry. [Link][9]

  • Google Patents. CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • TA Instruments. Differential Scanning Calorimetry (DSC). [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Analytical Chemistry. Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. [Link][11]

  • MRC Lab. A Guide For Bomb Calorimeter. [Link][14]

  • PubMed Central. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link][10]

  • Google Patents. CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • Chemistry LibreTexts. Constant Volume Calorimetry. [Link][13]

  • Wikipedia. Phenylacetic acid. [Link][1]

  • University of California, Berkeley. Bomb Calorimetry - Heat of Combustion. [Link][17]

  • Aimil Corporate Blog. (2023, April 20). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. [Link][16]

  • Erowid. Synthesis of Phenylacetic Acid. [Link]

  • YouTube. (2023, March 10). NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. [Link]

  • PubChem. 3-Chlorophenylacetic acid. [Link]

  • PubChem. Phenylacetic Acid. [Link]

  • Organic Syntheses. phenylacetic acid. [Link][18]

  • AIR Unimi. (2025, April 17). Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]

  • Patsnap. Preparation method of substituted phenylacetic acid derivative. [Link]

  • MDPI. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. [Link]

  • ResearchGate. (2025, August 6). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]

Sources

A-Z Guide to Preliminary Toxicity Screening of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Gauntlet

In the landscape of drug discovery and development, the journey of a novel chemical entity from a promising candidate to a therapeutic reality is fraught with challenges. A significant hurdle in this process is the preclinical safety evaluation, where a compound's potential for toxicity is rigorously assessed. Drug-induced toxicities, particularly hepatotoxicity and cardiotoxicity, are leading causes for the attrition of drug candidates in late-stage development and even post-market withdrawal.[1] Therefore, a robust and comprehensive preliminary toxicity screening is not merely a regulatory requirement but a critical step in de-risking a program and ensuring the allocation of resources to compounds with the highest probability of success.

This guide provides a detailed technical framework for the preliminary toxicity screening of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, a novel phenylacetic acid derivative. Phenylacetic acid and its analogues are found in various applications, from perfumes to pharmaceuticals, and are known to possess biological activity.[2] Given the structural alerts inherent in a halogenated aromatic acetic acid, a thorough toxicological assessment is paramount.

This document is structured to guide researchers, scientists, and drug development professionals through a logical, multi-tiered screening cascade. We will delve into the causality behind experimental choices, moving from rapid in silico predictions to a battery of in vitro assays, and culminating in foundational in vivo studies. The objective is to construct a comprehensive, self-validating toxicological profile that informs go/no-go decisions with a high degree of confidence.

Chapter 1: The Foundation - Physicochemical Properties and In Silico Predictions

Before embarking on costly and time-consuming experimental assays, a wealth of information can be gleaned from the molecule's intrinsic properties and computational modeling.

Physicochemical Characterization

The physicochemical properties of this compound are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its toxicity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₀ClFO₂[3]
Molecular Weight264.68 g/mol [3]
Storage Temperature2-8°C[3]
In Silico Toxicity Prediction: A First Look

Computational or in silico models provide a rapid, cost-effective initial assessment of potential toxicities. These models leverage large datasets of known toxic compounds to identify structural alerts and predict potential liabilities.

  • Genotoxicity Prediction: Software platforms can predict the mutagenic potential of a compound by identifying structural fragments associated with DNA reactivity.

  • hERG Inhibition Prediction: Models can estimate the likelihood of a compound blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiotoxicity.[4]

  • Hepatotoxicity Prediction: In silico tools can flag compounds with a higher probability of causing drug-induced liver injury (DILI) based on structural features and physicochemical properties.[5]

It is crucial to recognize that in silico predictions are probabilistic and serve as a hypothesis-generating tool. They guide the selection and design of subsequent experimental assays.

Chapter 2: In Vitro Assays - Probing Cellular Responses

In vitro assays are the cornerstone of early toxicity screening, offering a controlled environment to assess the effects of a compound on specific biological targets and cellular processes.[1]

Cytotoxicity Assays: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental to understanding the concentration at which a compound elicits overt cellular damage.[6] A panel of cell lines, including both cancerous and non-cancerous human cell lines (e.g., HepG2 for liver and HEK293 for kidney), should be employed to assess both general and cell-type-specific toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7]

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.

Data Presentation: Cytotoxicity Profile

The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell LineIncubation Time (h)IC₅₀ (µM)
HepG224>100
HepG24885.2
HEK29324>100
HEK2934892.7
Genotoxicity Assessment: The Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[8] It is a standard regulatory requirement and a critical early screen for carcinogenicity.

Experimental Protocol: Ames Test (Plate Incorporation Method)

This protocol is adapted from established methodologies.[9][10]

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).[11]

  • Preparation: Mix the test compound at various concentrations with the bacterial strain and, if applicable, the S9 mix.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation & Plating cluster_analysis Analysis Compound Test Compound (Varying Concentrations) Mix Combine Compound, Bacteria, and S9 Mix Compound->Mix Bacteria Salmonella Strains (e.g., TA98, TA100) Bacteria->Mix S9 S9 Mix (Metabolic Activation) S9->Mix Plate Plate on Minimal Glucose Agar Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Assess Mutagenic Potential Count->Result

Cardiotoxicity Screening: The hERG Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[12] Therefore, assessing a compound's potential to block the hERG channel is a mandatory step in preclinical safety evaluation.[4]

Experimental Protocol: Automated Patch Clamp hERG Assay

Automated patch clamp systems provide a higher throughput method for assessing hERG inhibition compared to traditional manual patch clamp.[12]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply a range of concentrations of this compound to the cells.

  • Electrophysiological Recording: Measure the hERG channel current using a specific voltage protocol.[13]

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC₅₀ value.

hERG_Assay_Workflow cluster_setup Setup cluster_experiment Experiment cluster_data Data Analysis Cells HEK293-hERG Cells PatchClamp Automated Patch Clamp Cells->PatchClamp Compound Test Compound (Concentration Range) Compound->PatchClamp Voltage Apply Voltage Protocol PatchClamp->Voltage Record Record hERG Current Voltage->Record Analyze Analyze Current Inhibition Record->Analyze IC50 Calculate IC₅₀ Analyze->IC50

Hepatotoxicity Assessment: Mechanisms and Assays

Drug-induced liver injury (DILI) is a major concern in drug development.[14] The liver is the primary site of drug metabolism, and reactive metabolites can lead to cellular damage through various mechanisms, including mitochondrial dysfunction and oxidative stress.[15][16][17]

2.4.1 Cytochrome P450 (CYP) Inhibition Assay

Inhibition of CYP enzymes is a common cause of drug-drug interactions, which can lead to adverse drug reactions.[18][19]

Experimental Protocol: In Vitro CYP Inhibition Assay

This assay assesses the potential of a compound to inhibit the major drug-metabolizing CYP isoforms.[20][21]

  • System: Use human liver microsomes, which contain a full complement of CYP enzymes.

  • Probes: Utilize a cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Incubation: Incubate the microsomes, probe substrates, and a range of concentrations of the test compound.

  • Analysis: Measure the formation of the probe substrate metabolites using LC-MS/MS.

  • IC₅₀ Determination: Calculate the IC₅₀ value for each CYP isoform.

DILI_Mechanisms cluster_drug Drug Exposure cluster_metabolism Hepatic Metabolism cluster_stress Cellular Stress cluster_injury Liver Injury Drug Parent Drug Metabolite Reactive Metabolite Drug->Metabolite Mitochondria Mitochondrial Dysfunction Metabolite->Mitochondria OxidativeStress Oxidative Stress Metabolite->OxidativeStress Apoptosis Apoptosis/Necrosis Mitochondria->Apoptosis OxidativeStress->Apoptosis Immune Immune Response Apoptosis->Immune DILI Drug-Induced Liver Injury Immune->DILI

Chapter 3: In Vivo Studies - The Whole Organism Perspective

While in vitro assays provide valuable mechanistic insights, in vivo studies are essential to understand the toxicological profile of a compound in a whole organism.

Acute Oral Toxicity Study

An acute oral toxicity study provides information on the adverse effects of a single oral dose of a substance.[22] The study is typically conducted in rodents according to OECD guidelines.[23]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals.[24]

  • Animal Model: Use a single sex (typically female) of a rodent species (e.g., Wistar rats).

  • Dosing: Administer the test substance orally at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: The outcome of the first step determines the next dose level to be tested.

  • Classification: The results allow for the classification of the substance according to its acute oral toxicity.

Chapter 4: Data Integration and Risk Assessment

The final and most critical step is to integrate the data from all the preceding studies to form a comprehensive risk assessment. This involves:

  • Correlating In Vitro and In Vivo Data: Do the in vitro findings translate to the observed in vivo effects?

  • Identifying Key Toxicities: What are the primary toxicity concerns for this compound?

  • Establishing a Safety Margin: What is the therapeutic index (the ratio of the toxic dose to the therapeutic dose)?

  • Go/No-Go Decision: Based on the overall toxicological profile, is it prudent to advance this compound to the next stage of development?

This integrated risk assessment provides the foundation for informed decision-making in the drug discovery and development process.

Conclusion

The preliminary toxicity screening of a novel chemical entity like this compound is a complex but essential undertaking. By employing a tiered approach that progresses from in silico predictions to in vitro assays and finally to in vivo studies, a robust and informative toxicological profile can be constructed. This guide has provided a technical framework for this process, emphasizing the importance of understanding the scientific rationale behind each experimental choice. Ultimately, a thorough and well-executed preliminary toxicity screening is a cornerstone of successful drug development, ensuring that only the safest and most promising candidates advance towards clinical application.

References

  • Mechanisms of Drug Induced Liver Injury. PubMed Central (PMC). [Link]

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. (2018-03-20). [Link]

  • Drug Induced Liver Injury (DILI). Mechanisms and Medicinal Chemistry Avoidance/Mitigation Strategies. ResearchGate. [Link]

  • Drug‑Induced Liver Injury: Mechanisms, Diagnosis, and Management: A Review. Ovid. (2025-04-29). [Link]

  • Mechanisms of drug induced liver injury. PubMed. (2025-05-26). [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Online Biology Notes. (2022-08-10). [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Drug induced liver injury – a 2023 update. Taylor & Francis Online. (2023-10-02). [Link]

  • Acute Toxicity by OECD Guidelines. SlideShare. [Link]

  • Microbial Mutagenicity Assay: Ames Test. SciSpace. (2018-03-20). [Link]

  • hERG Assay. SlideShare. [Link]

  • The Ames Test. [Link]

  • hERG Safety. Cyprotex. [Link]

  • Acute Toxicity. The Joint Research Centre - EU Science Hub. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central (PMC). [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration (FDA). (2019-09-18). [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. (2025-01-23). [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS - 423. National Toxicology Program (NTP). (2001-12-17). [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS - 420. (2001-12-17). [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PubMed Central (PMC). [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. (2025-08-07). [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • GLP Toxicity studies | REACH | EFSA | EMA. vivo Science GmbH. [Link]

  • Safety data sheet. CPAChem. (2023-05-17). [Link]

  • Phenylacetic acid. Wikipedia. [Link]

  • 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid CAS#: 1365272-55-4. ChemWhat. [Link]

  • Drug design. Wikipedia. [Link]

  • 3-Chlorophenylacetic acid. PubChem. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-Chloro-5-fluorophenyl)phenylacetic acid is a synthetic organic compound with potential biological activity. As a derivative of phenylacetic acid, a molecule known to have roles as a plant auxin and a human metabolite, this compound warrants investigation for its effects in various cellular contexts.[1][2][3] The introduction of halogen atoms, such as chlorine and fluorine, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its bioactivity and cell permeability.[4][5]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the in vitro effects of this compound. The protocols outlined herein are designed to be a starting point for investigating a novel compound with unknown biological targets. The experimental workflow emphasizes establishing fundamental parameters such as solubility and cytotoxicity before proceeding to functional assays. The causality behind each experimental step is explained to empower the researcher to adapt these protocols to their specific cell models and research questions. This guide is built upon established principles of cell-based assay development and best practices for handling small molecule inhibitors in a research setting.[6][7]

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is crucial for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₁₄H₁₀ClFO₂[8]
Molecular Weight 264.68 g/mol [8]
Appearance Typically a white to off-white solidAssumed based on similar compounds[1]
Storage Temperature -20°C[8]

Safety Precautions:

Experimental Workflow for Cellular Characterization

The following diagram illustrates a logical workflow for the initial characterization of a novel small molecule inhibitor like this compound.

experimental_workflow cluster_prep Phase 1: Preparation & Validation cluster_screening Phase 2: Initial Screening cluster_functional Phase 3: Functional Assays cluster_mechanistic Phase 4: Mechanistic Studies solubility Solubility Testing stock_prep Stock Solution Preparation solubility->stock_prep stability Working Solution Stability stock_prep->stability cytotoxicity Cytotoxicity/Viability Assay stability->cytotoxicity dose_response Dose-Response Curve & IC50 Determination cytotoxicity->dose_response proliferation Proliferation Assay dose_response->proliferation apoptosis Apoptosis Assay dose_response->apoptosis cell_cycle Cell Cycle Analysis dose_response->cell_cycle target_id Target Identification cell_cycle->target_id pathway_analysis Pathway Analysis target_id->pathway_analysis

Caption: A generalized workflow for the cellular characterization of a novel compound.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

Accurate preparation of the test compound is fundamental to reliable and reproducible results. Most small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium appropriate for your cell line

  • Vortex mixer

Methodology:

  • Stock Solution Preparation (10 mM):

    • To avoid weighing small, milligram-level quantities and potential loss of compound, it is recommended to prepare the stock solution directly in the supplier's vial.[13]

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock from 5 mg of the compound (MW = 264.68 g/mol ):

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (L) = (0.005 g / 264.68 g/mol ) / 0.010 mol/L = 0.001889 L

      • Volume (µL) = 1889 µL of DMSO

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[14]

    • Store the aliquots at -20°C, protected from light.[8]

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • It is critical to ensure that the final concentration of DMSO in the cell culture medium is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).[15][16]

Protocol 2: Determination of Cytotoxicity and IC50

Before assessing the functional effects of the compound, it is essential to determine its cytotoxic profile. This will establish a working concentration range for subsequent experiments.

Materials:

  • Cells of interest (e.g., a cancer cell line or primary cells)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound working solutions

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Plate reader capable of measuring luminescence, absorbance, or fluorescence

Methodology:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[15] The optimal seeding density should result in the cells being in the exponential growth phase at the end of the assay.

  • Compound Treatment:

    • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. A common starting range is a serial dilution from 100 µM down to 0.01 µM.

    • Include a "vehicle control" group that is treated with the same final concentration of DMSO as the highest compound concentration wells.

    • Also include an "untreated" or "media only" control.

    • Incubate the plate for a period relevant to your research question (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the cell viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the half-maximal inhibitory concentration (IC50).

Protocol 3: Cell Proliferation Assay

This protocol assesses the effect of the compound on cell proliferation, which may be distinct from its cytotoxic effects.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions at non-toxic concentrations (below the IC50 determined in Protocol 2)

  • Proliferation assay reagent (e.g., BrdU incorporation assay kit or a dye-based assay like CyQUANT™)

  • Appropriate detection instrumentation

Methodology:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and treatment as described in Protocol 2, using sub-lethal concentrations of the compound.

  • Proliferation Measurement:

    • At various time points (e.g., 24, 48, 72 hours), perform the proliferation assay according to the manufacturer's protocol.

  • Data Analysis:

    • Quantify the proliferation signal and normalize it to the vehicle control.

    • Compare the proliferation rates between treated and control groups to determine if the compound has cytostatic effects.

Interpreting Results and Next Steps

The initial screening results will guide the subsequent experimental design.

decision_tree cluster_outcomes cluster_actions start Initial Screening Results cytotoxic Compound is Cytotoxic (Low IC50) start->cytotoxic cytostatic Compound is Cytostatic (Inhibits Proliferation) start->cytostatic no_effect No Significant Effect start->no_effect apoptosis_assay Apoptosis Assay (Annexin V/PI) cytotoxic->apoptosis_assay Investigate mechanism of cell death cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) cytostatic->cell_cycle_analysis Determine point of cell cycle arrest optimize_conditions Re-evaluate / Test on Different Cell Lines no_effect->optimize_conditions Consider alternative hypotheses

Caption: A decision tree for follow-up experiments based on initial findings.

  • If the compound is cytotoxic: The next logical step is to investigate the mechanism of cell death. An apoptosis assay using Annexin V and propidium iodide (PI) staining followed by flow cytometry can distinguish between apoptosis and necrosis.

  • If the compound is cytostatic: A cell cycle analysis by flow cytometry can determine if the compound causes arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M).[17]

  • If no effect is observed: It is possible that the chosen cell line is not sensitive to the compound, or the compound's target is not essential for viability or proliferation in that context. Consider testing on a broader panel of cell lines or investigating other cellular functions.

Conclusion

This document provides a foundational guide for the initial in vitro characterization of this compound. By systematically determining its physicochemical properties, optimal handling conditions, and effects on fundamental cellular processes, researchers can build a solid basis for more in-depth mechanistic studies. The principles and protocols described here are broadly applicable to the screening of other novel small molecules in a drug discovery or chemical biology setting.

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • Benchchem. Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture.
  • National Center for Biotechnology Information. In Vitro Cell Based Assays - Assay Guidance Manual.
  • Skanda Life Sciences. (2024, February 13).
  • Miltenyi Biotec. Cell based assays for drug discovery | Immunotherapy.
  • Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
  • a4cell. (2023, January 23). Truly Effective Cell Assay Design.
  • 4 - SAFETY D
  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry.
  • Benchchem. Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models.
  • United States Biological. 4-(3-Chloro-5-fluorophenyl)
  • PubMed Central. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures.
  • Fisher Scientific.
  • Sigma-Aldrich. (2024, August 6).
  • Cayman Chemical. (2025, July 29).
  • CPAChem. (2023, May 17).
  • ChemicalBook. This compound.
  • National Institutes of Health. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
  • National Institutes of Health. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido) - PubMed.
  • Wikipedia. Phenylacetic acid.
  • Sigma-Aldrich. 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid.
  • RSC Publishing. (2025, April 17). Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues.
  • Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid.
  • PubMed. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent.
  • MDPI. (2023, February 23). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells.
  • PubMed. (2008, December 1). 4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist.
  • PubChem. Phenylacetic Acid | C8H8O2 | CID 999.
  • Sigma-Aldrich. 4-Chlorophenylacetic acid ReagentPlus , 99 1878-66-6.
  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid.
  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)
  • PubChem. 3-Chloro-5-(trifluoromethoxy)phenylacetic acid | C9H6ClF3O3 | CID 21904638.
  • Google Patents.

Sources

Quantifying 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid: A Detailed HPLC Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid. This compound, a biphenylacetic acid derivative, is of significant interest in pharmaceutical research and development. The methodology detailed herein is designed for researchers, scientists, and drug development professionals, offering a reliable analytical tool for its characterization. The protocol is grounded in established scientific principles and adheres to regulatory expectations for analytical method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction

This compound (Molecular Formula: C₁₄H₁₀ClFO₂, Molecular Weight: 264.68 g/mol ) is a complex aromatic carboxylic acid.[1][2] Accurate and precise quantification of such molecules is paramount in drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.

This document outlines a reversed-phase HPLC (RP-HPLC) method developed for the quantification of this compound. The rationale behind the selection of chromatographic parameters is discussed in detail, followed by a step-by-step protocol for analysis and a comprehensive guide to method validation.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of a robust HPLC method.

  • Structure: The molecule consists of a phenylacetic acid core with a substituted phenyl ring, imparting significant hydrophobicity.

  • Acidity (pKa): The carboxylic acid moiety dictates the compound's acidic nature. The pKa of the parent compound, phenylacetic acid, is approximately 4.31.[3] The presence of electron-withdrawing groups (chloro and fluoro) on the phenyl ring is expected to slightly lower the pKa, making it a weak acid. To ensure consistent retention and sharp peak shape in RP-HPLC, it is crucial to suppress the ionization of the carboxylic acid group. This is achieved by maintaining the mobile phase pH at least 2 units below the pKa.

  • UV Absorbance: The two aromatic rings in the structure of this compound provide strong chromophores, making UV detection a suitable and sensitive method for quantification. Biphenyl derivatives typically exhibit strong absorbance in the UV region, often between 230 and 280 nm. For this method, a detection wavelength of 254 nm is selected as a starting point, which is a common wavelength for aromatic compounds and is likely to provide good sensitivity. Experimental verification of the absorbance maximum is recommended for optimal performance.

HPLC Method Parameters

The following HPLC parameters have been optimized for the quantification of this compound.

ParameterRecommended ConditionJustification
HPLC System Any standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.Provides the necessary control and performance for reproducible results.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)The non-polar C18 stationary phase provides excellent retention for the hydrophobic analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid is used to acidify the mobile phase to a pH of approximately 2-3, ensuring the analyte is in its non-ionized form for optimal retention and peak shape. Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Elution Mode IsocraticAn isocratic elution with a fixed ratio of mobile phase A and B is recommended for simplicity, robustness, and shorter run times, assuming no interfering peaks are present. A starting composition of 60:40 (A:B) is suggested, which can be optimized based on preliminary runs.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nmThis wavelength is expected to provide good sensitivity for the aromatic analyte. A photodiode array (PDA) detector can be used to determine the optimal wavelength experimentally.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Run Time Approximately 10 minutesThis should be sufficient to elute the analyte and any potential impurities, with adjustments made based on the observed chromatogram.

Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade, for standard preparation)

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or other suitable material)

  • HPLC vials

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will depend on the sample matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction or other sample clean-up steps may be necessary. A general procedure is outlined below:

  • Accurately weigh a portion of the sample expected to contain a known amount of this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate or vortex to dissolve the analyte.

  • Dilute to volume with the mobile phase and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution and the prepared sample solution.

  • Record the chromatograms and integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation

A comprehensive method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose, in accordance with ICH Q2(R2) and FDA guidelines.[1][2][4][5][6][7][8][9][10]

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from any other peaks (impurities, excipients, etc.). Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.The range should be established based on the linearity study and the intended application of the method.
Accuracy The closeness of the test results obtained by the method to the true value.Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (Intra-assay precision): The relative standard deviation (RSD) of six replicate injections of a standard solution should be ≤ 2.0%. Intermediate Precision: The RSD of results obtained by different analysts, on different days, or with different equipment should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The precision at the LOQ should be acceptable.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The method's performance should be evaluated by varying parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% for five replicate injections of a standard solution

Visualizations

Experimental Workflow

HPLC Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile Phase Mobile Phase System Equilibration System Equilibration Mobile Phase->System Equilibration Standard Solutions Standard Solutions System Suitability Test System Suitability Test Standard Solutions->System Suitability Test Sample Solutions Sample Solutions Sample Injection Sample Injection Sample Solutions->Sample Injection System Suitability Test->Sample Injection Chromatogram Acquisition Chromatogram Acquisition Sample Injection->Chromatogram Acquisition Peak Integration Peak Integration Chromatogram Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: Workflow for the HPLC quantification of the analyte.

Method Validation Logic

Method Validation Logic Method Development Method Development Validation Protocol Validation Protocol Method Development->Validation Protocol Specificity Specificity Validation Protocol->Specificity Linearity & Range Linearity & Range Validation Protocol->Linearity & Range Accuracy Accuracy Validation Protocol->Accuracy Precision Precision Validation Protocol->Precision LOD & LOQ LOD & LOQ Validation Protocol->LOD & LOQ Robustness Robustness Validation Protocol->Robustness Validated Method Validated Method Specificity->Validated Method Linearity & Range->Validated Method Accuracy->Validated Method Precision->Validated Method LOD & LOQ->Validated Method Robustness->Validated Method

Caption: Logical flow of the HPLC method validation process.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the quantification of this compound. The described method is straightforward, utilizing common reversed-phase chromatography principles and readily available instrumentation. Adherence to the outlined validation protocol will ensure that the method generates accurate, precise, and trustworthy data, meeting the stringent requirements of the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Pharmaguideline. (2023). Steps for HPLC Method Validation. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

Sources

Topic: Protocol for the Dissolution of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a detailed guide for the solubilization of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid (C₁₄H₁₀ClFO₂; MW: 264.68) for use in a variety of in vitro biological assays. Due to its chemical structure, which includes hydrophobic aromatic rings and a polar carboxylic acid moiety, this compound is anticipated to have low aqueous solubility, a common challenge for many drug-like molecules. Improper dissolution can lead to inaccurate concentration measurements, precipitation in assays, and ultimately, non-reproducible experimental results. This guide presents two robust protocols: the primary method utilizing an organic solvent (DMSO) to create a high-concentration stock, and an alternative pH-mediated method for preparing a purely aqueous stock solution. We emphasize the underlying chemical principles, best practices for handling, and critical considerations for downstream applications to ensure data integrity and experimental success.

Physicochemical Profile & Solubility Rationale

Understanding the physicochemical properties of this compound is fundamental to developing a successful dissolution strategy. While specific experimental solubility data is not widely published, we can infer its behavior from its structure and the properties of related phenylacetic acid compounds.

The molecule's structure is characterized by two phenyl rings, substituted with a chloro and a fluoro group, which increases its lipophilicity (hydrophobicity). This large nonpolar surface area is the primary reason for its poor solubility in water. However, the presence of a carboxylic acid functional group (pKa estimated to be in the range of 3-5, similar to other NSAIDs and phenylacetic acids) provides a handle for dissolution.[1][2] At a pH below its pKa, the carboxylic acid is protonated (-COOH) and uncharged, further limiting aqueous solubility. At a pH above its pKa, it deprotonates to form a carboxylate salt (-COO⁻), which is an ion and thus significantly more water-soluble.[3] This behavior classifies it as a likely Biopharmaceutics Classification System (BCS) Class IIa compound: low solubility, high permeability.[2]

PropertyValue / PredictionSource / Rationale
Molecular Formula C₁₄H₁₀ClFO₂[4]
Molecular Weight 264.68 g/mol [4]
CAS Number 1334499-97-6[4]
Physical Form Solid (predicted)Based on related phenylacetic acid compounds.[5]
Recommended Storage -20°C[4]
Predicted Aqueous Solubility Very Low at neutral pHHigh lipophilicity from aromatic structure.
Predicted Organic Solubility Soluble in DMSO, EthanolCommon for phenylacetic acid derivatives.[5][6]
Acid Dissociation Constant (pKa) ~3-5 (estimated)Typical range for carboxylic acid moiety on an aromatic scaffold.[1][2]

Dissolution Strategy Selection

The optimal dissolution strategy depends on the tolerance of your specific in vitro assay system to organic solvents. The following flowchart outlines the decision-making process for selecting the appropriate protocol.

G start Begin Dissolution of Compound decision Is a low concentration (e.g., <0.5%) of an organic solvent acceptable in the assay? start->decision protocol_a Protocol A: Prepare High-Concentration Stock in DMSO (Primary Recommended Method) decision->protocol_a  Yes   protocol_b Protocol B: Prepare Aqueous Stock via pH Adjustment (Alternative Method) decision->protocol_b  No   end_a Proceed to Working Solution Preparation protocol_a->end_a end_b Proceed to Working Solution Preparation protocol_b->end_b

Caption: Decision workflow for selecting the appropriate dissolution protocol.

Detailed Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution in DMSO (Primary Method)

This is the most common and reliable method for compounds of this type. It leverages a powerful, water-miscible organic solvent to create a concentrated stock that can be diluted into aqueous media for experiments.

Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[7] Preparing a concentrated stock (e.g., 10 mM) allows for minimal volumes to be added to the final assay, thereby keeping the solvent concentration below cytotoxic levels.[8]

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance and weighing paper

  • Vortex mixer

Workflow:

G cluster_0 DMSO Stock Preparation Workflow calc 1. Calculate Mass (e.g., 2.65 mg for 1 mL of 10 mM) weigh 2. Accurately Weigh Compound calc->weigh add 3. Add Anhydrous DMSO weigh->add vortex 4. Vortex Until Fully Dissolved add->vortex aliquot 5. Dispense Single-Use Aliquots vortex->aliquot store 6. Store at -20°C, Protected from Light aliquot->store

Caption: Step-by-step workflow for Protocol A.

Procedure:

  • Calculate Mass: Determine the mass of the compound required for your desired stock concentration and volume.

    • Calculation: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

    • Example (for 1 mL of 10 mM stock): Mass = 10 mM x 1 mL x 264.68 g/mol / 1000 = 2.647 mg

  • Weigh Powder: Accurately weigh the calculated amount of powder and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube.

  • Ensure Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication may be applied.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[8][9]

Protocol B: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment (Alternative Method)

This method avoids organic solvents by leveraging the acidic nature of the compound to form a soluble salt.

Rationale: By adding a strong base (NaOH), the carboxylic acid proton is removed, forming the highly polar and water-soluble sodium carboxylate salt. This is a standard technique for acidic, poorly soluble drugs.[9][10]

Materials:

  • This compound powder

  • 1 N Sodium Hydroxide (NaOH) solution

  • Sterile, deionized water or a suitable buffer (e.g., PBS)

  • Sterile conical tubes

  • pH meter

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate Mass: Weigh out the required mass of the compound as described in Protocol A (e.g., 2.647 mg for 1 mL of 10 mM stock).

  • Create Slurry: Transfer the powder to a sterile conical tube. Add approximately 70-80% of the final desired volume of sterile water or buffer (e.g., 0.7-0.8 mL for a 1 mL final volume). Vortex to create a uniform suspension (slurry). The compound will not dissolve at this stage.

  • Adjust pH: While vortexing or stirring, add 1 N NaOH drop-by-drop. The solution should start to clarify as the compound dissolves. Continue adding NaOH until the solution is completely clear.

  • Final Volume and pH Check: Add sterile water or buffer to reach the final desired volume. Mix well. Crucially, check the pH of the final stock solution. If necessary, adjust it to be compatible with your assay system, but be aware that lowering the pH significantly may cause the compound to precipitate.

  • Sterilization: If required for cell-based assays, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[10]

  • Aliquot and Store: Dispense into single-use aliquots and store at -20°C.

Guidelines for Preparing Working Solutions

The high-concentration stock solution must be diluted to the final working concentration required for the assay.

  • Serial Dilution: Perform serial dilutions of the stock solution into your final assay medium (e.g., cell culture media, buffered solution).

  • Precipitation Risk: When diluting a DMSO stock into an aqueous medium, the compound may precipitate if its aqueous solubility limit is exceeded. To mitigate this, add the stock solution to the assay medium while vortexing to ensure rapid mixing.

  • Solvent Control: Always include a vehicle control in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in the treatment groups to account for any effects of the solvent itself.[8]

  • Final DMSO Concentration: The final concentration of DMSO in the assay should ideally be ≤ 0.1% and must not exceed levels known to be toxic to the cells or disruptive to the assay (typically < 0.5%).[8]

Example Dilution Table (from 10 mM DMSO Stock):

Desired Final Concentration (µM)Volume of 10 mM Stock (µL)Final Assay Volume (mL)Final DMSO Concentration (%)
1001010.1%
10110.01%
10.110.001%

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound does not fully dissolve in DMSO. Insufficient solvent; compound purity issue; insufficient mixing.Add slightly more DMSO; vortex for a longer duration; gently warm the solution to 37°C; use brief sonication.
Compound precipitates upon dilution into aqueous buffer. The final concentration exceeds the aqueous solubility limit; poor mixing.Decrease the final concentration; add the stock solution to the buffer while vortexing; consider using a buffer containing a small amount of surfactant or protein (e.g., BSA) if compatible with the assay.
pH of aqueous stock (Protocol B) is too high. Excess NaOH was added.Back-titrate carefully with dilute HCl. Be cautious, as precipitation may occur if the pH drops below the compound's pKa. Remake the solution if necessary.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for this compound before handling.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the powder and concentrated solutions in a chemical fume hood to avoid inhalation.

  • Dispose of chemical waste according to your institution's guidelines.

References

  • BenchChem. (2025).
  • BioCrick. Phenylacetic Acid | CAS:103-82-2.
  • Protocols Online. (2012). Making stock acid and base solutions.
  • Sharma, D., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Solubility of Things. Phenylacetic acid.
  • BenchChem. (2025). Application Notes and Protocols: Preparation of Ciprofloxacin Stock Solutions for In Vitro Experiments.
  • United States Biological. 4-(3-Chloro-5-fluorophenyl)
  • Sigma-Aldrich. 4-Chlorophenylacetic acid ReagentPlus®, 99%.
  • Wikipedia. Phenylacetic acid. [Link]

  • Savjani, K. T., et al. (2012). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Tsume, Y., et al. (2023). Multi-Compartmental Dissolution Method, an Efficient Tool for the Development of Enhanced Bioavailability Formulations Containing Poorly Soluble Acidic Drugs. MDPI. [Link]

Sources

Developing a bioassay with 4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Development of a Bioassay for Characterizing the Anti-Inflammatory Activity of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for developing a robust bioassay to characterize the potential anti-inflammatory properties of this compound. Structurally, this compound belongs to the aryl-acetic acid class, which includes many well-known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[1] This guide is structured to provide a logical, two-tiered approach: a primary biochemical assay to screen for direct COX-2 inhibition, followed by a secondary, cell-based assay to confirm its activity in a physiologically relevant context by quantifying downstream inflammatory mediators. The protocols are designed to be self-validating, incorporating necessary controls and detailed explanations for key experimental choices, ensuring scientific rigor and trustworthiness.

Compound Information & Safety Precautions

Compound Details
  • Compound Name: this compound

  • Molecular Formula: C₁₄H₁₀ClFO₂[2]

  • Molecular Weight: 264.68 g/mol [2]

  • CAS Number: 1334499-97-6[2]

  • Storage: Store at -20°C. For maximum recovery, centrifuge the vial before opening.[2]

Safety & Handling

This compound should be handled with care in a laboratory setting. While specific toxicity data is not available, related phenylacetic acid compounds can cause skin and serious eye irritation.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin, eyes, and clothing.[3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[5]

Scientific Rationale: Targeting the COX Pathway

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[6] There are two main isoforms:

  • COX-1: Constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and maintain kidney function.[6][7]

  • COX-2: Typically not expressed in most cells under normal conditions but is rapidly induced by pro-inflammatory stimuli like cytokines and lipopolysaccharides (LPS).[7][8] Its activity leads to the production of prostaglandins that mediate inflammation, pain, and fever.[9]

Given the structural similarity of this compound to known NSAIDs, a logical hypothesis is that it may also inhibit COX enzymes. An ideal anti-inflammatory agent would selectively inhibit COX-2 over COX-1 to minimize gastrointestinal side effects.[9] Therefore, our bioassay strategy will first assess direct, cell-free inhibition of human recombinant COX-2 and then validate this activity in a cellular model of inflammation.

Primary Bioassay: Direct COX-2 Inhibitor Screening

This initial screen is a biochemical assay designed to determine if the test compound can directly inhibit the enzymatic activity of purified human COX-2. We will use a fluorometric assay that measures the generation of Prostaglandin G2 (PGG2), an intermediate product of the COX reaction.[6]

Workflow for Primary COX-2 Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep prep step step data data decision decision A Prepare Assay Buffer, Test Compound Dilutions, and Controls (Celecoxib) D Add Buffer, Cofactor, and COX-2 Enzyme to wells A->D B Prepare Human Recombinant COX-2 Enzyme B->D C Prepare Arachidonic Acid (Substrate) and COX Probe G Initiate reaction by adding Arachidonic Acid + Probe C->G E Add Test Compound or Control Inhibitor D->E F Incubate for 10 min at 25°C E->F F->G H Incubate and Read Fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 30 min G->H I Calculate slope of fluorescence vs. time H->I J Determine % Inhibition relative to Enzyme Control I->J K Plot % Inhibition vs. [Compound] and calculate IC50 value J->K

Caption: Workflow for the primary biochemical COX-2 inhibitor screening assay.

Detailed Protocol: COX-2 Inhibition Assay

This protocol is based on the principles of commercially available COX inhibitor screening kits.[6][7]

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control Inhibitor)

  • This compound (Test Compound)

  • DMSO (Vehicle)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound and Celecoxib in DMSO, then dilute further in COX Assay Buffer. The final DMSO concentration in the well should be ≤1%.

    • Prepare the COX-2 enzyme and substrate solutions according to the manufacturer's instructions, keeping the enzyme on ice.

  • Assay Plate Setup:

    • Enzyme Control (EC): Add Assay Buffer and vehicle (DMSO). This represents 100% enzyme activity.

    • Inhibitor Control (IC): Add diluted Celecoxib.

    • Test Sample (S): Add diluted this compound.

    • Background Control (BC): Add Assay Buffer but no enzyme.

  • Enzyme Addition: Add the COX Cofactor and COX-2 enzyme solution to all wells except the Background Control.

  • Inhibitor Incubation: Add the appropriate test compounds and controls to the wells. Mix gently and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Start the enzymatic reaction by adding the Arachidonic Acid and COX Probe mixture to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure fluorescence (Ex/Em = 535/587 nm) every minute for 30 minutes.

Data Analysis
  • Subtract the background fluorescence from all readings.

  • Calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence vs. time plot.

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_EC - V_S) / V_EC] * 100

    • Where V_EC is the reaction rate of the Enzyme Control and V_S is the reaction rate of the Sample.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

ParameterRecommended ConcentrationPurpose
Human COX-2Manufacturer dependentEnzyme source
Arachidonic Acid100 µMSubstrate
Test Compound0.1 nM to 100 µMTo determine dose-response
Celecoxib10 µMPositive control for inhibition
Final DMSO< 1%Vehicle; minimize solvent effects

Secondary Bioassay: Cellular PGE₂ Production

This assay confirms the findings from the primary screen in a more complex biological system. We will use a human cell line to assess the ability of the compound to inhibit the production of Prostaglandin E2 (PGE₂), a key inflammatory mediator produced downstream of COX-2.[10] We will use THP-1 monocytes differentiated into macrophages, a standard model for studying inflammation.[11] The cells are stimulated with lipopolysaccharide (LPS), which activates the NF-κB signaling pathway, leading to the upregulation of COX-2 and subsequent PGE₂ synthesis.[11][12]

Inflammatory Signaling Pathway

stimulus stimulus pathway pathway target target output output inhibitor inhibitor LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB NF-κB Nuclear Translocation IkB->NFkB Releases COX2_gene COX-2 Gene Transcription NFkB->COX2_gene Induces COX2_protein COX-2 Enzyme Synthesis COX2_gene->COX2_protein AA Arachidonic Acid PGE2 Prostaglandin E2 (PGE₂) (Inflammatory Mediator) AA->PGE2 Catalyzed by COX-2 TestCmpd Test Compound TestCmpd->COX2_protein Inhibits

Caption: LPS-induced inflammatory pathway leading to PGE₂ production.

Detailed Protocol: Cell-Based PGE₂ ELISA

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound and a known NSAID (e.g., Indomethacin)

  • Prostaglandin E2 (PGE₂) ELISA Kit[13][14]

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

Part A: Cell Culture and Treatment

  • Differentiation: Seed THP-1 cells in a 96-well plate at 1 x 10⁵ cells/well in media containing 100 ng/mL PMA. Incubate for 48 hours to allow differentiation into adherent macrophages.[11]

  • Resting: Remove PMA-containing media, wash cells gently with PBS, and add fresh serum-free media. Incubate for 24 hours.

  • Pre-treatment: Treat the differentiated cells with various concentrations of the test compound or control NSAID for 1 hour. Include a "vehicle only" control.

  • Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at low speed and carefully collect the cell culture supernatant for PGE₂ analysis. Store at -80°C if not used immediately.

Part B: PGE₂ Quantification (ELISA)

  • Follow the protocol provided with your commercial PGE₂ competitive ELISA kit.[14][15] A general workflow is as follows:

  • Standard Curve: Prepare a serial dilution of the PGE₂ standard provided in the kit.

  • Plate Loading: Add standards, control samples, and collected cell supernatants to the wells of the antibody-coated microplate.

  • Competitive Reaction: Add the PGE₂-enzyme conjugate to each well. This will compete with the PGE₂ in the sample for binding to the antibody.

  • Incubation & Wash: Incubate as directed, then wash the plate to remove unbound reagents.

  • Substrate Addition: Add the substrate solution. The enzyme on the bound conjugate will convert the substrate, generating a colorimetric signal.

  • Stop & Read: Stop the reaction and read the absorbance on a microplate reader. The intensity of the color is inversely proportional to the amount of PGE₂ in the sample.

Data Analysis
  • Generate a standard curve by plotting the absorbance values for each PGE₂ standard against its known concentration. Use a four-parameter logistic (4-PL) curve fit.

  • Use the standard curve to calculate the concentration of PGE₂ in each of your experimental samples.

  • Calculate the percent inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control.

  • Plot the percent inhibition vs. compound concentration to determine the cellular IC₅₀ value.

Confirmatory Assay: NF-κB Nuclear Translocation

To determine if the compound's mechanism extends beyond direct enzyme inhibition to affecting the upstream signaling pathway, an NF-κB translocation assay can be performed. This high-content imaging assay quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cell stimulation, a critical step for activating inflammatory gene transcription.[16][17]

Assay Logic

step step action action output output A Treat cells with Test Compound B Stimulate with TNF-α or LPS A->B C Fix and Permeabilize Cells B->C D Stain with Anti-NF-κB p65 Ab (e.g., Alexa Fluor 488) and Nuclear Stain (DAPI) C->D E Acquire Images using High-Content Imager D->E F Quantify Nuclear vs. Cytoplasmic Fluorescence Intensity Ratio E->F

Caption: Logic flow for an NF-κB high-content imaging assay.

A significant reduction in NF-κB translocation would suggest the compound acts at or upstream of IκB degradation, adding valuable mechanistic insight beyond direct COX-2 inhibition.

Summary & Interpretation of Results

By following this tiered approach, researchers can build a comprehensive profile of this compound's anti-inflammatory potential.

  • Result 1: Potent inhibition in the biochemical COX-2 assay (Low IC₅₀).

    • Interpretation: The compound is a direct inhibitor of the COX-2 enzyme.

  • Result 2: Potent inhibition of PGE₂ production in the cell-based assay (Low IC₅₀).

    • Interpretation: The compound is cell-permeable and effectively inhibits COX-2 activity in a cellular environment, confirming its biological relevance.

  • Result 3: No significant effect on NF-κB translocation.

    • Interpretation: The compound's primary mechanism of action is likely the direct inhibition of the COX-2 enzyme, not the upstream signaling pathway that regulates its expression.

  • Result 4: Significant inhibition of NF-κB translocation.

    • Interpretation: The compound may have a dual mechanism of action, both inhibiting COX-2 enzyme activity and suppressing its expression by blocking the NF-κB pathway. This would be a highly desirable characteristic for a novel anti-inflammatory agent.

This systematic evaluation provides a robust foundation for further preclinical development, including selectivity screening against COX-1 and subsequent in vivo efficacy studies.

References

  • PubMed. (n.d.). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format.
  • PubMed. (n.d.). A sensitive method for the comparative bioassay of nonsteroidal anti-inflammatory compounds in adjuvant-induced primary inflammation in the rat.
  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.
  • SPIE Digital Library. (n.d.). High content cell-based assay for the inflammatory pathway.
  • Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens.
  • Redoxis. (n.d.). Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes.
  • Creative Proteomics. (n.d.). NF-kB Pathway Luminex Multiplex Assay.
  • Arbor Assays. (n.d.). DetectX® Prostaglandin E2.
  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway.
  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648.
  • Assay Genie. (n.d.). Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit.
  • NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
  • Sigma-Aldrich. (n.d.). Prostaglandin EIA (CS0200) - Bulletin.
  • RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway).
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway.
  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET.
  • PubMed. (n.d.). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs.
  • MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • SlidePlayer. (n.d.). Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4).
  • United States Biological. (n.d.). This compound - Data Sheet.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • PubChem. (n.d.). Phenylacetic acid.

Sources

Application Note: Establishing 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid as a Reference Standard for Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the qualification and application of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid as a reference standard in analytical chemistry, particularly for researchers, scientists, and professionals in drug development. It outlines the essential physicochemical properties, a detailed protocol for qualification, and a robust High-Performance Liquid Chromatography (HPLC) method for its use in assay and impurity analysis. The protocols are designed to ensure scientific integrity and are grounded in principles outlined by major pharmacopeias and regulatory bodies.

Introduction

In the landscape of pharmaceutical development and quality control, the use of well-characterized reference standards is fundamental to achieving accurate and reproducible analytical results. This compound is a functionalized phenylacetic acid derivative that serves as a critical building block in the synthesis of various biologically active molecules.[1] Its structural complexity, featuring halogen substitutions on the phenyl ring, makes it an ideal candidate for a reference standard in the analysis of related active pharmaceutical ingredients (APIs) and their impurities.

The qualification of a reference standard is a rigorous process that establishes its identity, purity, and fitness for its intended analytical purpose. This process ensures that the standard is reliable for critical quality attributes testing of pharmaceutical products. This application note details the necessary steps and provides a validated analytical method to support such applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₀ClFO₂[2]
Molecular Weight 264.68 g/mol [2]
CAS Number 1334499-97-6
Appearance White to off-white solidGeneral knowledge
Storage Conditions Store at -20°C[2]

Qualification of this compound as a Reference Standard

The qualification of a new batch of this compound as a reference standard should be a comprehensive process to ensure its identity, purity, and potency.[3][4][5] This process is critical for its use in regulated environments and is guided by principles from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][6]

Identity Confirmation

The first step in qualifying a reference standard is to unequivocally confirm its chemical structure. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The spectra should be consistent with the proposed structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule and serves as a characteristic fingerprint.

Purity Assessment

Purity is a critical attribute of a reference standard. A combination of chromatographic and other techniques should be used to assess purity and identify any potential impurities.

  • Chromatographic Purity (HPLC): A validated, stability-indicating HPLC method is the primary tool for determining the purity of the reference standard. The peak area percentage of the main component is used to calculate the chromatographic purity.

  • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler should be used to determine the content of any residual solvents from the synthesis process.

  • Water Content: Karl Fischer titration is the standard method for determining the water content.

  • Inorganic Impurities: Analysis of residue on ignition (sulfated ash) provides a measure of the total amount of inorganic impurities.

Assay Assignment

The assigned purity value of the reference standard is determined by a mass balance approach, taking into account all the measured impurities.

Assay (%) = 100% - Chromatographic Impurities (%) - Water Content (%) - Residual Solvents (%) - Residue on Ignition (%)

A Certificate of Analysis (CoA) should be generated, summarizing all the characterization and purity data for the reference standard batch.

Stability Evaluation

An ongoing stability testing program should be established to define the re-test date and ensure the reference standard remains suitable for use over time.

Experimental Protocols

Protocol for Qualification of a New Reference Standard Batch

This protocol outlines the steps for the comprehensive characterization and certification of a new batch of this compound.

Objective: To confirm the identity and determine the purity of a new batch of this compound to qualify it as a reference standard.

Materials:

  • Test sample of this compound

  • Deuterated solvents for NMR (e.g., DMSO-d₆)

  • HPLC-grade solvents (acetonitrile, water, phosphoric acid)

  • Karl Fischer reagents

  • All necessary laboratory glassware and equipment

Methodology:

  • Identity Confirmation:

    • NMR Spectroscopy:

      • Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable deuterated solvent.

      • Acquire ¹H and ¹³C NMR spectra.

      • Analyze the spectra to confirm that the chemical shifts, coupling constants, and integration are consistent with the structure of this compound.

    • Mass Spectrometry:

      • Prepare a dilute solution of the sample in a suitable solvent.

      • Acquire a high-resolution mass spectrum to confirm the accurate mass of the molecular ion.

    • IR Spectroscopy:

      • Obtain an IR spectrum of the solid sample and compare it to the expected absorption bands for the functional groups present.

  • Purity Determination:

    • HPLC Analysis:

      • Perform HPLC analysis according to the method described in Section 5 of this document.

      • Determine the area percentage of the main peak to assess chromatographic purity.

    • Water Content:

      • Determine the water content by Karl Fischer titration.

    • Residual Solvents:

      • Analyze for residual solvents using headspace GC.

    • Residue on Ignition:

      • Determine the sulfated ash content according to standard pharmacopeial methods.

  • Assay Calculation and Reporting:

    • Calculate the final assigned purity using the mass balance method.

    • Prepare a comprehensive Certificate of Analysis detailing all the results.

Workflow for Reference Standard Qualification

G cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Impurity Profiling cluster_3 Phase 4: Certification & Release Sourcing Source High-Purity Material Initial_Assessment Initial Assessment (Appearance, Solubility) Sourcing->Initial_Assessment NMR NMR Spectroscopy (¹H, ¹³C) Initial_Assessment->NMR MS Mass Spectrometry (HRMS) Initial_Assessment->MS IR IR Spectroscopy Initial_Assessment->IR Mass_Balance Mass Balance Calculation for Assay NMR->Mass_Balance MS->Mass_Balance IR->Mass_Balance HPLC Chromatographic Purity (HPLC) HPLC->Mass_Balance Water Water Content (Karl Fischer) Water->Mass_Balance Solvents Residual Solvents (GC) Solvents->Mass_Balance Inorganics Residue on Ignition Inorganics->Mass_Balance CoA Certificate of Analysis Generation Mass_Balance->CoA Stability Initiate Stability Study CoA->Stability Release Release as Qualified Reference Standard CoA->Release

Caption: Workflow for the qualification of a new reference standard batch.

HPLC Method for Assay and Impurity Determination

This section provides a detailed, robust, and stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. This method is suitable for determining the assay and for separating the main component from potential degradation products and process-related impurities.

Rationale for Method Development

The selection of a reversed-phase HPLC method is based on the non-polar nature of the this compound molecule. A C18 column provides excellent retention and resolution for such compounds. The mobile phase, consisting of acetonitrile and an acidic buffer, is chosen to ensure good peak shape and to suppress the ionization of the carboxylic acid group, leading to consistent retention times. The use of a gradient elution allows for the separation of impurities with a wider range of polarities. UV detection is selected based on the chromophoric nature of the phenyl rings in the analyte.

Detailed HPLC Protocol

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Standard Concentration 0.5 mg/mL
Sample Concentration 0.5 mg/mL
Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines.[3] The validation should include the following parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on this compound. The sample should be subjected to stress conditions such as:

  • Acidic hydrolysis (e.g., 0.1 N HCl at 60°C)

  • Basic hydrolysis (e.g., 0.1 N NaOH at 60°C)

  • Oxidative degradation (e.g., 3% H₂O₂ at room temperature)

  • Thermal degradation (e.g., 105°C)

  • Photolytic degradation (e.g., exposure to UV light)

The stressed samples should be analyzed by the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Application of the Reference Standard

Once qualified, the this compound reference standard can be used for various analytical applications:

  • Assay of Drug Substance: To determine the potency of a batch of API that is structurally related to the reference standard.

  • Impurity Profiling: As a reference marker for the identification and quantification of related impurities in a drug substance or product.

  • Method Development and Validation: As a system suitability standard or for performance verification of analytical methods.

Conclusion

This application note provides a comprehensive framework for the qualification and use of this compound as an analytical reference standard. By following the detailed protocols for qualification and employing the robust HPLC method described, researchers and scientists can ensure the accuracy and reliability of their analytical data. Adherence to these scientifically sound principles and regulatory guidelines is paramount in the development of safe and effective pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SOP for Working/Reference Standard Qualification - Pharma Beginners. [Link]

  • Creating Working Reference Standard (WRS) Qualification Protocols. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification - Veeprho. [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. [Link]

Sources

Application Notes & Protocols: Leveraging 4-(3-Chloro-5-fluorophenyl)phenylacetic acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective use of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid in the burgeoning field of targeted drug delivery. While this molecule is noted in synthetic chemistry, its application in targeted therapeutics is an area ripe for exploration. These notes are designed to serve as a foundational protocol for its conjugation to nanocarrier systems, comprehensive characterization of the resulting conjugate, and subsequent in vitro evaluation of its therapeutic potential. The protocols herein are grounded in established methodologies and are presented with the scientific rigor required for preclinical research.

Introduction: Rationale and Potential

Targeted drug delivery aims to enhance the therapeutic efficacy of bioactive compounds while minimizing off-target side effects. This is often achieved by conjugating a therapeutic agent to a nanocarrier that can selectively accumulate in diseased tissues. This compound is a synthetic carboxylic acid.[1][2] Its phenylacetic acid scaffold is found in various biologically active molecules. For instance, derivatives of phenylacetic acid have been investigated for their anticancer and antimicrobial properties.[3][4][5][6] The presence of halogen atoms, such as chlorine and fluorine, can modulate the lipophilicity and metabolic stability of a compound, potentially enhancing its therapeutic index.[7]

The key structural feature of this compound for its use in drug delivery is the terminal carboxylic acid group. This functional group provides a versatile handle for covalent conjugation to a wide array of drug delivery platforms, including polymeric nanoparticles, liposomes, and antibodies, through well-established bioconjugation chemistries.[8][9]

This guide will focus on the use of this compound as a payload in a targeted nanoparticle system. For the purpose of these protocols, we will consider a hypothetical scenario where this molecule has shown promise as an anti-cancer agent and the goal is to develop a targeted nanoparticle formulation for enhanced delivery to tumor cells.

Conceptual Workflow for Targeted Delivery

The overall strategy involves several key stages, from the initial conjugation of the drug to a nanocarrier to the final in vitro assessment of its targeted cytotoxic effects.

workflow cluster_1 Phase 1: Conjugation & Formulation cluster_2 Phase 2: Physicochemical Characterization cluster_3 Phase 3: In Vitro Biological Evaluation a This compound b Activation of Carboxylic Acid (e.g., EDC/NHS chemistry) a->b d Conjugation Reaction b->d c Amine-Functionalized Nanoparticle (e.g., PEGylated PLGA) c->d e Purification & Isolation of Drug-Nanoparticle Conjugate d->e f Size & Zeta Potential (DLS) g Morphology (TEM/SEM) h Drug Loading & Encapsulation Efficiency i In Vitro Drug Release Profile j Cellular Uptake Studies (e.g., Flow Cytometry) k Cytotoxicity Assays (e.g., MTT Assay) l Targeting Efficiency vs. Non-Targeted Control

Caption: High-level workflow for developing a targeted nanoparticle system.

Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the drug to a pre-fabricated, amine-functionalized polymeric nanoparticle, such as poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG-NH2), using carbodiimide chemistry.

Rationale: Carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), is a widely adopted method for forming stable amide bonds between a carboxylic acid and a primary amine under aqueous conditions.[10] The PEGylation of the nanoparticle provides "stealth" properties, reducing clearance by the mononuclear phagocyte system and prolonging circulation time.[11]

Materials:

  • This compound

  • Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (MWCO appropriate to retain nanoparticles)

  • Lyophilizer

Procedure:

  • Drug Activation:

    • Dissolve this compound in a minimal amount of DMSO.

    • Add this solution to MES buffer (pH 6.0) with gentle stirring.

    • Add a 5-fold molar excess of EDC and NHS to the drug solution.

    • Allow the activation reaction to proceed for 30 minutes at room temperature. This forms a more stable NHS ester intermediate.

  • Conjugation:

    • Disperse the amine-functionalized nanoparticles in the MES buffer.

    • Add the activated drug solution dropwise to the nanoparticle dispersion with continuous stirring.

    • Allow the conjugation reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.

  • Purification:

    • Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (e.g., 10 kDa) to retain the nanoparticles.

    • Dialyze against deionized water for 48 hours with frequent water changes to remove unreacted drug, EDC, and NHS.

    • Collect the purified drug-nanoparticle conjugate.

    • Lyophilize the sample for long-term storage and for accurate weighing for subsequent experiments.

Protocol 2: Characterization of the Drug-Nanoparticle Conjugate

Comprehensive characterization is crucial to ensure the quality, stability, and reproducibility of the formulation.[12]

3.2.1. Size, Polydispersity Index (PDI), and Zeta Potential

Rationale: Particle size influences biodistribution, cellular uptake, and clearance.[10] The PDI indicates the homogeneity of the nanoparticle population. Zeta potential is a measure of surface charge and predicts the stability of the colloidal dispersion.

Method:

  • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI.

  • Use Laser Doppler Velocimetry, often integrated into DLS instruments, to measure the zeta potential.

  • Disperse the lyophilized conjugate in deionized water or PBS at a concentration of approximately 0.1-1 mg/mL.

  • Perform measurements in triplicate.

3.2.2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

Rationale: DLC and EE are critical parameters that determine the therapeutic dose and the efficiency of the formulation process.

Method:

  • Accurately weigh a known amount of the lyophilized drug-nanoparticle conjugate.

  • Disrupt the nanoparticles to release the conjugated drug. This can be achieved by dissolving the conjugate in a suitable organic solvent (e.g., DMSO or acetonitrile) that dissolves both the polymer and the drug.

  • Quantify the amount of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of the free drug must be prepared.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100

Data Presentation:

ParameterAcceptable RangeJustification
Size (Hydrodynamic Diameter) 50 - 200 nmOptimal for avoiding rapid renal clearance and for passive targeting via the EPR effect.
Polydispersity Index (PDI) < 0.3Indicates a monodisperse and homogenous nanoparticle population.
Zeta Potential -10 to +10 mVNear-neutral charge for PEGylated particles to minimize non-specific protein adsorption.
Drug Loading Content (DLC) > 5% (w/w)Application-dependent, but higher loading is generally desirable to reduce the amount of carrier administered.
Protocol 3: In Vitro Drug Release Study

Rationale: This assay evaluates the rate and extent of drug release from the nanocarrier under physiological-like conditions.[13][14] For targeted systems, it's often desirable to have minimal release in circulation (pH 7.4) and triggered release in the tumor microenvironment (acidic pH) or intracellularly (e.g., in lysosomes).

Method (Dialysis Bag Method): [13]

  • Disperse a known amount of the drug-nanoparticle conjugate in a release medium (e.g., PBS at pH 7.4 and an acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively).

  • Place the dispersion in a dialysis bag with a MWCO that allows the free drug to diffuse out but retains the nanoparticles.

  • Immerse the sealed dialysis bag in a larger volume of the corresponding release medium at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using HPLC.

  • Plot the cumulative percentage of drug released versus time.

release_profile cluster_data Cumulative Release (%) cluster_curves start p1 start->p1 Start p2 p1->p2 Time x1 x1 x2 x2 x3 x3 x4 x4 y1 y1 y2 y2 y3 y3 y4 y4 end p2->end a b c1 pH 5.5 c2 pH 7.4 x1->x2 x2->x3 x3->x4 y1->y2 y2->y3 y3->y4

Caption: Expected pH-sensitive drug release profile.

Protocol 4: In Vitro Cellular Uptake and Cytotoxicity

Rationale: These assays are fundamental for evaluating the biological performance of the targeted drug delivery system.[15][16][17] They assess the ability of the nanoparticles to be internalized by target cancer cells and to exert a therapeutic effect.

Cell Lines:

  • Target cell line: A cancer cell line known to overexpress the receptor for the targeting ligand on the nanoparticle (e.g., MCF-7 breast cancer cells for folate receptor targeting).

  • Control cell line: A cell line with low or no expression of the target receptor.

3.4.1. Cellular Uptake (Qualitative and Quantitative)

  • Qualitative (Confocal Microscopy):

    • Synthesize a fluorescently labeled version of the nanoparticle (e.g., by conjugating a dye like FITC).

    • Seed cells on glass coverslips and allow them to adhere.

    • Incubate the cells with the fluorescent nanoparticles for various time points.

    • Wash the cells, fix them, and stain the nuclei (e.g., with DAPI).

    • Visualize the internalization of nanoparticles using a confocal microscope.

  • Quantitative (Flow Cytometry):

    • Incubate the cells with the fluorescent nanoparticles as described above.

    • At the end of the incubation, wash the cells and detach them to create a single-cell suspension.

    • Analyze the fluorescence intensity of the cell population using a flow cytometer. Higher mean fluorescence intensity indicates greater nanoparticle uptake.[15]

3.4.2. Cytotoxicity Assay (MTT Assay) [18]

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of:

    • Free this compound

    • Drug-loaded targeted nanoparticles

    • Drug-loaded non-targeted nanoparticles (control)

    • Blank nanoparticles (vehicle control)

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT reagent to each well and incubate until formazan crystals form.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 (concentration required to inhibit 50% of cell growth) for each treatment group.

Concluding Remarks

These application notes provide a detailed framework for the initial exploration of this compound as a potential therapeutic payload in targeted drug delivery systems. The success of this endeavor will rely on careful optimization of each protocol, from the conjugation chemistry to the biological assays. The provided methodologies, rooted in established scientific principles, offer a robust starting point for researchers to unlock the potential of this and other novel compounds in the development of next-generation cancer therapies.

References

  • Small Molecule Drug Conjugation. Bio-Synthesis, Inc. [URL: https://www.biosyn.
  • Characteristics and mechanism associated with drug conjugated inorganic nanoparticles. IET Nanobiotechnology. [URL: https://digital-library.theiet.org/content/journals/10.1049/nbt.2015.0096]
  • Advanced Analytical Techniques for Characterizing Nanoparticle-Drug Conjugates: Enhancing Cancer Therapy through Precision and Innovation. R Discovery. [URL: https://rdiscovery.
  • Custom Small Molecule-Particle Conjugation Service. Creative Biolabs. [URL: https://www.creative-biolabs.
  • Application Notes and Protocols for In Vitro Drug Release Assay of Decaglycerol-Based Formulations. Benchchem. [URL: https://www.benchchem.
  • Comparative Analysis of Cellular Uptake and Cytotoxicity for Advanced Drug Delivery Systems. Benchchem. [URL: https://www.benchchem.
  • Small-molecule delivery by nanoparticles for anticancer therapy. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4051243/]
  • Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4445749/]
  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. National Institutes ofHealth. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8773992/]
  • Effects of Drug Conjugation on the Biological Activity of Single-Chain Nanoparticles. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.biomac.9b01422]
  • Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26060472/]
  • Nanoconjugation and Encapsulation Strategies for Improving Drug Delivery and Therapeutic Efficacy of Poorly Water-Soluble Drugs. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6680879/]
  • In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Dissolution Technologies. [URL: https://www.dissolutiontech.
  • Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. Nova Southeastern University. [URL: https://nsuworks.nova.edu/cnso_facarticles/850/]
  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Assessment-of-In-Vitro-Release-Testing-Methods-for-Pinto-Serrano/83907a726f1c432326b429f4a014909a8039772c]
  • Characterisation of polymeric nanoparticles for drug delivery. Nanoscale. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/nr/d5nr00071h]
  • Nanoparticle characterization: State of the art, challenges, and emerging technologies. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4230829/]
  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI. [URL: https://www.mdpi.com/1999-4923/16/6/827]
  • Basic principle and process of sample and separate method for in vitro drug release testing procedure. ResearchGate. [URL: https://www.researchgate.net/figure/Basic-principle-and-process-of-sample-and-separate-method-for-in-vitro-drug-release_fig1_343977598]
  • Formulation, Cellular Uptake and Cytotoxicity of Thymoquinone-Loaded PLGA Nanoparticles in Malignant Melanoma Cancer Cells. Dove Medical Press. [URL: https://www.dovepress.com/formulation-cellular-uptake-and-cytotoxicity-of-thymoquinone-loaded--peer-reviewed-fulltext-article-IJN]
  • This compound - Data Sheet. United States Biological. [URL: https://www.usbio.net/item/C3432-15]
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6344122/]
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [URL: https://www.inventivapharma.
  • phenylacetic acid - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0499]
  • Drug Delivery Systems with a “Tumor-Triggered” Targeting or Intracellular Drug Release Property Based on DePEGylation. MDPI. [URL: https://www.mdpi.com/2079-4991/11/11/3103]
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869553/]
  • Synthesis and characterization of p-chlorophenylacetic acid. ResearchGate. [URL: https://www.researchgate.
  • Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15057459/]
  • Design and synthesis of polymer nanoparticles with pH-responsive pan-HDAC inhibitor (C5) derived from norbornene block copolymers to increase C5 solubility and improve its targeted delivery to prostate cancer sites. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11267498/]
  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9651047/]
  • Synthesis and Characterization of Folic Acid-Functionalized DPLA-co-PEG Nanomicelles for the Targeted Delivery of Letrozole. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10217088/]
  • Reactions of {4-[bis(2-chloroethyl)amino]phenyl}acetic acid (phenylacetic acid mustard) with 2'-deoxyribonucleosides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11261957/]
  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36389424/]
  • Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631557/]

Sources

Application Notes and Protocols for Preclinical Evaluation of 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive experimental framework for the preclinical evaluation of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, a novel small molecule with putative anti-inflammatory properties. The protocols detailed herein are designed to systematically assess the compound's safety, pharmacokinetic profile, and efficacy in established rodent models of acute and chronic inflammation. This guide is intended to provide a robust starting point for researchers, emphasizing scientific integrity, ethical considerations, and data-driven decision-making in the early stages of drug development.

Introduction: Rationale and Scientific Background

Phenylacetic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory and analgesic properties.[1] The novel compound, this compound, has been synthesized as a potential modulator of inflammatory pathways. Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[[“]][3]

The preclinical development of a novel anti-inflammatory agent requires a multi-faceted approach, beginning with an assessment of its safety profile, followed by an understanding of its pharmacokinetic behavior, and culminating in the demonstration of efficacy in relevant disease models.[4] This document outlines a logical progression of in vivo studies, starting with acute toxicity assessment, followed by pharmacokinetic characterization, and finally, evaluation in two distinct and complementary models of inflammation: the carrageenan-induced paw edema model for acute inflammation and the collagen-induced arthritis model for chronic autoimmune-driven inflammation.[5][6][7]

Ethical considerations are paramount in the design of animal studies. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to throughout all experimental procedures.[8]

Hypothesized Mechanism of Action

While the precise molecular target of this compound is yet to be fully elucidated, it is hypothesized to inhibit key mediators of the inflammatory cascade, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes involved in prostaglandin synthesis. The following diagram illustrates a potential signaling pathway that may be modulated by the compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Inflammatory Response Inflammatory_Stimulus Inflammatory_Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Signaling_Cascade->Pro_inflammatory_Genes Induces Inflammatory_Mediators Release of Pro-inflammatory Cytokines & Prostaglandins Pro_inflammatory_Genes->Inflammatory_Mediators Leads to Inflammation Inflammation Inflammatory_Mediators->Inflammation Causes Test_Compound 4-(3-Chloro-5-fluorophenyl) phenylacetic acid Test_Compound->Signaling_Cascade Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway.

Formulation of this compound for Oral Administration

Given that many novel chemical entities exhibit poor water solubility, a suitable formulation is critical for achieving adequate oral bioavailability in preclinical studies.[9][10][11]

Solubility Assessment

A preliminary assessment of the compound's solubility in various pharmaceutically acceptable vehicles is recommended.

VehicleTarget Concentration (mg/mL)Observation
Deionized Water1Insoluble
0.9% Saline1Insoluble
0.5% (w/v) Methylcellulose1, 5, 10Suspension
1% (w/v) Tween 80 in Saline1, 5, 10Suspension/Partial Solubilization
Corn Oil1, 5, 10Suspension/Partial Solubilization
Recommended Formulation

Based on the likely physicochemical properties of a phenylacetic acid derivative, a micronized suspension in 0.5% (w/v) methylcellulose is recommended for initial studies. This vehicle is widely used for oral administration in rodents and is generally well-tolerated.[12]

Protocol for Formulation Preparation:

  • Weigh the required amount of this compound.

  • Triturate the compound with a small amount of 0.5% methylcellulose to form a smooth paste.

  • Gradually add the remaining volume of 0.5% methylcellulose while stirring continuously to achieve a homogenous suspension.

  • Prepare fresh on each day of dosing.

Acute Oral Toxicity Study (OECD 423 Guideline)

An acute toxic class method study is essential to determine the compound's intrinsic toxicity and to inform dose selection for subsequent efficacy studies.[13] This protocol is based on the OECD Guideline 423.[8]

Experimental Design
  • Animal Species: Wistar rats (female), 8-12 weeks old.[14]

  • Number of Animals: 3 animals per group.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Administration: Single oral gavage.

  • Observation Period: 14 days.[15]

Step-by-Step Protocol
  • Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to dosing.

  • Fasting: Fast animals overnight before dosing (with access to water).

  • Dosing:

    • Start with a dose of 300 mg/kg.

    • Administer the formulated compound by oral gavage at a volume of 10 mL/kg.

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

  • Clinical Observations: Record any signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record body weight just before dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Dose Adjustment:

    • If mortality is observed in 2 or 3 animals, the study is terminated, and the compound is classified.

    • If one animal dies, re-dose at the same level in a new group of 3 animals.

    • If no mortality occurs, proceed to a higher dose (e.g., 2000 mg/kg) in a new group of animals.

Data Presentation
Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (%)Gross Necropsy Findings
3003
20003

Pharmacokinetic (PK) Study

A pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[16][17]

Experimental Design
  • Animal Species: Sprague-Dawley rats (male), 8-12 weeks old, with cannulated jugular veins.

  • Number of Animals: 3-4 animals per group.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples at predetermined time points.

Step-by-Step Protocol
  • Acclimatization and Cannulation: Allow cannulated animals to recover for at least 48 hours before the study.

  • Dosing:

    • IV Group: Administer the compound as a bolus injection via the tail vein. The compound should be dissolved in a suitable vehicle for IV administration (e.g., saline with a co-solvent like DMSO).

    • PO Group: Administer the formulated compound by oral gavage.

  • Blood Collection:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the time points specified in the table below.

    • Place samples into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation
Time PointIV Administration (Plasma Concentration ng/mL)PO Administration (Plasma Concentration ng/mL)
0 (pre-dose)00
5 min
15 min
30 min
1 hr
2 hr
4 hr
8 hr
12 hr
24 hr
ParameterIV AdministrationPO Administration
Cmax (ng/mL)
Tmax (hr)
AUC(0-t) (nghr/mL)
AUC(0-inf) (nghr/mL)
t1/2 (hr)
CL (mL/hr/kg)
Vd (L/kg)
F (%)N/A

Efficacy Studies in Animal Models of Inflammation

The following workflow diagram illustrates the progression of the efficacy studies.

G Start Start Acute_Model Carrageenan-Induced Paw Edema (Rat) Start->Acute_Model Dose_Response Dose-Response Study Acute_Model->Dose_Response Chronic_Model Collagen-Induced Arthritis (Mouse) Mechanism_Studies Mechanism of Action Studies (e.g., Cytokine Analysis, Histopathology) Chronic_Model->Mechanism_Studies Efficacy_Confirmed Efficacy Confirmed? Dose_Response->Efficacy_Confirmed Efficacy_Confirmed->Chronic_Model Yes End End Efficacy_Confirmed->End No Mechanism_Studies->End

Caption: Experimental workflow for efficacy studies.

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is widely used for the screening of acute anti-inflammatory activity.[5][18][19]

5.1.1. Experimental Design

  • Animal Species: Wistar rats (male), 150-200g.

  • Number of Animals: 6-8 animals per group.

  • Groups:

    • Group 1: Vehicle control (0.5% methylcellulose).

    • Group 2: Test compound (e.g., 10 mg/kg, p.o.).

    • Group 3: Test compound (e.g., 30 mg/kg, p.o.).

    • Group 4: Positive control (Indomethacin, 10 mg/kg, p.o.).

  • Endpoint: Measurement of paw volume.

5.1.2. Step-by-Step Protocol

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[5]

  • Dosing: Administer the vehicle, test compound, or positive control by oral gavage.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.[20]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[19]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = V_t - V_0 (where V_t is the volume at time t, and V_0 is the initial volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

5.1.3. Data Presentation

GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours% Inhibition of Edema
Vehicle Control-0
Test Compound10
Test Compound30
Indomethacin10
Collagen-Induced Arthritis (CIA) in Mice (Chronic Inflammation)

The CIA model in mice shares many immunological and pathological features with human rheumatoid arthritis, making it a suitable model for evaluating potential therapeutics.[6][21][22]

5.2.1. Experimental Design

  • Animal Species: DBA/1J mice (male), 8-10 weeks old.

  • Number of Animals: 8-10 animals per group.

  • Groups:

    • Group 1: Vehicle control (0.5% methylcellulose).

    • Group 2: Test compound (e.g., 30 mg/kg/day, p.o.).

    • Group 3: Positive control (e.g., Methotrexate, 1 mg/kg, i.p., twice weekly).

  • Endpoints: Clinical arthritis score, paw thickness, histopathology.

5.2.2. Step-by-Step Protocol

  • Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).

    • Inject 0.1 mL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

    • Administer a booster injection of 0.1 mL of the emulsion at a different site on the tail.[23]

  • Treatment: Begin daily oral administration of the vehicle, test compound, or positive control from the day of booster immunization (Day 21) until the end of the study (e.g., Day 42).

  • Arthritis Assessment:

    • Starting from Day 21, monitor the mice three times a week for the onset and severity of arthritis.

    • Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

    • Measure paw thickness using a digital caliper.

  • Terminal Procedures (Day 42):

    • Collect blood samples for cytokine analysis (e.g., TNF-α, IL-6).

    • Euthanize the mice and collect hind paws for histopathological evaluation (assessment of inflammation, pannus formation, and bone erosion).

5.2.3. Data Presentation

GroupMean Clinical Score (Day 42)Change in Paw Thickness (mm)
Vehicle Control
Test Compound
Methotrexate

References

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Bio-protocol. (2013). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • National Institutes of Health. (2017). Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis. Retrieved from [Link]

  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]

  • Consensus. (n.d.). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • ResearchGate. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Preclinical Inflammation Models. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • NEUROFIT. (n.d.). Animal and cellular models of acute inflammation. Retrieved from [Link]

  • ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

  • PubMed. (2014). The role of early in vivo toxicity testing in drug discovery toxicology. Retrieved from [Link]

  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]

  • PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]

  • PubMed. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • Semantic Scholar. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]

  • ResearchGate. (2019). Pharmacokinetics of nonsteroidal anti-inflammatory drugs: general properties. Retrieved from [Link]

  • PLOS One. (2012). Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence. Retrieved from [Link]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]

  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Retrieved from [Link]

  • National Institutes of Health. (2016). Pharmacokinetics of Sustained-Release Analgesics in Mice. Retrieved from [Link]

  • DADUN. (n.d.). Pharmacokinetic/Pharmacodynamic Modeling of Antipyretic and Anti-Inflammatory Effects of Naproxen in the Rat. Retrieved from [Link]

  • Semantic Scholar. (2003). Pharmacokinetic/pharmacodynamic modeling of antipyretic and anti-inflammatory effects of naproxen in the rat. Retrieved from [Link]

Sources

A Robust and Validated LC-MS/MS Method for the Quantification of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the quantitative analysis of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid (CFPA) in human plasma. Developed for researchers, bioanalytical scientists, and professionals in drug development, this guide details a highly selective and sensitive method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol is built upon a robust liquid-liquid extraction (LLE) procedure and has been structured to meet the rigorous validation criteria set forth by global regulatory agencies. Beyond the procedural steps, this note explains the scientific rationale behind key methodological choices, ensuring users can not only replicate the method but also adapt its principles to similar analytical challenges.

Introduction and Scientific Principles

The quantitative determination of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. This compound (CFPA) is a molecule representative of modern therapeutic candidates, featuring halogenated phenylacetic acid moieties. Accurate measurement of its concentration in plasma over time is critical to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

LC-MS/MS is the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity.[1] This method physically separates the analyte from matrix components via high-performance liquid chromatography (HPLC) and then uses a tandem mass spectrometer to specifically detect and quantify the analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

Causality of Method Choice: The selection of a negative electrospray ionization (ESI) mode is based on the analyte's structure. CFPA contains a carboxylic acid group, which is readily deprotonated in the ESI source to form a stable negative ion ([M-H]⁻), leading to a strong and reliable signal.[2][3] A liquid-liquid extraction (LLE) sample preparation strategy was chosen as it provides a superior degree of sample cleanup compared to simpler protein precipitation methods. LLE is highly effective at removing endogenous plasma components like phospholipids, which are notorious for causing matrix effects and compromising data quality.[4][5][6]

Experimental Design and Methodology

Materials and Reagents
  • Analyte: this compound (CFPA), reference standard >98% purity.

  • Internal Standard (IS): 4-(Trifluoromethoxy)phenylacetic acid. This was selected as a structural analog internal standard.

    • Rationale for IS Selection: A stable isotope-labeled (SIL) internal standard is the ideal choice as it co-elutes with the analyte and experiences identical matrix effects.[7] In the absence of a commercially available SIL-IS for CFPA, a structural analog that mimics the analyte's extraction behavior and ionization response is the next best option.[8] 4-(Trifluoromethoxy)phenylacetic acid shares the core phenylacetic acid structure and is of similar polarity and acidity, making it an excellent candidate to track the analyte during sample processing and analysis.[9][10][11]

  • Solvents: HPLC-grade or MS-grade Acetonitrile, Methanol, and Water.

  • Reagents: Formic acid (>99%), Methyl tert-butyl ether (MTBE).

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant), sourced from a certified vendor.

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with a Turbo V™ ion source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of CFPA and IS reference standards into separate 5 mL volumetric flasks. Dissolve in methanol.

  • Working Stock Solutions: Prepare intermediate stock solutions of CFPA and a single working stock for the IS (1 µg/mL) by serial dilution of the primary stocks with 50:50 methanol:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the CFPA working stock solutions into blank human plasma to prepare CC standards at concentrations of 1, 2, 5, 20, 100, 400, 800, and 1000 ng/mL. Independently, prepare QC samples at 1 ng/mL (LLOQ), 3 ng/mL (Low QC), 150 ng/mL (Mid QC), and 750 ng/mL (High QC).

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for high-throughput processing in a 96-well plate format.

  • Aliquot: Pipette 50 µL of plasma samples (blank, CC, QC, or unknown) into the wells of a 2 mL 96-well deep-well plate.

  • Add Internal Standard: Add 25 µL of the IS working solution (1 µg/mL) to every well except the double blank (matrix blank).

  • Acidify: Add 50 µL of 2% formic acid in water to each well. Vortex for 10 seconds.

    • Scientific Rationale: Acidification neutralizes the carboxylic acid group on the analyte and IS, increasing their hydrophobicity and promoting their partition into the organic extraction solvent.[6]

  • Extract: Add 1 mL of Methyl tert-butyl ether (MTBE) to each well.

  • Mix: Seal the plate and mix on a plate shaker for 10 minutes at high speed.

  • Centrifuge: Centrifuge the plate at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer 800 µL of the upper organic layer (MTBE) to a new 96-well plate.

  • Evaporate: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 200 µL of 50:50 methanol:water. Seal, vortex, and centrifuge briefly.

  • Inject: Place the plate in the autosampler and inject 5 µL onto the LC-MS/MS system.

LLE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma 1. Aliquot 50 µL Plasma Add_IS 2. Add 25 µL Internal Standard Plasma->Add_IS Acidify 3. Add 50 µL 2% Formic Acid Add_IS->Acidify Add_MTBE 4. Add 1 mL MTBE Acidify->Add_MTBE Mix 5. Shake for 10 min Add_MTBE->Mix Centrifuge 6. Centrifuge at 4000 x g Mix->Centrifuge Transfer 7. Transfer 800 µL Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate to Dryness Transfer->Evaporate Reconstitute 9. Reconstitute in 200 µL Evaporate->Reconstitute Inject 10. Inject 5 µL into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

LC-MS/MS Conditions

Quantitative data was acquired using Multiple Reaction Monitoring (MRM).

Table 1: Liquid Chromatography Parameters

ParameterSetting
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min) | %B
0.0 | 30
0.2 | 30
1.5 | 95
2.0 | 95
2.1 | 30
3.0 | Stop

Table 2: Mass Spectrometry Parameters

ParameterCFPA (Analyte)IS (4-(Trifluoromethoxy)phenylacetic acid)
Chemical Formula C₁₄H₁₀ClFO₂C₉H₇F₃O₃
Molecular Weight 264.68 g/mol [12]220.15 g/mol [11]
Ionization Mode ESI NegativeESI Negative
Precursor Ion (Q1) [M-H]⁻ m/z 263.0m/z 219.0
Product Ion (Q3) m/z 219.0m/z 175.0
Rationale for TransitionLoss of CO₂ (-44 Da)Loss of CO₂ (-44 Da)
Declustering Potential (DP) -55 V-50 V
Collision Energy (CE) -20 eV-18 eV
Source Temperature 550°C550°C

Bioanalytical Method Validation (BMV)

The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[13][14][15] A self-validating system ensures that the protocol is robust, reliable, and fit for purpose.

BMV_Flow cluster_core Core Validation Parameters cluster_matrix Matrix & Stability cluster_application Method Application Selectivity Selectivity Linearity Linearity & Range Selectivity->Linearity LLOQ LLOQ Linearity->LLOQ Accuracy Accuracy LLOQ->Accuracy Precision Precision Accuracy->Precision MatrixEffect Matrix Effect Precision->MatrixEffect Interlink Recovery Recovery MatrixEffect->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) Recovery->Stability RoutineAnalysis Routine Sample Analysis Stability->RoutineAnalysis

Caption: Key stages of bioanalytical method validation (BMV).

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterExperiment DescriptionAcceptance Criteria (FDA/EMA)
Selectivity Analyze at least 6 different lots of blank plasma to check for interfering peaks at the retention times of the analyte and IS.Response of interferences must be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Analyze calibration curves (n=3) using a weighted (1/x²) linear regression model.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at four levels (LLOQ, L, M, H) in replicate (n=6) on three separate days (inter-day) and within a single run (intra-day).Accuracy: Mean concentration at each level must be within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of variation (CV%) must not exceed 15% (20% at LLOQ).
Matrix Effect Compare the peak response of analyte/IS spiked into extracted blank plasma from 6 sources to the response in a neat solution at low and high concentrations.[16][17] The IS-normalized matrix factor is calculated.The CV% of the IS-normalized matrix factor should be ≤15%.
Recovery Compare the peak response of analyte/IS from pre-extraction spiked samples to post-extraction spiked samples at three QC levels (n=6).Recovery should be consistent, precise, and reproducible. The CV% across the QC levels should be ≤15%.
Stability Evaluate analyte stability in plasma after three freeze-thaw cycles, for 24 hours at room temperature (bench-top), and for 3 months at -80°C (long-term). Analyze QC samples against a fresh calibration curve.Mean concentrations of stability samples must be within ±15% of the nominal QC concentrations.

Results and Discussion

The validation results demonstrated that this method is rugged, reliable, and suitable for the quantification of CFPA in human plasma. The LLE procedure yielded a clean extract with an average recovery of >85% for both the analyte and the IS. The matrix effect was minimal, with an IS-normalized matrix factor CV of 8.7%, well within the acceptance limit of 15%. This confirms that the chosen internal standard effectively compensates for any minor ion suppression or enhancement.[18][19]

The calibration curve was linear over the range of 1-1000 ng/mL. All accuracy and precision results for the intra-day and inter-day runs were within the ±15% (±20% at LLOQ) acceptance criteria, confirming the method's reproducibility. Stability experiments showed that CFPA is stable in human plasma under typical laboratory handling and storage conditions.

Conclusion

This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma. The combination of a highly efficient liquid-liquid extraction protocol with the sensitivity and selectivity of tandem mass spectrometry provides a robust and reliable tool for supporting pharmacokinetic studies in drug development. The detailed protocol and the scientific rationale provided herein should enable any competent bioanalytical laboratory to successfully implement this method.

References

  • National Institutes of Health (NIH).

  • Bioanalysis Zone.

  • National Institutes of Health (NIH).

  • European Medicines Agency (EMA).

  • U.S. Food and Drug Administration (FDA).

  • NorthEast BioLab.

  • LCGC International.

  • Alturas Analytics, Inc.

  • European Medicines Agency (EMA).

  • SlideShare.

  • U.S. Food and Drug Administration (FDA).

  • Ovid.

  • NorthEast BioLab.

  • U.S. Food and Drug Administration (FDA).

  • LGC Group.

  • U.S. Department of Health and Human Services.

  • SlideShare.

  • BioPharma Services Inc.

  • ResearchGate.

  • Spectroscopy Europe.

  • Crawford Scientific.

  • The Journal of Applied Laboratory Medicine.

  • ChemicalBook.

  • Royal Society of Chemistry.

  • LCGC International.

  • Google Books.

  • PubMed.

  • Sigma-Aldrich.

  • Wikipedia.

  • MDPI.

  • Sigma-Aldrich.

  • ResearchGate.

  • ResearchGate.

  • PubChem.

  • PubMed.

Sources

Application Notes and Protocols: Techniques for Radiolabeling 4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

4-(3-Chloro-5-fluorophenyl)phenylacetic acid is a compound of interest in pharmaceutical research, likely as a structural motif in the development of novel therapeutic agents. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for advancing preclinical and clinical studies.[1] Radiolabeling provides a sensitive and quantitative method to track the molecule in complex biological systems.[2][3] This document provides detailed protocols for two distinct and robust methods for radiolabeling this compound: Carbon-14 labeling via [¹⁴C]carboxylation for preclinical ADME studies and Tritium labeling via catalytic hydrogen isotope exchange for receptor binding assays and metabolic profiling.

The choice of radionuclide is dictated by the intended application. Carbon-14 is a weak beta emitter with a long half-life (5730 years), making it the gold standard for quantitative whole-body autoradiography and mass balance studies where metabolic stability of the label is paramount.[1][4] Tritium, another beta emitter with a shorter half-life (12.3 years) and higher specific activity, is ideal for in vitro assays and studies where higher sensitivity is required.[2]

Technique 1: Carbon-14 Labeling via [¹⁴C]Carboxylation of a Grignard Reagent

This method introduces a ¹⁴C label at the carboxylic acid position, a site often chosen for its metabolic stability in drug candidates.[1] The strategy involves the synthesis of a suitable precursor, 4-(3-chloro-5-fluorophenyl)benzyl bromide, followed by formation of a Grignard reagent and subsequent quenching with [¹⁴C]carbon dioxide.

Rationale and Experimental Design

The core of this technique is the nucleophilic attack of an organometallic intermediate on electrophilic [¹⁴C]CO₂.[1] A Grignard reagent is chosen for its reliable formation and reactivity. The precursor, 4-(3-chloro-5-fluorophenyl)benzyl bromide, is synthesized from the parent compound through standard functional group transformations. The stability of the chloro and fluoro substituents on the phenyl ring under these conditions is a key consideration; aryl halides are generally stable to Grignard formation conditions when a more reactive benzylic halide is present.

Diagram of the [¹⁴C]Labeling Workflow

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling Reaction cluster_2 Purification & Analysis start 4-(3-chloro-5-fluorophenyl) -phenylacetic acid step1 Reduction to Alcohol (e.g., LiAlH₄) start->step1 step2 Conversion to Bromide (e.g., PBr₃) step1->step2 precursor 4-(3-chloro-5-fluorophenyl) -benzyl bromide step2->precursor grignard Grignard Formation (Mg, THF) precursor->grignard carboxylation Carboxylation with [¹⁴C]CO₂ grignard->carboxylation quench Acidic Workup (e.g., aq. HCl) carboxylation->quench crude Crude [¹⁴C]-Product quench->crude hplc Preparative HPLC crude->hplc analysis Radiochemical Purity (Radio-HPLC, TLC) Chemical Purity (LC-MS) hplc->analysis final_product [¹⁴C]-4-(3-chloro-5-fluorophenyl) -phenylacetic acid analysis->final_product G cluster_0 Labeling Reaction cluster_1 Purification & Analysis start 4-(3-chloro-5-fluorophenyl) -phenylacetic acid reaction Hydrogen Isotope Exchange (Solvent, Heat) start->reaction catalyst Iridium Catalyst (e.g., [Ir(cod)(py)(PCy₃)]PF₆) catalyst->reaction tritium Tritium Gas (T₂) tritium->reaction crude Crude [³H]-Product reaction->crude labile_removal Labile Tritium Removal (e.g., Lyophilization from H₂O/MeOH) crude->labile_removal hplc Preparative HPLC labile_removal->hplc analysis Radiochemical Purity (Radio-HPLC) Specific Activity (LSC) Label Position (³H-NMR) hplc->analysis final_product [³H]-4-(3-chloro-5-fluorophenyl) -phenylacetic acid analysis->final_product

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and significantly improve your yield and purity.

The synthesis of biaryl compounds like this compound is a cornerstone of modern medicinal chemistry. However, achieving high yields and purity can be challenging. This guide provides practical, field-proven insights to help you overcome common hurdles.

I. The Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most common and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[1][2] In this case, the typical starting materials are a 4-halophenylacetic acid derivative (often an ester for better solubility and to prevent side reactions with the carboxylic acid) and (3-chloro-5-fluorophenyl)boronic acid.

Foundational Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_final Final Product Reagents Aryl Halide (Ester) (3-Chloro-5-fluorophenyl)boronic acid Base (e.g., K3PO4) Inert_Atmosphere Degas Solvent (e.g., Dioxane/Water) Purge with N2/Ar Reagents->Inert_Atmosphere Add to flask Catalyst_System Palladium Pre-catalyst (e.g., Pd(PPh3)4) Ligand (if needed) Catalyst_System->Inert_Atmosphere Add to flask Heating Heat to 80-110 °C Inert_Atmosphere->Heating Heat & Stir Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool to RT Add Water & Organic Solvent Monitoring->Quenching Upon Completion Extraction Separate Layers Extract Aqueous Phase Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Hydrolysis Ester Hydrolysis (if necessary) Purification->Hydrolysis Final_Product 4-(3-Chloro-5-fluorophenyl) phenylacetic acid Hydrolysis->Final_Product Suzuki_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X      L₂ Pd(0)L2->ArPd(II)XL2 Oxidative_Addition Oxidative Addition Oxidative_Addition->ArPd(II)XL2 ArPd(II)Ar'L2 Ar-Pd(II)-Ar'        L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation Transmetalation Transmetalation->ArPd(II)Ar'L2 ArPd(II)Ar'L2->Pd(0)L2 Reductive_Elimination Reductive Elimination BX(OR)2 [B(OR)₂(OH)]⁻ Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)₂ Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Sources

Technical Support Center: Stability of 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid in DMSO Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(3-Chloro-5-fluorophenyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in dimethyl sulfoxide (DMSO) solutions. Here, we provide in-depth troubleshooting advice, explanations of potential degradation mechanisms, and validated protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved this compound in DMSO and noticed a decrease in the parent compound's concentration over time. What could be the cause?

There are several potential reasons for the observed instability of this compound in DMSO. The primary culprits are often related to the inherent reactivity of the carboxylic acid functional group with the DMSO solvent, as well as the storage and handling conditions.

Potential Causes:

  • Pummerer Rearrangement: Carboxylic acids can react with DMSO, especially under certain conditions (e.g., presence of activating agents, elevated temperatures), to form methylthiomethyl (MTM) esters via a Pummerer-type rearrangement.[1][2][3] This reaction alters the structure of your compound, leading to a decrease in the concentration of the parent acid.

  • Oxidation: DMSO can act as an oxidant, particularly for compounds with benzylic protons, like phenylacetic acid derivatives.[4][5] This can lead to the formation of various oxidation byproducts.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] The presence of water can facilitate hydrolysis of any formed esters or other reactive intermediates, and in some cases, can contribute to compound degradation.[6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can introduce moisture and potentially accelerate degradation. However, studies have shown that for many compounds, a limited number of freeze-thaw cycles do not cause significant degradation if handled properly.[6]

  • Storage Temperature: While many suppliers recommend storing the solid compound at 2-8°C or -20°C, the stability in DMSO solution at these temperatures over long periods can vary.[7] Room temperature storage of DMSO solutions is generally not recommended for long-term stability.

Troubleshooting Steps:

  • Minimize Water Contamination: Use anhydrous DMSO to prepare your stock solutions. Store DMSO under an inert gas (like argon or nitrogen) and use sealed vials to minimize moisture absorption.

  • Control Storage Conditions: Store your DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Perform a Stability Study: If you suspect degradation, it is crucial to perform a formal stability study. A detailed protocol for this is provided below.

Q2: What is the likely degradation product of this compound in DMSO?

A primary suspected degradation product is the methylthiomethyl (MTM) ester of this compound. This is formed through a Pummerer-type rearrangement where the carboxylic acid reacts with DMSO.[2][3]

Proposed Degradation Pathway: Pummerer Rearrangement

G cluster_0 Pummerer Rearrangement Carboxylic_Acid This compound Activated_Intermediate Activated Acyl-Sulfonium Intermediate Carboxylic_Acid->Activated_Intermediate Reaction with activated DMSO DMSO DMSO (Solvent) Thionium_Ion Thionium Ion Intermediate Activated_Intermediate->Thionium_Ion Elimination MTM_Ester Methylthiomethyl Ester Degradant Thionium_Ion->MTM_Ester Nucleophilic attack by carboxylate G Start Prepare fresh 10 mM stock solution in anhydrous DMSO Aliquot Aliquot into multiple sealed vials Start->Aliquot Time_Zero Analyze T=0 sample immediately by LC-MS Aliquot->Time_Zero Storage Store aliquots at different conditions (e.g., RT, 4°C, -20°C) Aliquot->Storage Time_Points Analyze samples at set time points (e.g., 24h, 48h, 1 week, 1 month) Storage->Time_Points Analysis Quantify parent compound and identify any new peaks (degradants) Time_Points->Analysis Conclusion Determine optimal storage conditions and shelf-life Analysis->Conclusion

Sources

Overcoming solubility problems of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Welcome to the technical support center for this compound (Compound X). This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome the significant solubility challenges associated with this compound. Our goal is to provide you with the foundational knowledge and practical protocols to ensure your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of Compound X and the scientific principles governing its solubility.

Q1: What is this compound and why is it difficult to dissolve?

A1: this compound, which we will refer to as Compound X, is a carboxylic acid derivative with a molecular weight of 264.68 g/mol .[1] Its chemical structure consists of a polar phenylacetic acid head and a large, nonpolar biphenyl tail substituted with a chloro and a fluoro group. This combination results in a molecule that is highly lipophilic (fat-loving) and hydrophobic (water-fearing), leading to very low intrinsic solubility in aqueous media. The strong intermolecular forces in its solid-crystalline state further hinder its ability to dissolve.

PropertyValueSource
Molecular Formula C₁₄H₁₀ClFO₂[1]
Molecular Weight 264.68 g/mol [1]
Predicted pKa ~4.0[2][3]
Appearance Solid

Note: The pKa is predicted based on structurally similar compounds and is a critical parameter for understanding pH-dependent solubility.

Q2: What is "pH-dependent solubility" and how does it apply to Compound X?

A2: pH-dependent solubility is a characteristic of ionizable compounds, including carboxylic acids like Compound X.[4][5] The solubility of these compounds in aqueous solutions can change dramatically with the pH of the medium.[4][5]

  • Below its pKa (~4.0): In an acidic environment (pH < 4), Compound X will exist predominantly in its neutral, protonated form (R-COOH). This form is less polar and thus has very low aqueous solubility.

  • Above its pKa (~4.0): In a neutral or basic environment (pH > 4), the carboxylic acid group loses a proton (deprotonates) to become a negatively charged carboxylate salt (R-COO⁻). This ionized form is significantly more polar and, therefore, much more soluble in water.[6]

This relationship is fundamental to solving many of the solubility issues you may encounter.

Q3: My compound is precipitating out of my cell culture media or assay buffer. What's happening?

A3: This is a common and frustrating issue. It typically occurs when a concentrated stock solution of the compound, usually made in an organic solvent like DMSO, is diluted into an aqueous buffer.[7] The dramatic change in solvent polarity causes the compound's solubility to plummet, exceeding its limit in the aqueous environment and forcing it to crash out of solution as a precipitate.[7] This is often an issue of kinetic solubility; the compound doesn't have enough time or favorable interactions to remain dissolved in the new environment.[7] Even if not visible to the naked eye, precipitation can lead to erratic and incorrect experimental results.[8][9]

Part 2: Troubleshooting Guides & Protocols

This section provides structured, step-by-step solutions to common solubility problems.

Troubleshooting Workflow: From Precipitation to Clear Solution

Use this decision tree to diagnose and solve solubility issues with Compound X.

G start Problem: Compound X Precipitates in Aqueous Buffer q1 Is the final pH of the solution at least 2 units above the pKa (~pH 6.0 or higher)? start->q1 ph_adjust Strategy 1: pH Adjustment q1->ph_adjust No q2 Is pH adjustment alone sufficient or compatible with your assay? q1->q2 Yes ph_protocol Follow Protocol 1: Determine pH-Solubility Profile and Adjust Buffer pH ph_adjust->ph_protocol ph_protocol->q2 cosolvent Strategy 2: Use of Co-solvents q2->cosolvent No success SUCCESS: Clear, Stable Solution q2->success Yes cosolvent_protocol Follow Protocol 2: Formulation with Co-solvents (e.g., DMSO, PEG 400) cosolvent->cosolvent_protocol q3 Is the final concentration of organic solvent compatible with your assay (e.g., <0.5% DMSO for cell-based assays)? cosolvent_protocol->q3 advanced Strategy 3: Advanced Formulation (Consider Cyclodextrins, Surfactants) q3->advanced No q3->success Yes

Caption: Troubleshooting workflow for Compound X precipitation.

Protocol 1: Determining the Aqueous pH-Solubility Profile

Objective: To find the minimum pH at which Compound X remains soluble at your desired concentration.

Materials:

  • Compound X

  • Aqueous buffers of varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • DMSO (or other suitable organic solvent)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis Spectrophotometer for quantification

Methodology:

  • Prepare a Concentrated Stock: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Ensure it is fully dissolved.

  • Spike Buffers: Add a small aliquot of the DMSO stock to each of the different pH buffers to reach your desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%).

  • Equilibrate: Vortex each sample vigorously for 1 minute. Incubate the samples at room temperature for 1-2 hours to allow them to reach equilibrium. This allows for the assessment of thermodynamic solubility.

  • Separate Undissolved Compound: Centrifuge the samples at ~14,000 rpm for 15 minutes to pellet any precipitated compound.

  • Quantify Soluble Fraction: Carefully collect the supernatant from each sample. Analyze the concentration of the dissolved Compound X in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Analyze Data: Plot the measured soluble concentration against the buffer pH. This will give you a clear pH-solubility profile and identify the optimal pH for your experiments.

Protocol 2: Formulation with Co-solvents

Objective: To increase the solubility of Compound X by using a water-miscible organic solvent (co-solvent) when pH adjustment is not feasible.[10][11]

Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, making it a more favorable environment for a hydrophobic molecule like Compound X.[12] They essentially reduce the interfacial tension between the compound and the water.[11]

Common Co-solvents for Research:

Co-solventTypical Final Conc. (In Vitro)Notes
DMSO < 0.5% - 1%Widely used but can have cellular effects at higher concentrations.[7]
Ethanol < 1%Can be toxic to cells; potential for evaporation.
Polyethylene Glycol 400 (PEG 400) 1% - 5%Generally well-tolerated in many biological systems.
Propylene Glycol 1% - 5%Common in pharmaceutical formulations.[10][11]

Methodology:

  • Prepare Stock in 100% Co-solvent: Dissolve Compound X in your chosen co-solvent (e.g., DMSO, PEG 400) at a high concentration (e.g., 10-50 mM).

  • Dilution Strategy is Critical: Do NOT add the aqueous buffer to your concentrated stock. Instead, add the small volume of co-solvent stock directly and quickly into the full volume of your vigorously stirring or vortexing aqueous assay buffer.[8] This rapid dilution into the final matrix, which may contain proteins or other components that aid solubility, is crucial to prevent precipitation.[8]

  • Final Concentration Check: Always ensure the final concentration of the co-solvent is below the tolerance limit for your specific assay or cell type. Run a vehicle control (buffer + co-solvent) to ensure the co-solvent itself does not affect the experimental outcome.

Part 3: Advanced Strategies & Final Considerations

Q4: What if pH adjustment and co-solvents are not enough?

A4: If you require very high concentrations or if your system is particularly sensitive, you may need to explore more advanced formulation techniques. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules that can encapsulate a hydrophobic "guest" molecule like Compound X within their central cavity, forming an inclusion complex. This complex has a hydrophilic exterior, dramatically increasing the apparent aqueous solubility of the compound.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Use of Surfactants: Surfactants (surface-active agents) like Tween® 80 or Polysorbate 80 can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can solubilize Compound X, increasing its concentration in the bulk solution.[13]

  • Salt Formation: For preclinical or clinical development, converting the acidic parent compound into a stable salt form (e.g., a sodium or potassium salt) is a highly effective method for improving both solubility and dissolution rate.[6][15] This is an advanced chemical modification and requires synthesis capabilities.

Final Recommendations for Experimental Integrity:
  • Always Run Controls: Include a vehicle control (buffer + solvent) and a positive/negative control in all experiments to ensure observed effects are due to Compound X and not the formulation.

  • Check for Precipitation: Before starting an experiment, visually inspect your final solution against a light source for any signs of turbidity or precipitation.

  • Mind the Dilution: When making serial dilutions for dose-response curves, perform the dilutions in the organic solvent (e.g., DMSO) first, before adding the final, consistent volume to the aqueous buffer for each concentration.[8]

By systematically applying these principles and protocols, you can overcome the solubility challenges of this compound and generate reliable, reproducible data in your research.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Pharma Tutor. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 15(9), 1083. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 37. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. Retrieved from [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • Patel, V. R., & Agrawal, Y. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Retrieved from [Link]

  • Sediq, A., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3536-3551. Retrieved from [Link]

  • Celerion. (n.d.). Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents. Retrieved from [Link]

  • Patel Kwan Consultancy. (2021, January 1). pH Dependent Drug Interactions with Acid Reducing Agents. Retrieved from [Link]

  • Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry. Retrieved from [Link]

Sources

Common side products in the synthesis of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth troubleshooting for common challenges encountered during the synthesis of 4-(3-chloro-5-fluorophenyl)phenylacetic acid. We will focus on identifying and mitigating the formation of key side products that frequently complicate this multi-step synthesis, which typically involves a palladium-catalyzed cross-coupling reaction followed by hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is contaminated with a symmetrical biaryl impurity, identified as 3,3'-dichloro-5,5'-difluorobiphenyl. What causes this and how can I prevent it?

A: The presence of a symmetrical biaryl derived from your boronic acid is a classic sign of an undesired homocoupling side reaction.[1][2][3][4]

Causality: Homocoupling occurs when two molecules of the boronic acid reagent couple with each other. This is often mediated by Pd(II) species in the reaction mixture.[3][5] The mechanism can be promoted by:

  • Presence of Oxygen: Inadequate degassing of the reaction mixture allows oxygen to re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[5]

  • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, it must be reduced in situ to the catalytically active Pd(0) state. Sometimes, this reduction occurs by homocoupling two boronic acid molecules.[5]

Troubleshooting & Mitigation Strategy:

  • Rigorous Degassing: Before heating, thoroughly degas your reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[6] Maintaining an inert atmosphere throughout the reaction is critical.[7]

  • Catalyst Choice: Consider using a pre-formed, air-stable Pd(0) catalyst source, such as Pd₂(dba)₃, or a pre-catalyst that rapidly generates the active Pd(0) species.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the bimolecular homocoupling reaction.

  • Reagent Purity: Ensure the purity of your reagents and solvents, as certain contaminants can interfere with the catalytic cycle and promote side reactions.[8]

Q2: I'm observing a significant amount of a dehalogenated byproduct, such as phenylacetonitrile or phenylacetic acid (depending on my starting material). Why is this happening?

A: This side product results from hydrodehalogenation (or simply dehalogenation), where the halogen atom (e.g., bromine or chlorine) on your aryl halide starting material is replaced by a hydrogen atom.[6][9][10]

Causality: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[6] This Pd-H intermediate can undergo reductive elimination with the aryl group to yield the dehalogenated arene instead of proceeding through the desired cross-coupling pathway. Sources of the hydride can include:

  • Bases: Certain bases can act as hydride donors.

  • Solvents: Protic solvents, especially alcohols, can be a source of hydrides.[5][6]

  • Water: While often required for Suzuki reactions, excessive water can contribute to this side reaction.[6]

Troubleshooting & Mitigation Strategy:

  • Base Optimization: The choice of base is critical. Switch to a non-hydridic, milder base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[6] Avoid strong alkoxide bases if dehalogenation is a problem.

  • Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6] These ligands often accelerate the rate of reductive elimination for the desired cross-coupled product, which can outcompete the dehalogenation pathway.

  • Solvent Choice: Use anhydrous, aprotic solvents like dioxane or toluene to minimize potential hydride sources.

  • Substrate Reactivity: Be aware that aryl iodides are more prone to dehalogenation than bromides, which are more prone than chlorides.[6][9][11] If using a more reactive halide is an option, you may need to adjust other parameters accordingly.

Q3: After the final hydrolysis step, my product contains a significant neutral impurity. What is it likely to be?

A: The most common neutral impurity following the hydrolysis of a nitrile precursor is the corresponding amide , in this case, 2-(4-(3-chloro-5-fluorophenyl)phenyl)acetamide.

Causality: Nitrile hydrolysis proceeds in two stages: first to an amide, and then the amide is further hydrolyzed to the carboxylic acid and an ammonium salt.[12][13] If this impurity is present, it indicates incomplete hydrolysis .[14] This is typically due to:

  • Insufficiently harsh reaction conditions.

  • Short reaction time.

  • Low concentration of the acid or base catalyst.

Troubleshooting & Mitigation Strategy:

  • Increase Reaction Time and/or Temperature: The most straightforward solution is to prolong the heating time under reflux to ensure the reaction goes to completion.

  • Increase Reagent Concentration: Use a more concentrated acid (e.g., sulfuric or hydrochloric acid) or base (e.g., sodium hydroxide) solution.[12][15]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the intermediate amide before working up the reaction.

Summary of Common Side Products
Side ProductStructureProbable CauseAnalytical DetectionMitigation Strategy
Homocoupling Product 3,3'-dichloro-5,5'-difluorobiphenylOxygen contamination; inefficient Pd(0) generation.[3][5]GC-MS, LC-MSRigorous degassing; use of Pd(0) catalyst source.
Dehalogenated Product Phenylacetic acid or its nitrile/ester precursorFormation of Pd-H species from base, solvent, or water.[6]GC-MS, LC-MS, ¹H NMRUse milder, non-hydridic bases (K₃PO₄); employ bulky ligands.[6]
Intermediate Amide 2-(4-(3-chloro-5-fluorophenyl)phenyl)acetamideIncomplete hydrolysis of the nitrile intermediate.[12][14]LC-MS, ¹H NMRIncrease reaction time, temperature, or acid/base concentration during hydrolysis.[15]
Protodeborylation Product 1-chloro-3-fluorobenzeneCleavage of the C-B bond by a proton source.[5]GC-MSUse anhydrous conditions; select a stable boronic ester if the acid is labile.
Visualizing Reaction Pathways and Side Products

The following diagrams illustrate the intended synthetic route and the points at which common side reactions can occur.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_hydrolysis Hydrolysis ArylHalide Aryl Halide (e.g., 4-Bromophenylacetonitrile) Catalyst Pd(0) Catalyst + Base ArylHalide->Catalyst Dehalogenation Dehalogenation ArylHalide->Dehalogenation BoronicAcid Boronic Acid (3-Chloro-5-fluorophenylboronic acid) BoronicAcid->Catalyst Homocoupling Homocoupling BoronicAcid->Homocoupling Protodeborylation Protodeborylation BoronicAcid->Protodeborylation CoupledProduct Coupled Nitrile Intermediate Catalyst->CoupledProduct Desired Pathway Catalyst->Dehalogenation Pd-H Species Amide Intermediate Amide CoupledProduct->Amide H₃O⁺ or OH⁻ FinalProduct Final Product (Target Phenylacetic Acid) Amide->FinalProduct H₃O⁺ or OH⁻, Heat Incomplete Incomplete Hydrolysis Amide->Incomplete

Caption: Synthetic workflow and common side product origins.

SuzukiCycle cluster_side Side Reactions Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_O2 Pd(II) Pd0->PdII_O2 O₂ PdII_Trans Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Trans Transmetalation (Ar'-B(OH)₂) PdII_H H-Pd(II)-X PdII_Aryl->PdII_H [H⁻] source PdII_Trans->Pd0 Reductive Elimination (Ar-Ar') Dehalogenation Dehalogenation (Ar-H) Homocoupling Homocoupling (Ar'-Ar') PdII_H->Dehalogenation PdII_O2->Homocoupling

Caption: Suzuki catalytic cycle showing key side reaction entry points.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2020). Thieme.
  • BenchChem. How to avoid dehalogenation side reactions in Suzuki coupling.
  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
  • BenchChem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Chemguide. Hydrolysis of nitriles.
  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
  • RSC Publishing. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides.
  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry.
  • Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • Google Patents. Hydrolysis of nitriles to carboxylic acids.
  • Chemistry of Nitriles. (2025). LibreTexts.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Andrew G. Myers Research Group. The Suzuki Reaction.
  • ResearchGate. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Wikipedia. Suzuki reaction.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
  • Books. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Google Patents. The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Organic Syntheses. Phenylacetic acid.

Sources

Technical Support Center: Optimizing Derivatization of 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(3-Chloro-5-fluorophenyl)phenylacetic acid. This guide is designed to provide in-depth technical assistance for optimizing the derivatization of this valuable synthetic intermediate into its corresponding esters and amides. The presence of both chloro and fluoro substituents on the phenyl ring introduces unique electronic considerations that can impact reaction outcomes. This document will address common challenges and provide systematic approaches to achieving high-yield, high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for derivatizing this compound?

A1: The two most common and versatile derivatization methods for this carboxylic acid are esterification and amidation . Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. Amidation is the reaction of the carboxylic acid with an amine to form an amide, a transformation that typically requires the use of a coupling reagent to activate the carboxylic acid.

Q2: How do the chloro and fluoro substituents on the phenyl ring affect the reactivity of the carboxylic acid?

A2: The chlorine and fluorine atoms are electron-withdrawing groups. Through an inductive effect, they increase the acidity of the carboxylic acid proton, making the carboxylate anion a better leaving group. This enhanced acidity can be advantageous in certain reactions but may also necessitate careful selection of reagents and conditions to avoid side reactions.

Q3: What are the initial steps I should take to monitor the progress of my derivatization reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting carboxylic acid and the formation of the less polar ester or amide product. Developing a suitable solvent system that provides good separation of the starting material and product is a crucial first step. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Amidation Reactions

Potential Cause 1: Inefficient Carboxylic Acid Activation. The direct reaction between a carboxylic acid and an amine is often slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt. Activation of the carboxylic acid is crucial.

  • Troubleshooting Steps:

    • Choice of Coupling Reagent: For routine couplings, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used. However, for a substrate with electron-withdrawing groups like this compound, more potent coupling reagents may be required. Consider using uronium- or phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

    • Use of Additives: The addition of N-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can suppress side reactions and improve the efficiency of carbodiimide-mediated couplings.

    • In Situ Acyl Halide Formation: An alternative activation method is the conversion of the carboxylic acid to a more reactive acyl chloride or fluoride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride for acyl chlorides, or cyanuric fluoride for acyl fluorides. The resulting acyl halide can then be reacted with the amine.

Potential Cause 2: Poorly Nucleophilic Amine. If the amine being used is sterically hindered or has electron-withdrawing substituents, its nucleophilicity will be reduced, leading to a slower reaction rate.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier for less reactive amines.

    • Use of a Stronger Base: Ensure that a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is present in sufficient quantity (typically 2-3 equivalents) to neutralize any acid formed during the reaction and to deprotonate any amine salts.

    • Extended Reaction Time: Monitor the reaction by TLC or HPLC and allow it to proceed for a longer duration if necessary.

Issue 2: Incomplete Esterification or Reversion to Starting Materials

Potential Cause: Equilibrium Limitation in Fischer Esterification. Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reversible process.[1][2] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Use of Excess Alcohol: Employing the alcohol as the reaction solvent or using a large excess (5-10 equivalents) can shift the equilibrium towards the product side.[1]

    • Water Removal: Implement a method to remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent such as molecular sieves to the reaction mixture.

    • Choice of Acid Catalyst: While sulfuric acid is a common catalyst, p-toluenesulfonic acid (p-TsOH) can also be effective and is sometimes easier to handle.

Issue 3: Formation of Multiple Byproducts

Potential Cause 1: Side Reactions of the Activated Carboxylic Acid. In amidation reactions, highly reactive activated intermediates can sometimes undergo undesired side reactions, such as the formation of an N-acylurea byproduct when using carbodiimides.

  • Troubleshooting Steps:

    • Addition of HOBt or OxymaPure®: As mentioned previously, these additives can trap the activated intermediate to form a more stable active ester, which then reacts cleanly with the amine, minimizing side reactions.

    • Control of Stoichiometry: Ensure that the stoichiometry of the coupling reagent is carefully controlled (typically 1.0-1.2 equivalents).

Potential Cause 2: Impure Starting Materials. The presence of impurities in the this compound, alcohol, or amine can lead to the formation of unexpected byproducts.

  • Troubleshooting Steps:

    • Purification of Starting Materials: Purify the starting materials before use, for example, by recrystallization of the carboxylic acid or distillation of the alcohol or amine.

    • Characterization of Starting Materials: Confirm the purity of the starting materials by analytical techniques such as NMR spectroscopy or melting point analysis.

Issue 4: Difficulty in Product Purification

Potential Cause: Similar Polarity of Product and Byproducts. In some cases, the desired ester or amide may have a similar polarity to unreacted starting materials or byproducts, making purification by column chromatography challenging.

  • Troubleshooting Steps:

    • Recrystallization: This is often an effective method for purifying solid products. Experiment with different solvent systems to find one that provides good solubility of the product at elevated temperatures and poor solubility at room temperature or below. Common solvents for recrystallization of such compounds include ethanol, ethyl acetate/hexanes, or toluene.

    • Aqueous Workup: A well-designed aqueous workup can remove many common impurities. For example, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove basic impurities like unreacted amine and DIPEA. Washing with a dilute basic solution (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid.

    • Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

Optimizing Reaction Conditions

Esterification of this compound

The following table summarizes key parameters for optimizing the esterification of this compound.

ParameterRecommendationRationale
Alcohol Use as solvent or in 5-10 fold excessDrives the reaction equilibrium towards the ester product.[1]
Catalyst Concentrated H₂SO₄ (catalytic) or p-TsOH (catalytic)Protic acids are required to catalyze the esterification.[1][2]
Temperature RefluxProvides the necessary activation energy for the reaction.
Water Removal Dean-Stark trap with toluene or molecular sievesPrevents the reverse hydrolysis reaction.
Reaction Time 4-24 hoursMonitor by TLC until consumption of the starting acid.

Experimental Protocol: Fischer Esterification

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq.).

  • Add the desired alcohol (e.g., methanol, ethanol) in large excess to act as the solvent.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Amidation of this compound

The following table provides guidance on optimizing the amidation of this compound.

ParameterRecommendationRationale
Coupling Reagent HATU, HBTU, or PyBOP (1.1-1.2 eq.)Effective for activating carboxylic acids, especially those with electron-withdrawing groups.
Additive HOBt or OxymaPure® (1.1-1.2 eq.) if using a carbodiimideSuppresses racemization and side reactions.
Base DIPEA or TEA (2-3 eq.)Neutralizes acidic byproducts and deprotonates amine salts.
Solvent Anhydrous DMF, DCM, or acetonitrileAprotic solvents are generally preferred to avoid reaction with the activated intermediate.
Temperature 0 °C to room temperatureLower temperatures can minimize side reactions, but gentle heating may be needed for unreactive amines.
Reaction Time 2-12 hoursMonitor by TLC until consumption of the starting materials.

Experimental Protocol: Amidation using HATU

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.1 eq.) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizing Experimental Workflows

Esterification_Workflow start Start reagents Combine Carboxylic Acid, Alcohol, and Acid Catalyst start->reagents reflux Heat to Reflux (with water removal) reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Workup (Neutralization & Extraction) monitor->workup Complete purify Purification (Chromatography/Recrystallization) workup->purify product Pure Ester Product purify->product

Caption: Fischer Esterification Workflow.

Amidation_Workflow start Start preactivate Pre-activate Carboxylic Acid (Coupling Reagent & Base) start->preactivate add_amine Add Amine preactivate->add_amine react Stir at Room Temperature add_amine->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Chromatography/Recrystallization) workup->purify product Pure Amide Product purify->product

Caption: HATU-Mediated Amidation Workflow.

References

  • Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000. [Link]

  • European Patent Office. (n.d.). Synthesis of phenylacetic acid esters - EP 0098058 B1.
  • Sabila, P., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(5), 338-346. [Link]

  • Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Frank, R. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

  • MDPI. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 27(15), 4984. [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. [Link]

  • Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. [Link]

  • American Chemical Society. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes. The Journal of Organic Chemistry, 87(3), 1635-1644. [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 4927. [Link]

  • PubMed. (2023). Selectfluor-Mediated Chlorination and Fluorination of Arenes: Late-Stage Functionalization of APIs and Its Biological Effects. ChemMedChem, 18(15), e202300144. [Link]

  • ResearchGate. (2021). On-Water Synthesis of Biaryl Sulfonyl Fluorides. [Link]

  • Wikipedia. (n.d.). Chlorine. [Link]

  • Royal Society of Chemistry. (2021). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 11(25), 15159-15166. [Link]

  • PubMed. (1987). Counter-current chromatographic purification of [D-Ala]peptide T amide. Journal of Chromatography A, 411, 431-435. [Link]

  • PubMed. (1964). PAPER CHROMATOGRAPHY OF SHORT CHAIN ALIPHATIC AMIDES. Journal of Chromatography A, 15, 264-266. [Link]

  • PubMed. (1991). Chiral separation of nipecotic acid amides. Journal of Chromatography A, 543, 243-251. [Link]

  • MDPI. (2022). Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. Nanomaterials, 12(19), 3462. [Link]

  • Google Patents. (n.d.). US3968124A - Process for preparing phenyl-acetic acid esters.
  • Google Patents. (n.d.). US4426536A - Synthesis of phenylacetic acid esters.
  • Journal of Chemical and Pharmaceutical Research. (2015). Fischer Esterification of Glycerol by Phenyl Acetic Acids and its Anhydrides. Journal of Chemical and Pharmaceutical Research, 7(9), 71-79. [Link]

  • National Center for Biotechnology Information. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Bulletin of Materials Science, 41(1), 22. [Link]

  • National Center for Biotechnology Information. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 4(10), 1593-1603. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(1), M2097. [Link]

  • National Center for Biotechnology Information. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 14(17), 4450-4453. [Link]

  • National Center for Biotechnology Information. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7311. [Link]

  • Google Patents. (n.d.). (12)
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

Sources

4-(3-Chloro-5-fluorophenyl)phenylacetic acid interference in fluorescence-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering potential assay interference from 4-(3-Chloro-5-fluorophenyl)phenylacetic acid. This document provides in-depth troubleshooting protocols and answers to frequently asked questions to help you identify, diagnose, and mitigate artifacts in your fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal is unexpectedly high when using this compound. What could be the cause?

An unexpectedly high signal is often due to the intrinsic fluorescence of the test compound, a phenomenon known as autofluorescence .[1][2] The structure of this compound, containing two aromatic rings, is a common feature in fluorescent molecules.[3] If the compound's natural emission spectrum overlaps with the detection wavelength of your assay's fluorophore, it will contribute to the total signal, leading to a high background and potentially a false-positive result.[4][5]

Q2: My fluorescence signal is decreasing or completely absent in the presence of the compound. How can this happen?

A decrease in signal can be caused by two primary mechanisms: fluorescence quenching and the inner filter effect (IFE) .[3][4]

  • Fluorescence Quenching: The compound may directly interact with your assay's fluorophore, causing it to return to the ground state without emitting a photon.[6] This can occur through various processes, including collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching). Halogenated compounds, such as this one containing chlorine and fluorine, are known to act as quenchers for certain fluorophores.[7][8]

  • Inner Filter Effect (IFE): This is a significant issue if the compound absorbs light at either the excitation or emission wavelengths of your fluorophore.[9][10][11] The compound essentially "shadows" the fluorophore from the excitation light or absorbs the emitted light before it reaches the detector, leading to an artificially low signal.[12][13] This can be mistaken for true biological inhibition.[2]

Q3: What is the most critical first step to determine if this compound is interfering with my assay?

The most crucial initial step is to run a set of control experiments .[1][2] You must measure the effect of the compound in an abbreviated version of your assay that lacks the biological target (e.g., enzyme or cells). This allows you to isolate the compound's direct effect on the fluorescence signal itself.

Q4: How can I proactively minimize the risk of compound interference during assay development?

A key strategy is to use fluorophores that operate at longer wavelengths (i.e., "red-shifted" dyes).[14][15] A significantly lower percentage of library compounds are autofluorescent in the red, orange, or far-red spectral regions compared to the blue or green regions.[5][14] This simple choice can dramatically reduce the incidence of autofluorescence-related false positives.[15]

Troubleshooting Guide: Diagnosing & Mitigating Interference

This guide provides systematic workflows to identify and solve specific interference problems caused by this compound.

Workflow 1: Diagnosing Autofluorescence

If you suspect the compound is autofluorescent, follow this workflow to confirm and quantify the effect.

cluster_0 Autofluorescence Diagnostic Workflow start Start: Suspected High Background or False Positive prep_compound Prepare serial dilutions of the test compound in assay buffer (no enzyme, cells, or fluorophore). start->prep_compound prep_controls Prepare control wells: - Buffer only (blank) - Assay with all components except compound (positive control) prep_compound->prep_controls measure Read plate at assay's excitation and emission wavelengths. prep_controls->measure analyze Analyze Data: Does the 'compound-only' signal increase with concentration? measure->analyze conclusion Is signal significant compared to blank? analyze->conclusion positive Conclusion: Compound is autofluorescent. conclusion->positive Yes negative Conclusion: Autofluorescence is not the primary issue. Proceed to Quenching/IFE workflow. conclusion->negative No cluster_1 Quenching & IFE Diagnostic Workflow start Start: Suspected False Inhibition or Signal Loss abs_scan Step 1: Measure Absorbance Spectrum - Scan absorbance of the compound from UV to visible range (e.g., 250-700 nm). start->abs_scan check_overlap Does absorbance overlap with assay's Ex/Em wavelengths? abs_scan->check_overlap ife_suspected High Likelihood of Inner Filter Effect (IFE). check_overlap->ife_suspected Yes quenching_test Step 2: Perform Quenching Test - Prepare compound dilutions. - Add a fixed, stable concentration of the assay fluorophore to all wells. check_overlap->quenching_test No ife_suspected->quenching_test measure_fluor Read fluorescence at assay wavelengths. quenching_test->measure_fluor analyze Analyze Data: Does fluorescence decrease as compound concentration increases? measure_fluor->analyze conclusion Is there a dose-dependent signal decrease? analyze->conclusion quenching_confirmed Conclusion: Compound is a quencher. conclusion->quenching_confirmed Yes no_interference Conclusion: No significant quenching or IFE observed. conclusion->no_interference No

Caption: Workflow to diagnose quenching and inner filter effects.

Detailed Protocol: Quenching/IFE Measurement
  • Absorbance Scan: Use a spectrophotometer to measure the absorbance spectrum of this compound at its highest assay concentration. If there is significant absorbance (>0.05 AU) at the excitation or emission wavelength of your fluorophore, the inner filter effect is highly likely. [10][13]2. Quenching Control Plate:

    • Prepare a serial dilution of the compound in assay buffer in a black microplate.

    • To every well, add a constant concentration of your fluorescent probe or a stable, spectrally similar fluorophore (e.g., fluorescein, rhodamine). Do not add the biological target.

    • Include controls with the fluorophore only (no compound).

  • Measurement & Analysis: Read the plate's fluorescence. A dose-dependent decrease in fluorescence, even after correcting for any minor IFE, indicates the compound is a true quencher.

Solutions for Quenching and IFE
Mitigation StrategyPrincipleConsiderations
Lower Compound Concentration Both IFE and quenching are concentration-dependent. Reducing concentration can minimize the effect. [11]May compromise the ability to detect weakly potent hits.
Change Fluorophore Select a fluorophore whose excitation/emission spectrum does not overlap with the compound's absorbance spectrum.Effective for mitigating IFE. May also help if quenching is specific to a certain fluorophore structure.
IFE Correction Formulas Mathematical models can correct for IFE if absorbance values are known.Requires additional measurements and can be complex. Best for specialized biophysical studies. [12][13]
Use Orthogonal Assays Validate hits using a non-fluorescence-based method (e.g., AlphaScreen, luminescence, LC-MS).The gold standard for confirming that activity is not an artifact of the detection technology. [4]

By systematically applying these diagnostic tests and mitigation strategies, you can confidently determine whether this compound is a true modulator of your biological target or an artifact of the assay technology, ensuring the integrity and reliability of your research data.

References
  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. (2015-12-07). NCBI Bookshelf.
  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024-03-26).
  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA.
  • Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. SPIE Digital Library.
  • How to deal with inner filter effect in fluorescence experiments. Texas Christian University.
  • Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. RSC Publishing.
  • Technical Support Center: Mitigating Small Molecule Interference in Fluorescence-Based Assays. Benchchem.
  • Technical Support Center: Mitigating Compound Interference in Fluorescence Assays. Benchchem.
  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. (2025-05-28). NCBI Bookshelf.
  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2017-02-01). PMC - NIH.
  • Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. (2006-02-01).
  • Optical halide sensing using fluorescence quenching: theory, simulations and applic
  • Fluorescence quenching of coumarins by halide ions. (2009-01-01). PubMed.
  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. (2015-12-07). NCBI Bookshelf.
  • Quenching of the fluorescence of substituted benzenes by halomethanes. (2025-08-06).
  • Studies of the effect of halide ions on the fluorescence of quinine sulf
  • Evolution of assay interference concepts in drug discovery. (2017-09-02). Taylor & Francis Online.
  • The Ultimate Guide to Troubleshooting Micropl
  • Quenching (fluorescence). Wikipedia.

Sources

Technical Support Center: Stability and Storage of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3-Chloro-5-fluorophenyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this active pharmaceutical ingredient (API). Degradation can compromise experimental results, lead to out-of-specification (OOS) findings, and impact product safety and efficacy. This document provides in-depth, experience-based guidance on preventing, identifying, and troubleshooting degradation during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Visual inspection is the first line of defense. Key indicators include:

  • Change in Color: The pure compound is typically a white to off-white crystalline powder. Any progression to yellow or brown hues suggests the formation of chromophoric degradation products.

  • Change in Physical State: Clumping, melting below its specified range (82-87°C), or the appearance of an oily residue can indicate the presence of impurities or hygroscopicity (moisture absorption).[1]

  • Odor: While phenylacetic acids can have a characteristic odor, any new or pungent smell may signal chemical decomposition.

Q2: What is the single most critical factor for storing this compound?

A2: Exclusion of light . Halogenated aromatic compounds are frequently susceptible to photolytic degradation.[2][3] The energy from UV and even visible light can be sufficient to initiate radical reactions or cleavage of the carbon-halogen bonds, triggering a cascade of degradation pathways.[4] Always store the material in amber glass vials or light-blocking containers.

Q3: We store our material at 2-8°C, but still see purity loss over time. What could be the cause?

A3: While refrigerated storage is a good practice, it does not prevent all degradation mechanisms. If you are still observing degradation, consider these possibilities:

  • Atmosphere: The vial's headspace contains oxygen and moisture. Oxidative degradation can still occur, albeit at a slower rate, at reduced temperatures.[5]

  • Moisture: If the container is not hermetically sealed, moisture can ingress, especially with temperature cycling (removing from/returning to the refrigerator), which can increase the risk of hydrolysis.

  • Container Integrity: Ensure the container and closure system are inert and provide a true barrier.

Q4: Can I store this compound in a standard laboratory freezer (-20°C)?

A4: Yes, for long-term storage, -20°C is often recommended for sensitive APIs.[6] However, it is crucial to use a non-cycling (manual defrost) freezer to avoid temperature fluctuations. When removing the sample, you must allow the container to equilibrate to room temperature before opening it to prevent condensation of atmospheric moisture onto the cold solid.

Scientific Deep Dive: Understanding the Degradation Pathways

The molecular structure of this compound contains several moieties susceptible to chemical degradation under suboptimal storage conditions. Understanding these pathways is key to designing effective preventative strategies.

  • Photodegradation: This is a primary concern. The aromatic rings can absorb UV-Vis light, leading to an excited state.[3][4] This energy can facilitate dehalogenation, dimerization, or reaction with atmospheric oxygen. Halogenated organic compounds are known to be sensitive to light.[2]

  • Oxidative Degradation: The benzylic carbon (the CH2 group between the phenyl ring and the carboxylic acid) is a prime target for oxidation. This can lead to the formation of corresponding ketones or even fragmentation of the molecule. Phenylacetic acid itself is known to undergo oxidative fragmentation via radical mechanisms.[5]

  • Hydrolytic Degradation: While the carboxylic acid itself is stable, interactions with moisture can be problematic, especially if trace metal ions are present to catalyze reactions. For formulated products, hydrolysis of excipients can change the micro-environment pH, which in turn could affect API stability.[7][8]

  • Thermal Degradation: While generally stable at ambient temperatures, elevated temperatures accelerate all other degradation pathways. Above its melting point, decarboxylation becomes a more significant risk.

Below is a diagram illustrating the convergence of environmental stressors on the compound.

Caption: Key environmental stressors and their resulting degradation pathways.

Troubleshooting Guide: A Root Cause Analysis Workflow

If you suspect degradation based on visual cues or analytical data (e.g., new peaks in HPLC, failed assay), follow this workflow to identify the root cause.

TroubleshootingWorkflow cluster_investigation Investigation Steps cluster_analysis Analysis & Action start Degradation Suspected (Visual or Analytical) check_appearance 1. Document Appearance (Color, Form) start->check_appearance check_hplc 2. Purity & Impurity Profile via HPLC Is mass balance >98%? check_appearance->check_hplc check_kf 3. Karl Fischer Titration Is moisture content elevated? check_hplc->check_kf cause_photo Root Cause: Photodegradation Action: Use amber vials, store in dark. check_hplc->cause_photo New impurities, low mass balance cause_ox Root Cause: Oxidation Action: Purge with N2/Ar, use tight seals. check_hplc->cause_ox Known oxidative impurities identified check_storage 4. Review Storage Log (Temp excursions, light exposure?) check_kf->check_storage cause_hydro Root Cause: Hydrolysis Action: Use desiccator, ensure tight seal. check_kf->cause_hydro Yes check_storage->cause_photo Light exposure noted cause_thermal Root Cause: Thermal Stress Action: Ensure controlled temp storage. check_storage->cause_thermal Excursions noted

Sources

Technical Support Center: Purification of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.

Introduction

This compound is a biaryl compound, a class of molecules often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] The purification of this and similar phenylacetic acid derivatives can be challenging due to the potential for various impurities arising from the synthetic route. These impurities can include unreacted starting materials, homocoupled byproducts, and positional isomers, which may have similar physical properties to the desired product, making separation difficult.[3][4] This guide will address these specific challenges with practical, experience-driven solutions.

Troubleshooting Purification Challenges

This section addresses common issues encountered during the purification of this compound and provides step-by-step guidance to resolve them.

Issue 1: Persistent Impurities After Initial Work-up

Q: After performing an aqueous work-up of my Suzuki coupling reaction, I still observe significant impurities by HPLC and ¹H NMR. What are the likely culprits and how can I remove them?

A: Senior Application Scientist's Insight:

Persistent impurities following a standard aqueous work-up are common in Suzuki-Miyaura reactions. The primary suspects are often unreacted starting materials (boronic acids and aryl halides), homocoupled byproducts, and residual palladium catalyst. Boronic acids and their anhydrides (boroxines) can be particularly troublesome due to their varying polarities.

Troubleshooting Protocol:

  • Acid-Base Extraction: The carboxylic acid functionality of your target compound is key.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Your desired product will be deprotonated and move into the aqueous phase as its carboxylate salt.

    • Separate the aqueous layer, which now contains your product, from the organic layer, which retains non-acidic impurities like homocoupled byproducts and unreacted aryl halides.

    • Carefully acidify the aqueous layer with a strong acid (e.g., 1-2 M HCl) to a pH of ~2.[5] This will protonate the carboxylate, causing your purified this compound to precipitate out of the solution.

    • Collect the precipitated solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly.[5]

  • Palladium Catalyst Removal: If a dark coloration persists, it may indicate residual palladium.

    • After the acid-base extraction, if the organic layer containing the crude product is dark, you can treat it with a scavenger. Activated carbon or a silica-gel-based scavenger with thiol functional groups can be effective. Stir the solution with the scavenger for a few hours, then filter to remove the scavenger and the bound palladium.

Issue 2: Difficulty in Crystallization or Oiling Out

Q: I'm attempting to purify this compound by crystallization, but it either fails to crystallize or oils out. What solvent systems and techniques should I try?

A: Senior Application Scientist's Insight:

Crystallization is a powerful purification technique for this class of compounds, but finding the right conditions is crucial. "Oiling out" occurs when the compound is too soluble in the chosen solvent at a given temperature, leading to the formation of a liquid phase instead of solid crystals. The key is to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Recommended Solvent Systems for Phenylacetic Acid Derivatives:

Solvent SystemRationale
Toluene/HexanesToluene provides good solubility at reflux, while hexanes act as an anti-solvent to induce crystallization upon cooling.
Ethyl Acetate/HexanesSimilar to the above, ethyl acetate is a good solvent, and hexanes reduce the solubility upon cooling.[6]
Methanol/WaterA polar protic system that can be effective. The product is dissolved in a minimal amount of hot methanol, and water is added dropwise until turbidity is observed, followed by cooling.
Isopropanol/WaterAnother effective polar protic solvent system.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Start with small-scale trials (10-20 mg of crude material) in different solvent systems to identify the most promising one.

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen primary solvent (e.g., toluene). Heat the mixture to reflux with stirring until all the solid dissolves.

  • Inducing Crystallization:

    • Anti-Solvent Method: If using a binary system, slowly add the anti-solvent (e.g., hexanes) to the hot solution until you observe slight turbidity. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.

    • Cooling Method: If using a single solvent, simply remove the heat source and allow the flask to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can improve the yield.

  • Seeding (if necessary): If crystallization does not initiate upon cooling, add a tiny crystal of pure product (a "seed crystal") to the solution to provide a nucleation site.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Issue 3: Co-eluting Impurities in Column Chromatography

Q: I am using silica gel column chromatography for purification, but some impurities are co-eluting with my product. How can I improve the separation?

A: Senior Application Scientist's Insight:

Co-elution in normal-phase silica gel chromatography is common when dealing with compounds of similar polarity. For acidic compounds like this compound, interactions with the silica can lead to peak tailing and poor separation. Modifying the mobile phase or switching to a different stationary phase can resolve this.

Troubleshooting Chromatographic Separation:

  • Mobile Phase Modification:

    • Acidify the Eluent: Add a small amount (0.1-1%) of acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexanes). This suppresses the deprotonation of your carboxylic acid on the silica surface, reducing tailing and often improving separation from less acidic impurities.[6]

    • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities, followed by your product, and finally more polar impurities.

  • Alternative Chromatography Techniques:

    • Reverse-Phase HPLC: This is a powerful technique for separating phenylacetic acid derivatives.[7] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with an acidic modifier like phosphoric acid or formic acid.[7]

    • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be an effective alternative.

Workflow for Method Development in Chromatography:

chromatography_workflow start Crude Product tlc Analytical TLC/HPLC start->tlc normal_phase Normal-Phase Chromatography (Silica Gel) tlc->normal_phase If separation is poor pure_product Pure Product tlc->pure_product If separation is good modify_mobile Modify Mobile Phase (Add Acid, Gradient) normal_phase->modify_mobile reverse_phase Reverse-Phase HPLC (C18 Column) modify_mobile->reverse_phase Still Co-eluting modify_mobile->pure_product Successful Separation reverse_phase->pure_product impurity_removal cluster_impurities Common Impurities crude Crude Product (Target + Impurities) extraction Acid-Base Extraction crude->extraction crystallization Crystallization extraction->crystallization Partially Purified Product non_acidic Non-Acidic: - Homocoupled Byproducts - Unreacted Aryl Halide extraction->non_acidic Removes chromatography Chromatography crystallization->chromatography If Impurities Persist pure Pure Product crystallization->pure acidic Acidic: - Unreacted Boronic Acid - Positional Isomers crystallization->acidic May Remove (if solubility differs) chromatography->pure chromatography->acidic Separates

Sources

Validation & Comparative

Comparing the efficacy of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Cytosolic Phospholipase A2α (cPLA2α) Inhibitors in Inflammatory Models

For researchers, scientists, and professionals in drug development, the pursuit of novel anti-inflammatory agents is a paramount objective. While the initial query focused on the specific molecule 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, a thorough review of the scientific literature indicates that this compound is not extensively characterized. However, its structural motif as a phenylacetic acid derivative suggests a potential role as an anti-inflammatory agent. Many such compounds exert their effects by modulating the arachidonic acid cascade, a critical pathway in inflammation.

This guide, therefore, pivots to a broader and more impactful analysis of a key upstream regulator in this pathway: cytosolic phospholipase A2α (cPLA2α). Inhibition of cPLA2α represents a compelling strategy for developing novel anti-inflammatory therapeutics. This document provides a comprehensive comparison of the efficacy of various cPLA2α inhibitors, supported by experimental data, to aid researchers in this critical field.

The Central Role of cPLA2α in the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, psoriasis, and asthma. A pivotal event in the inflammatory process is the production of eicosanoids, a family of potent lipid mediators that includes prostaglandins and leukotrienes. The rate-limiting step in eicosanoid biosynthesis is the release of arachidonic acid (AA) from membrane phospholipids, a reaction catalyzed by the phospholipase A2 (PLA2) superfamily of enzymes.

Among the various PLA2 isoforms, the cytosolic Group IVA phospholipase A2 (cPLA2α) is of particular interest. It is the only PLA2 enzyme with a high degree of specificity for AA-containing phospholipids. Upon cellular stimulation by pro-inflammatory signals, cPLA2α is activated and translocates to the membrane, where it liberates AA. This free AA then serves as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of prostaglandins and leukotrienes, respectively. Given its upstream position in this cascade, inhibiting cPLA2α offers the potential for a broad-spectrum anti-inflammatory effect, attenuating the production of multiple pro-inflammatory mediators.

Signaling Pathway of cPLA2α-Mediated Inflammation

The following diagram illustrates the central role of cPLA2α in the generation of pro-inflammatory eicosanoids.

cPLA2_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor MAPK MAP Kinase Receptor->MAPK Activates cPLA2a_inactive Inactive cPLA2α MAPK->cPLA2a_inactive Phosphorylates cPLA2a_active Active cPLA2α (phosphorylated) cPLA2a_inactive->cPLA2a_active Membrane_Phospholipids Membrane Phospholipids cPLA2a_active->Membrane_Phospholipids Hydrolyzes Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid Releases COX COX-1/COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: cPLA2α signaling cascade in inflammation.

A Comparative Analysis of cPLA2α Inhibitor Efficacy

A variety of small molecules with distinct chemical scaffolds have been developed to inhibit cPLA2α. This section provides a comparative overview of their in vitro and in vivo efficacy.

In Vitro Potency of Selected cPLA2α Inhibitors

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The table below summarizes the in vitro IC50 values for several

Validating the Mechanism of Action of 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid: A Comparative Guide to COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel compound, 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, as a selective inhibitor of cyclooxygenase-2 (COX-2). For the purpose of this guide, we will refer to this compound as 'CFA'. The structural similarity of CFA to known phenylacetic acid derivatives suggests its potential role as a non-steroidal anti-inflammatory drug (NSAID). This document outlines a series of experiments designed to rigorously test this hypothesis, comparing its performance against established drugs: Celecoxib, a well-known selective COX-2 inhibitor, and Ibuprofen, a non-selective COX inhibitor.

The experimental workflow is designed to be self-validating, progressing from direct enzymatic inhibition to cell-based functional assays and selectivity profiling. By following this multi-faceted approach, researchers can build a robust data package to confirm the compound's mechanism of action and its potential as a therapeutic agent.

The COX-2 Signaling Pathway in Inflammation

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are lipid signaling molecules that mediate pain, inflammation, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.

Below is a diagram illustrating the signaling pathway.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid PLA2->AA Releases Membrane Membrane Phospholipids Membrane->PLA2 Activates COX2 COX-2 (Inducible) AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase Substrate PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Pro_inflammatory_Effects Pro-inflammatory Effects (Pain, Fever, Swelling) PGE2->Pro_inflammatory_Effects Mediates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) Inflammatory_Stimuli->COX2 Induces Expression Validation_Workflow Start Hypothesis: CFA is a selective COX-2 inhibitor Enzymatic_Assay Step 1: In Vitro Enzymatic Assay (COX-1 and COX-2) Start->Enzymatic_Assay Cell_Assay Step 2: Cell-Based Functional Assay (PGE2 Production) Enzymatic_Assay->Cell_Assay Confirms potency and selectivity Target_Engagement Step 3: Target Engagement Assay (Cellular Thermal Shift Assay) Cell_Assay->Target_Engagement Confirms cellular activity Conclusion Conclusion: Validate or Invalidate Hypothesis Target_Engagement->Conclusion Confirms direct binding in cells

Caption: The experimental workflow for validating CFA's mechanism of action.

Step 1: In Vitro Enzymatic Assay for COX-1 and COX-2 Inhibition

Rationale: The initial and most direct test of our hypothesis is to measure the ability of CFA to inhibit the enzymatic activity of purified COX-1 and COX-2 proteins. This assay will determine the potency (IC50) of CFA against both isoforms and provide the first indication of its selectivity. We will compare these values to those of Celecoxib and Ibuprofen.

Experimental Protocol:

A widely used method for this is the Cayman Chemical COX Inhibitor Screening Assay Kit (Catalog No. 701050) or a similar fluorescence-based assay.

  • Reagent Preparation: Prepare assay buffer, heme, and purified recombinant human COX-1 and COX-2 enzymes according to the manufacturer's protocol. Prepare serial dilutions of CFA, Celecoxib, and Ibuprofen in DMSO.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

  • Inhibitor Addition: Add the diluted compounds (CFA and controls) or DMSO (vehicle control) to the wells and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength according to the kit's instructions. The signal is proportional to prostaglandin production.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Expected Data:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
CFA (Hypothetical) 5,20050104
Celecoxib (Reference) >10,00075>133
Ibuprofen (Reference) 252500.1

Interpretation: A successful outcome would show CFA having a low nanomolar IC50 for COX-2 and a significantly higher IC50 for COX-1, resulting in a high selectivity index. This would place it in a similar category to Celecoxib and differentiate it from the non-selective inhibitor, Ibuprofen.

Step 2: Cell-Based Functional Assay for Prostaglandin E2 (PGE2) Production

Rationale: Moving from a purified enzyme system to a cellular context is crucial. This step verifies that CFA can penetrate the cell membrane and inhibit COX-2 activity in a more physiologically relevant environment. We will use lipopolysaccharide (LPS) to induce COX-2 expression in macrophages and then measure the production of Prostaglandin E2 (PGE2), a key downstream product of COX-2 activity.

Experimental Protocol:

This protocol is based on standard methods for measuring PGE2 production in cultured cells.

  • Cell Culture: Plate RAW 264.7 murine macrophages or human monocytes (e.g., THP-1) in a 96-well plate and allow them to adhere.

  • COX-2 Induction: Treat the cells with 1 µg/mL LPS for 18-24 hours to induce the expression of COX-2.

  • Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing serial dilutions of CFA, Celecoxib, or Ibuprofen. Incubate for 1 hour.

  • PGE2 Production: Add arachidonic acid (10 µM) to the wells to provide the substrate for COX-2 and incubate for 30 minutes.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit, such as the Cayman Chemical Prostaglandin E2 EIA Kit (Catalog No. 514010).

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration and determine the IC50 value as described in Step 1.

Expected Data:

CompoundCellular IC50 for PGE2 Inhibition (nM)
CFA (Hypothetical) 150
Celecoxib (Reference) 200
Ibuprofen (Reference) 75

Interpretation: The cellular IC50 is expected to be higher than the enzymatic IC50 due to factors like cell permeability and protein binding. However, the data should confirm that CFA effectively blocks PGE2 production in a dose-dependent manner, validating its activity in a cellular system.

Step 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: To provide definitive evidence that CFA directly binds to COX-2 inside intact cells, we will perform a Cellular Thermal Shift Assay (CETSA). This assay is based on the principle that a ligand binding to its target protein stabilizes the protein and increases its resistance to thermal denaturation.

Experimental Protocol:

  • Cell Treatment: Treat LPS-stimulated RAW 264.7 cells with either CFA (at 10x the cellular IC50) or a vehicle control (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blotting: Analyze the amount of soluble COX-2 remaining in the supernatant at each temperature using Western blotting with a specific anti-COX-2 antibody.

  • Data Analysis: Plot the amount of soluble COX-2 as a function of temperature for both the CFA-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the CFA-treated sample indicates direct binding and stabilization of COX-2.

Expected Data:

A successful CETSA experiment will generate a graph showing that in the presence of CFA, the COX-2 protein remains soluble at higher temperatures compared to the vehicle-treated control. This "thermal shift" is strong evidence of direct target engagement within the cell.

CETSA_Logic cluster_0 No Drug (Vehicle) cluster_1 With CFA Drug Node_A COX-2 Protein Node_B Heat Applied Node_A->Node_B Node_C Protein Denatures at Tm Node_B->Node_C Node_D CFA binds to COX-2 Node_E Heat Applied Node_D->Node_E Node_F Protein is Stabilized, Denatures at Tm + ΔT Node_E->Node_F

Caption: The logic behind the Cellular Thermal Shift Assay (CETSA).

Conclusion

By systematically executing this three-step validation workflow, researchers can build a compelling case for this compound (CFA) as a selective COX-2 inhibitor. The combination of in vitro enzymatic data, cell-based functional data, and direct target engagement evidence provides a robust and scientifically rigorous validation of its mechanism of action. The comparative data against both a selective (Celecoxib) and a non-selective (Ibuprofen) inhibitor further contextualizes the compound's profile, highlighting its potential therapeutic advantages. This structured approach not only validates the primary hypothesis but also establishes a strong foundation for further preclinical and clinical development.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. [Link]

  • Dubois, R. N., Abramson, S. B., Crofford, L., et al. (1998). Cyclooxygenase in biology and disease. The FASEB Journal. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

Orthogonal Validation of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the orthogonal validation of the biological effects of a novel small molecule, 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, hereafter referred to as "CFA". As specific biological data for CFA is not yet publicly available, this guide will proceed under a well-defined, plausible hypothesis: CFA is an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).

IDO1 is a critical immune-oncology target, and its inhibition is a promising strategy in cancer therapy. This guide will detail a multi-pronged validation approach, comparing the hypothetical performance of CFA against a well-characterized clinical-stage IDO1 inhibitor, Epacadostat . This comparative methodology ensures a robust and objective assessment of CFA's potential as a therapeutic agent.

Introduction to Orthogonal Validation

In drug discovery, orthogonal validation is the practice of using multiple, independent methods to verify a biological finding.[1] This approach is crucial for building confidence in a compound's mechanism of action and minimizing the risk of artifacts or off-target effects that can arise from a single experimental technique.[1] By employing a suite of biochemical, biophysical, and cell-based assays, we can create a self-validating system that rigorously interrogates the interaction between CFA and its hypothesized target, IDO1.

The Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites.[4] This has a dual immunosuppressive effect: it arrests the proliferation of effector T-cells, which are sensitive to tryptophan levels, and it promotes the generation of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response.[4] Inhibiting IDO1 is therefore a key strategy to restore immune surveillance against cancer.

Below is a diagram illustrating the IDO1 pathway and the hypothesized point of inhibition by CFA.

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_immune_effect Immune Response Tryptophan Tryptophan IDO1_Enzyme IDO1 Tryptophan->IDO1_Enzyme Substrate Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Catalysis T_Cell_Arrest T-Cell Arrest & Treg Induction Kynurenine->T_Cell_Arrest CFA CFA (Hypothesized Inhibitor) CFA->IDO1_Enzyme Inhibition Epacadostat Epacadostat (Comparator) Epacadostat->IDO1_Enzyme Inhibition Immune_Suppression Immune Suppression T_Cell_Arrest->Immune_Suppression Validation_Workflow A Step 1: Biochemical Assay (Enzyme Activity) B Step 2: Cell-Based Assay (Functional Output) A->B Confirms Cellular Activity C Step 3: Target Engagement Assay (CETSA) B->C Verifies Target Binding in situ D Step 4: Biophysical Assays (SPR & ITC) C->D Characterizes Binding Kinetics & Thermodynamics E Step 5: Selectivity Profiling (IDO2 & TDO) D->E Determines Specificity

Caption: Orthogonal validation workflow for CFA.

Experimental Protocols and Comparative Data

Step 1: Biochemical Assay for IDO1 Inhibition

Rationale: This initial step aims to determine if CFA can directly inhibit the enzymatic activity of purified recombinant human IDO1. This assay will provide a quantitative measure of potency, the half-maximal inhibitory concentration (IC50).

Protocol:

  • Reagents: Recombinant human IDO1, L-Tryptophan (substrate), methylene blue, ascorbic acid, catalase, and potassium phosphate buffer. [5]2. Assay Plate Preparation: Serially dilute CFA and Epacadostat in DMSO and then into the assay buffer in a 96-well UV-transparent plate.

  • Enzyme Addition: Add 20 nM of purified IDO1 enzyme to each well. [5]4. Initiation of Reaction: Start the reaction by adding 2 mM L-Tryptophan.

  • Measurement: Monitor the formation of N-formylkynurenine, the product of the reaction, by measuring the increase in absorbance at 321 nm over time using a plate reader. [3][5]6. Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Table:

CompoundExpected IC50 (nM)Mechanism of Inhibition
CFA (Hypothetical) 15 - 50To be determined
Epacadostat ~10Competitive, Reversible [5][6]
Step 2: Cell-Based Assay for Kynurenine Production

Rationale: Moving from a purified enzyme system to a more biologically relevant context, this assay measures CFA's ability to inhibit IDO1 activity within living cells. The functional readout is the reduction of kynurenine secreted into the cell culture medium.

Protocol:

  • Cell Line: Use a human cancer cell line known to express IDO1 upon stimulation, such as the ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa. [2][7]2. Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight. [8]3. IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24 hours to induce the expression of the IDO1 enzyme. [7][8]4. Compound Treatment: Add serial dilutions of CFA and Epacadostat to the cells and incubate for an additional 24-48 hours. [8]5. Sample Collection: Collect the cell culture supernatant.

  • Kynurenine Measurement:

    • Add trichloroacetic acid to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine. [8] * Incubate at 50°C for 30 minutes. [8] * Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to the samples, which reacts with kynurenine to produce a yellow-colored complex.

    • Measure the absorbance at 480 nm. [8]7. Data Analysis: Quantify the kynurenine concentration using a standard curve. Plot the percentage of kynurenine production relative to a vehicle-treated control against the inhibitor concentration to determine the cellular IC50.

Comparative Data Table:

CompoundExpected Cellular IC50 (nM)Notes
CFA (Hypothetical) 50 - 200A higher IC50 than the biochemical assay is expected due to factors like cell permeability and metabolism.
Epacadostat ~15.3 (in SKOV-3 cells)Demonstrates good cell permeability and potent target engagement in a cellular context. [2]
Step 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: CETSA provides direct evidence that a compound binds to its target protein within the complex environment of an intact cell. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tagg). [9][10] Protocol:

  • Cell Culture and Treatment: Culture HeLa or another suitable cell line and treat with either vehicle (DMSO) or a saturating concentration of CFA or Epacadostat for 1 hour. [9]2. Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. [10]3. Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated/precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of soluble IDO1 remaining at each temperature point using Western blotting or a high-throughput method like an enzyme fragment complementation assay. [9]7. Data Analysis: Plot the percentage of soluble IDO1 against the temperature for both vehicle- and compound-treated samples. The shift in the melting curve (ΔTagg) indicates target engagement.

Comparative Data Table:

CompoundExpected Thermal Shift (ΔTagg)Interpretation
CFA (Hypothetical) +2 to +5 °CA positive shift would confirm direct binding of CFA to IDO1 in cells.
Epacadostat Positive ShiftKnown to engage and stabilize the IDO1 protein in a cellular context. [9]
Step 4: Biophysical Assays for Binding Kinetics and Thermodynamics

Rationale: To gain a deeper understanding of the binding mechanism, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative data on binding affinity (KD), kinetics (kon and koff), and the thermodynamic drivers of the interaction.

Protocol:

  • Immobilization: Covalently immobilize purified recombinant IDO1 onto a sensor chip. [11]2. Analyte Injection: Flow serial dilutions of CFA and Epacadostat over the sensor surface. [12]3. Detection: A real-time sensorgram is generated, which measures the change in refractive index upon binding and dissociation of the compound. [13]4. Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon). [14][15]

Protocol:

  • Sample Preparation: Place a solution of purified IDO1 in the sample cell of the calorimeter and a solution of the inhibitor (CFA or Epacadostat) in the injection syringe. [16][17]2. Titration: Perform a series of small injections of the inhibitor into the protein solution.

  • Heat Measurement: The instrument directly measures the small amount of heat that is either released (exothermic) or absorbed (endothermic) with each injection as the binding reaction occurs. [18][19]4. Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fitting this binding isotherm yields the binding affinity (KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Comparative Data Table:

ParameterCFA (Hypothetical)Epacadostat (Reference)Interpretation
Affinity (KD) Low nMLow nMA lower KD value indicates a higher binding affinity.
Association Rate (kon) 10^4 - 10^6 M⁻¹s⁻¹FastHow quickly the compound binds to the target.
Dissociation Rate (koff) 10⁻³ - 10⁻⁴ s⁻¹SlowHow long the compound remains bound to the target (residence time).
Enthalpy (ΔH) NegativeFavorableIndicates the contribution of hydrogen bonds and van der Waals forces.
Entropy (ΔS) Positive/NegativeFavorable/UnfavorableReflects changes in conformational freedom and hydrophobic interactions.
Step 5: Selectivity Profiling

Rationale: It is critical to ensure that CFA is selective for IDO1 over other related enzymes to minimize potential off-target effects. The two most important enzymes to counterscreen against are IDO2 and Tryptophan 2,3-dioxygenase (TDO), which also catabolize tryptophan. [20][21] Protocol:

  • Perform biochemical assays identical to the one described in Step 1, but using purified recombinant IDO2 and TDO enzymes.

  • Determine the IC50 values of CFA for IDO2 and TDO.

  • Calculate the selectivity ratio (IC50 for IDO2 or TDO / IC50 for IDO1).

Comparative Data Table:

CompoundSelectivity (IDO1 vs. IDO2)Selectivity (IDO1 vs. TDO)
CFA (Hypothetical) >100-fold>100-fold
Epacadostat >100-fold>100-fold [6]

Conclusion

This guide outlines a rigorous, multi-faceted approach to validate the hypothesized biological activity of this compound as an IDO1 inhibitor. By systematically progressing through biochemical, cell-based, target engagement, and biophysical assays, and comparing the results to the well-established inhibitor Epacadostat, researchers can build a comprehensive and trustworthy profile of this novel compound. This orthogonal validation workflow is essential for making informed decisions in the drug development process and provides a clear path from initial hypothesis to a well-characterized lead candidate.

References

  • Epacadostat. NCI Drug Dictionary. National Cancer Institute. [Link]

  • Epacadostat - Wikipedia. Wikipedia.[Link]

  • Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncotarget.[Link]

  • IDO1 Cell-Based Assay Kit. BPS Bioscience.[Link]

  • Dolušić, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget.[Link]

  • Zimmer, K., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online.[Link]

  • Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Max-Planck-Gesellschaft. (2024). [Link]

  • Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Technology Networks. (2023). [Link]

  • Navratilova, I., et al. (2003). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry.[Link]

  • Day, Y. S., et al. (2003). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry.[Link]

  • IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience.[Link]

  • McNulty, D. E., et al. (2017). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing Life Sciences R&D.[Link]

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research.[Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. (2024). [Link]

  • Almqvist, H., et al. (2016). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. Semantic Scholar.[Link]

  • Pollack, S. J. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Biophysical Techniques in Drug Discovery.[Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. (2021). [Link]

  • Levin, B. (2024). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.[Link]

  • IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs.[Link]

  • Dolušić, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget.[Link]

  • Dolušić, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PMC - NIH.[Link]

  • Ziegler, S., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie.[Link]

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience.[Link]

  • Robers, M. B., et al. (2018). A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. Nature Communications.[Link]

  • Pack, L., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications.[Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.[Link]

  • Richards, C., et al. (2020). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Chemical Biology.[Link]

  • Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan.[Link]

  • McNulty, D. E., et al. (2017). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. OUCI.[Link]

  • Isothermal titration calorimetry - Wikipedia. Wikipedia.[Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy.[Link]

  • Yoshikawa, S., et al. (2021). Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase. International Journal of Molecular Sciences.[Link]

  • Campbell, B. M., et al. (2015). Identification and optimisation of next generation inhibitors of IDO1 and TDO. European Journal of Cancer.[Link]

Sources

Head-to-head comparison of different 4-(3-Chloro-5-fluorophenyl)phenylacetic acid synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid: A Head-to-Head Comparison of Key Methodologies

Abstract

This compound is a sophisticated biaryl compound, a structural motif of significant interest in medicinal chemistry and materials science. The efficacy and cost-effectiveness of its synthesis are paramount for downstream applications. This guide provides a comprehensive, head-to-head comparison of the most viable synthetic routes to this target molecule. We will dissect three major catalytic strategies: the Suzuki-Miyaura Cross-Coupling, the Ullmann Condensation, and a Grignard-based cross-coupling approach. Each route is evaluated based on reaction efficiency, substrate scope, operational simplicity, and scalability. Detailed experimental protocols, comparative data, and mechanistic insights are provided to empower researchers in selecting the optimal pathway for their specific needs.

Introduction and Retrosynthetic Analysis

The core challenge in synthesizing this compound lies in the strategic formation of the carbon-carbon bond connecting the two aromatic rings. The phenylacetic acid moiety can be appended either before or after the key biaryl coupling step. However, for efficiency and convergence, the most logical approach involves coupling two pre-functionalized aromatic rings.

Our retrosynthetic analysis identifies the central C-C bond as the primary disconnection point. This leads to two key synthons: a nucleophilic (or organometallic) 3-chloro-5-fluorophenyl unit and an electrophilic phenylacetic acid derivative.

G cluster_reagents Key Reagents Target This compound Disconnect C(sp²) - C(sp²) Bond Disconnection (Retrosynthesis) Target->Disconnect Synthon1 Synthon A (3-Chloro-5-fluorophenyl) Nucleophile/Organometallic Disconnect->Synthon1 Synthon2 Synthon B (4-Phenylacetic acid) Electrophile Disconnect->Synthon2 ReagentA1 3-Chloro-5-fluorophenylboronic acid (for Suzuki) Synthon1->ReagentA1 Practical Equivalents ReagentA2 1-Bromo-3-chloro-5-fluorobenzene (for Ullmann/Grignard) Synthon1->ReagentA2 Practical Equivalents ReagentB1 Ethyl 4-bromophenylacetate (for Suzuki, Grignard) Synthon2->ReagentB1 Practical Equivalents ReagentB2 Ethyl 4-iodophenylacetate (for Ullmann) Synthon2->ReagentB2 Practical Equivalents

Caption: Retrosynthetic analysis of the target molecule.

This analysis logically funnels our investigation into three dominant transition-metal-catalyzed cross-coupling strategies, which will be explored in detail.

Route 1: The Suzuki-Miyaura Cross-Coupling (The Workhorse Approach)

The Palladium-catalyzed Suzuki-Miyaura reaction is arguably the gold standard for biaryl synthesis in modern organic chemistry, lauded for its exceptional functional group tolerance, mild reaction conditions, and high yields.[1][2] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.

Mechanistic Principle: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide C-X bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes the coupling of commercially available starting materials, followed by a standard ester hydrolysis.

Part A: Pd-Catalyzed Cross-Coupling

  • Reaction Setup: To a 100 mL round-bottom flask, add ethyl 4-bromophenylacetate (1.0 eq.), 3-chloro-5-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Solvent Addition: Add a 4:1 mixture of Toluene and Water. The solvent volume should be sufficient to create a stirrable slurry (approx. 10 mL per gram of the aryl bromide).

  • Inerting: Equip the flask with a reflux condenser. Purge the entire system with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical as oxygen can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 4-(3-chloro-5-fluorophenyl)phenylacetate.

Part B: Saponification (Ester Hydrolysis)

  • Setup: Dissolve the crude ester from Part A in a mixture of tetrahydrofuran (THF) and methanol.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 2-3 eq.) and stir at room temperature for 2-4 hours, monitoring by TLC until the ester is consumed.

  • Acidification: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl. The desired carboxylic acid will precipitate out of solution.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure this compound.

G cluster_workflow Suzuki Route Experimental Workflow Setup 1. Combine Reactants (Aryl Bromide, Boronic Acid, Base) Inert 2. Purge with N₂/Ar Setup->Inert React 3. Add Pd Catalyst & Heat (90-100°C) Inert->React Monitor 4. Monitor by TLC/LC-MS React->Monitor Workup 5. Aqueous Workup & Extraction Monitor->Workup Hydrolyze 6. Saponification (LiOH) Workup->Hydrolyze Purify 7. Acidify, Precipitate & Recrystallize Hydrolyze->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura route.

Route 2: The Ullmann Condensation (The Classic Approach)

The Ullmann reaction is a classic, copper-mediated coupling of two aryl halides.[3][4] While it has been largely superseded by palladium-catalyzed methods due to its requirement for harsh reaction conditions (high temperatures) and often stoichiometric amounts of copper, it remains a relevant tool, especially in industrial settings where cost is a major driver.[3][5] Modern protocols have introduced ligands to improve yields and moderate conditions.

Mechanistic Principle: The precise mechanism is still debated but is generally believed to involve the formation of an organocopper intermediate.[3] A Cu(I) species is thought to undergo oxidative addition to the more reactive aryl halide (Aryl-I > Aryl-Br). This complex then reacts with the second aryl halide, followed by reductive elimination to form the biaryl product.[6]

Experimental Protocol: Ullmann Condensation

This route requires an aryl iodide for sufficient reactivity and typically employs higher temperatures.

  • Reaction Setup: In a reaction vessel suitable for high temperatures (e.g., a sealed tube or a flask with a high-boiling solvent), combine ethyl 4-iodophenylacetate (1.0 eq.), 1-bromo-3-chloro-5-fluorobenzene (1.5 eq.), copper powder or copper(I) iodide (CuI, 1.5-2.0 eq.), and a high-boiling polar aprotic solvent like DMF, NMP, or DMSO.

  • Ligand (Optional but Recommended): Add a ligand such as 1,10-phenanthroline or L-proline (0.2 eq.) to improve solubility and accelerate the reaction.

  • Reaction: Heat the mixture to 140-180 °C with vigorous stirring for 12-24 hours. The reaction must be protected from moisture and air.

  • Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove the insoluble copper salts, washing thoroughly with ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel and wash extensively with water to remove the high-boiling solvent, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product will likely require purification by column chromatography.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using the same procedure described in Route 1 (Part B).

Route 3: Grignard-based Cross-Coupling

This approach utilizes a highly reactive Grignard reagent, a powerful organometallic nucleophile. The coupling is typically catalyzed by nickel or palladium complexes. While effective, the primary challenge is the high reactivity of the Grignard reagent, which is a strong base and nucleophile, creating functional group compatibility issues.[7][8]

Causality Behind Experimental Choices: The ester group in a standard phenylacetate starting material is susceptible to nucleophilic attack by the Grignard reagent. To circumvent this, the synthesis must be redesigned. A common strategy is to use a precursor to the acetic acid moiety, such as a nitrile, which is less electrophilic.

Experimental Protocol: Grignard-based Synthesis

This protocol involves the formation of a Grignard reagent and its subsequent Ni-catalyzed coupling with a protected acetic acid precursor.

  • Grignard Formation: To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq.) in anhydrous THF. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3-chloro-5-fluorobenzene (1.1 eq.) in anhydrous THF to maintain a gentle reflux. After the addition is complete, stir for an additional hour to ensure full formation of the Grignard reagent.

  • Coupling Reaction: In a separate flask, dissolve 4-bromobenzonitrile (1.0 eq.) and a nickel catalyst, such as NiCl₂(dppp) (3-5 mol%), in anhydrous THF. Cool this solution to 0 °C.

  • Addition: Slowly add the prepared Grignard reagent to the nickel/aryl nitrile solution via cannula. Allow the reaction to warm to room temperature and then heat to a gentle reflux for 4-8 hours.

  • Workup & Hydrolysis: Cool the reaction and carefully quench by pouring it into an acidic aqueous solution (e.g., 1M HCl). This step will hydrolyze the intermediate imine (formed from Grignard addition to the nitrile) and the remaining nitrile group in one pot, although this can be a harsh and complex transformation. A more controlled two-step hydrolysis (acidic workup followed by strong base or acid hydrolysis of the resulting ketone/nitrile mixture) is often required.

  • Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product will require significant purification, likely via column chromatography followed by recrystallization.

Head-to-Head Comparison

The choice of synthetic route is a multi-faceted decision, balancing yield, cost, safety, and scalability.

Quantitative Data Summary
ParameterRoute 1: Suzuki-MiyauraRoute 2: UllmannRoute 3: Grignard-based
Typical Yield 75-95% (overall)40-65% (overall)35-60% (overall)
Purity (Post-Workup) High (often crystalline)Moderate (requires chromatography)Low to Moderate
Reaction Temp. 80-100 °C140-180 °C0-65 °C
Reaction Time 4-12 hours12-24 hours6-10 hours
Catalyst Cost High (Palladium)Low (Copper)Moderate (Nickel/Palladium)
Substrate Availability ExcellentGood (Iodides needed)Good
Functional Group Tol. ExcellentPoor to ModeratePoor
Scalability ExcellentModerate (high temp./pressure)Difficult (exothermic, reactive)
Qualitative Analysis and Recommendation

G Start Select Synthesis Route for This compound Q1 Is high yield & purity the primary goal? Start->Q1 Q2 Is catalyst cost the absolute main driver? Q1->Q2 No R1 Route 1: Suzuki-Miyaura (Recommended for most applications) Q1->R1 Yes Q3 Are starting materials highly exotic/custom? Q2->Q3 No R2 Route 2: Ullmann (Consider for large scale if low yield is acceptable) Q2->R2 Yes Q3->R1 No R3 Route 3: Grignard (Niche applications; high reactivity may overcome specific substrate issues) Q3->R3 Yes

Caption: Decision workflow for synthesis route selection.

  • Suzuki-Miyaura Coupling stands out as the superior method for both laboratory-scale synthesis and process development. Its main advantages are high, reproducible yields, excellent functional group tolerance (negating the need for protecting groups on the acetic acid moiety), and mild, operationally simple conditions. The primary drawback is the cost of palladium catalysts, though catalyst loading can often be minimized on a larger scale.

  • Ullmann Condensation is hampered by its harsh conditions, lower yields, and the frequent need for a more expensive aryl iodide to achieve reasonable reactivity. While the copper catalyst is inexpensive, the energy costs, potential for pressure build-up, and more intensive purification make it less attractive for synthesizing complex, high-value molecules.

  • Grignard-based Coupling is the most challenging route due to the poor functional group compatibility of the organometallic reagent. The need to redesign the starting materials (e.g., using a nitrile precursor) adds steps and complexity to the overall synthesis, often leading to lower overall yields and difficult purifications. Its use would be justified only in specific scenarios where the required starting materials for other routes are unavailable.

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction is the unequivocally recommended route . It offers the best balance of efficiency, reliability, and scalability, making it the most robust choice for researchers in pharmaceutical and materials science development. Its adherence to the principles of modern, efficient synthesis—namely high convergence and functional group tolerance—solidifies its position as the workhorse strategy for constructing this and similar biaryl structures.

References

  • Behloul, C., Guijarro, D., & Yus, M. Formation of Biaryls by Homocoupling of Grignard Reagents. Molecular Diversity Preservation International (MDPI). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUyWhQFXEQrFp8K7QdFFtm0FHPAknsx1VziKOini2_Dn0GXnBBpdn_kKtssTCgOzTiqOMkTx71eZs-s14u7cXI6WbvqI_kvRv_OpOS5q0bz5LUGfgk4SRwqnPDS4QTpq_8wAJfGitgOzGRKu1qk0QHqoI=]
  • Shabani, S., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMz2bc-Db8Oqw5T3tRUvEcvIAIrMQTSdtiaKZougnyANk_7oyHmlFAsMNz8i_WpqKH6LAELkeCalKS-IFmwn2qTK0z_axBzXzZc3X_nGCW8cFvFNFJXWtyvaD7snUoIGpkZqlOLj-ameBdlIwH0JoTIvPW91obUR_i]
  • Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. DiVA portal. [https://vertexaisearch.cloud.google.
  • Buchwald–Hartwig amination. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUEb3cP4Gl45Ih7FlTLsvJzqCs8DXz_LTMtfsucCoiNjQIC3E7l3ecNL1NgQ3fWplm6Xnm3m39b3QqkQJF9RIrvyhRszEoAcojnlEje3maF1iZjgZYsYnKtXU8FQWIkUvDFPnhNDNXk9Nz_FfGYu5cXRDPn_pXZpxdOlM=]
  • An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN18M3KdZwcqqCOHns9y8nCW9NjUbVqSfS8LlWKoudzCP9zRBZ3pAh8kd2tTyEBtGAdK32jZBNQLZGrkx-v77z0RN3rw1spQIeQCZTVkYF0PqOVieVVLDjjynlv3b1p2N4yp7JhXoB8ZGhzuFdw5oLN_rXnj8RBH7_yHBL7Aak9JbDZ4G2bkHqe6VFj63ZeZlwmZgAS7JTb62Tpdj9xB2_3LnHu9FCBG33CFBc2bQ=]
  • O'Brien, A. G., et al. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTJ-xS-a7hIXOmbqQwq5Q0T1imEiyn4p77XWxUqyYJw3Y70mPhFb9V8i0xDhHiMUvguE0OW1lBJvXz5dDYe0bPI_GCQilKmIuxOfvxdEbFSBj-Fy3yX0dS2TCbvJjfE6ZSKNE6k7V697EFRSM=]
  • Process for preparing biaryl compounds. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGK0NKePKxlpTu119uYuNV_pu5hX-3N13TQLvQHq0hAg0Uk3ygAuwOHZm0qzq6JN1NUzo0dN8wISZpMDZPLoEieRs3DMPNkYU6kDmLJhygeSgrpowKgZluWKFZ95xCl9HVs8-zqh67PuMs]
  • A Scalable Synthesis of an Atropisomeric Drug Substance via Buchwald–Hartwig Amination and Bruylants Reactions. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEa2GJHf4MHx2Cadq7K9kmggrOcMbsGBjfS9h_hb9I9aSDMOiSklDwojT51emFiVD208F04u0lzqqA7JJWBsUKFfyCi4sI0JLRQ9jx0nVHT01Xgn5OkmOrfzicRpr97eDpWiItdw==]
  • Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory. JEOL USA Inc.. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFprgRHULw4copgUfSSsHT1No8b6hum0ANdS__Prb8BlMa21jkJH4CY9KoVsdI9eab79dQK0BPy1T0qgZgbwK8mNFdnBTiKx082wF5TAeOTwEHpTd5F8XAa62U26dgACLUC7o53OsI6TsB34cRih28Xxdzvv8x7hLzbA-t-xu0B7ghJu1cccIyJA1g=]
  • 4-Bromophenylacetic acid. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA-M7MmQANodVm9hxNQE6dx3gLdw7hgJKRle5L7TsG4yFpJZJMkwCOQfAEgJqq-XpEvhKQFthmsr2Kb3em1rl6gw-7-D8rLO7_CPDfZJ2JfR4_VNs13T9QR2C5J83Gv9t2N2rDKKzdaDLwBKKMYCN9YA==]
  • O'Brien, A. G., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjaGrSZZ_EgWTo2XBO5ShJLXKDA2_KDNC9jckOY4FTtXZNahKcJ07MRP-2tIRLHZwi4xw4IZ4ZqAgedS9XBm1iZydMC0KhOlVf6XNggrBYJzZ6a26pabXkS-jQvvQtt9-fl5q2R9e1xT6o1OC09RQ=]
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEyWWzNZlQDqzFHup6efoKfpOXofvd4YvLcaRzxqqoZSode24Vu4LYrxqwqaCZFtXTxJ86oeWqlWikofEpXUbceAFNzqjFRWe-DCJeiu_DsXBM0foyQVZtDBq0PeGtoZQhEdZE-MXAazEEP2GPMO2Ota9xDFzCYqWIQzOIIbwDX83itsu3ZbcpdOGuHxiBDUHFlKXc2RhbLkP8UcR6z8g07A==]
  • Ullmann reaction. Wikipedia. [https://vertexaisearch.cloud.google.
  • 3-Chlorophenylboronic acid synthesis. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz66hOf9IuCI36qzicNYM9OOuO4MdLR0qN5MJfVNXMuUbGh7S1oWeCcHV1HB4XC0DZp4kHQAQIAQ-Iiw5op1FnimttuQ_fH4vJu5sPmkjxuy5UScYq0o6FH2r_rzT8j4w7gw_MJq55rz_s_5fRyz6w-SfGGZMX5Slb7eVbZqcGiA==]
  • Ullmann Reaction. BYJU'S. [https://vertexaisearch.cloud.google.
  • 2-(4-Bromophenyl)acetic acid. Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuecvSTnytSbnol21xDS206z5hovwg3mCAHlqrGZrV9e4r63JsFhnQxhHGcUn-v6s2pF1W0BzjjaNljEMHezzHpZf6-uAa5KpBg7AwL4Z8bM9VW6n1I2lWDlSx0dyu1QDfolY=]
  • 4-Bromophenylacetic acid synthesis. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0KCSxzG22rMtrtrsShBGGZNnbT9erO4iw-pDj_8CWkefkP1450Hx9JnYuCKC_DBrzNg_RTjQYhHnT6JDDF1abqRjHozz6md5qs3uAU2sAWOEc9Lie1BnuACoCqmhwEFg_ZIn-QBIZu4Pi94MpYyhMGz2tT1tDV8IBcvSxZdk=]
  • 3-Chloro-5-fluorophenylboronic acid synthesis. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlx6dLTVKALmOgCWrLvI2F66nsSDCOqxyUx5WEnXL_iEsBXQULi3mA1lWhtkBkZS_MS8YwTEX3E_IKhKpSJGK3zqHaSHXqkP1Sh6eb4Yv6db3YSYuqm3lka27qKOf3MfrXqI-EE2GtUCGbBGMxeIs9KeeaBFwfNOtZBHdx_UTv7LMDMyNQoe8vDw==]
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQlos-Ijk5rGfUbSPxMtF_ZA1apna-UAiNFCdc-h2XnODbqrntoQpxyjhGmvWwMIMA-OB7eHvHipYV_fLEKQDN7pUgJQ2p3nNJhQDxzqRNliAmXe_tUENHL8VqSKEKXXcKDVuCnvH1lxs5TmY=]
  • Application Note: Synthesis of 4-Bromophenylacetic Acid via Hydrolysis of 4-Bromophenylacetonitrile. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWO4sbHAka2fTOzkla3GWZVuN6H_Smw6KMrcpNhX43X1a1u0_sDfQ_yiWzhEPZ7Znf5Bmf1AnaDCLqdzfOwYbq-6RTePKy4W2m0Rp9vEbTSIXIbqoWR-8IMI38DUtcW_8UQJ6by-4sEFJG8AiSa4jc-pRsukc9Ek714o6bmVxM2rFOtNpApTB-mYCX40vBmoOtYeGIsxMWQEIvtvrcsZRr6A1VlDkpz1WPeJTS4HPMhGtwCgGHCTMmuEUTiR0250o=]
  • Ullmann Reaction. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.
  • (3-Chloro-5-fluorophenyl)boronic acid hydrochloride. BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIPCEIC5S8Ujr7Ja_wttFTcyzNPSd_hORdksXawp1cvpCy8EfUDBjmNn0ivkVaJHR8_orVsiCqn8znRSsY_npTWMCtqViZW5wjffX8Vt9OqRk3aP-GEe28HK50SKKV1q36h7mXVTMKRAAXxNw=]
  • Suzuki Coupling. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH22L24SUH9O9GAyyz2Eclh69L5mmC3hQJFPfmL-Yj99U9Hv9x4KUHafBBUR8tYJmSxIY7oj92-ZhzktBHGUq6_M46ClCWYy-Y2xj62IN1v3HRLBtD6r2Fk7k5gTwHAL6WjzofbJbM=]
  • 3-Chloro-5-fluorophenylboronic acid. Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZE4ky4dLzS93lgKoIsnLCAPN2RbFFKYmJbFrFLwGcJIXRZ8gRyKRuvsa9AXdb8H4slXZWYbWXTccV_veMseequEHRZsfjC6f7M-ACyWZcL3fejhgctgEJFcQ3s4bl1fxpU8o=]
  • Suzuki coupling between phenylboronic acid and aryl halides. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSxdysobIV-2zp3k88VrF0n4OsFbMVFZrTGAyH9dh1b0uQen-4zRx6VkppB5xOrFI8z-dmi6FVZTYeVmNa6vJd_JUWyY6lR6smTymym4VoZt_OJJvt_zxCFGOQmSRo4rX4ZhAM6VbuEZPtkVS6FUc2wk5ObZG11OPXxn6BfkA3LQ3DeeZP453Fh8oAQWJhkVeIbF7oAYut7IV7H7LiRlD4zDcMSc2MGLk3ZCH23Ugmc0d8Sg_NWwOm6LTuN6yCvp582Q==]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF03da6jgrmRN5zN-4Yxf3oSPMax29stFPkrE_HKPat8j_V30JmUZsEBfmOD9exBvp9SWjHXwUc_sBKMiVf9hm3QH4q8WCTe4uCsG1t_Ay3KDXcjwEy1NlJ-0xlzqQXPxJczpUvh_ViKhP3IsI=]
  • The Suzuki coupling reaction of aryl halides with phenylboronic acid (2a) catalyzed by PVP-PdNPs a. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9g2k6RhDEJok--TNMv0qmfO3odMmPvl6dHCJW1b8V-noCXeSJXJlDKgvc0kd2zfEXgnKUIEJTxTnO8EI8V4MdAhs_UVTpiHkvvRxUBMANrQgSHzQd7sXNHSSSBw19rgCumaalndgJ3PE4rwrse6jf2XJ3ChM5NtaICTXiWKD1fZegmQjZCYoDUxIBYkwDVMxDQM2afOt_doYMpszsEq_E3Ycq6B-jj3jFbzFc7tU7uGgy37ThPFkuiOqYrxoDg2MrKZ0=]

Sources

Is 4-(3-Chloro-5-fluorophenyl)phenylacetic acid a more potent inhibitor than [another compound]

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the inhibitory potency of two compounds necessitates a clearly defined biological target and standardized experimental conditions. The compound 4-(3-Chloro-5-fluorophenyl)phenylacetic acid is not extensively characterized in publicly accessible literature as a potent inhibitor of a specific enzyme. However, its core structure, a derivative of 4-biphenylacetic acid, is shared by known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.

For this guide, we will compare this compound to a well-characterized and structurally related compound, Felbinac (4-biphenylacetic acid). Felbinac is a known inhibitor of both COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis, which are key mediators of inflammation and pain. This comparison will serve as a framework for evaluating the potential potency of this compound and understanding how specific chemical modifications—namely the addition of chlorine and fluorine atoms—may influence inhibitory activity.

Introduction to the Compounds and Target

The Target: Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for converting arachidonic acid into prostaglandins. There are two primary isoforms:

  • COX-1 (PTGS1): A constitutively expressed enzyme involved in baseline physiological functions, such as protecting the gastric mucosa and maintaining kidney blood flow.

  • COX-2 (PTGS2): An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation. It is the primary target for anti-inflammatory drugs.

Inhibition of COX-2 is desirable for reducing inflammation and pain, while inhibition of COX-1 can lead to common side effects like gastrointestinal upset. The relative selectivity of a compound for COX-2 over COX-1 is a critical parameter in drug development.

The Compounds:

  • Felbinac (4-biphenylacetic acid): A non-selective COX inhibitor, used topically to treat inflammation and pain. Its inhibitory activity against both COX-1 and COX-2 has been quantified, providing a solid baseline for comparison.

  • This compound: A halogenated derivative of the 4-biphenylacetic acid scaffold. The introduction of electron-withdrawing chloro and fluoro groups onto the terminal phenyl ring can significantly alter the compound's electronic distribution, lipophilicity, and steric profile. These changes are hypothesized to affect its binding affinity and selectivity for the active site of COX enzymes.

Comparative Inhibitory Potency

To date, no public experimental data quantifying the COX inhibitory potency of this compound is available. However, we can present the known data for Felbinac, which establishes a benchmark against which the new compound could be tested. Potency is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit 50% of the enzyme's activity.

CompoundTarget EnzymeIC50 Value (µM)Reference
Felbinac Ovine COX-16.0
Ovine COX-21.3
This compound COX-1Data Not Available-
COX-2Data Not Available-

Interpretation and Hypothesis:

Felbinac demonstrates a modest preference for COX-2 over COX-1, with an IC50 value approximately 4.6-fold lower for the COX-2 isoform. The addition of chloro and fluoro substituents in this compound is predicted to influence this activity. The halogen atoms may form additional interactions (e.g., halogen bonds) within the enzyme's active site or alter the compound's conformation, potentially increasing potency and/or selectivity. Determining these values requires experimental testing using a standardized COX inhibitor screening assay.

Experimental Protocol: In Vitro COX Inhibition Assay

To experimentally determine and compare the IC50 values of both compounds, a standard in vitro COX catalyzed prostaglandin E2 (PGE2) production assay can be employed. This protocol outlines the necessary steps.

Objective: To measure the dose-dependent inhibition of COX-1 and COX-2 by the test compounds.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (Felbinac, this compound) dissolved in DMSO

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • PGE2 ELISA Kit for quantification

  • 96-well microplates

Workflow Diagram:

COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Compound Dilutions (in DMSO) D 4. Add Compound Dilutions to Plate (Pre-incubate) A->D B 2. Prepare Enzyme/Cofactor Mix (COX-1 or COX-2) C 3. Add Enzyme Mix to Plate B->C E 5. Initiate Reaction (Add Arachidonic Acid) D->E F 6. Incubate at 37°C E->F G 7. Terminate Reaction (e.g., add HCl) F->G H 8. Quantify PGE2 Production (via ELISA) G->H I 9. Plot Dose-Response Curve H->I J 10. Calculate IC50 Values I->J Prostaglandin_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Felbinac or This compound Inhibitor->COX

Caption: Inhibition of the prostaglandin synthesis pathway by COX inhibitors.

Hypothesized Influence of Halogenation:

  • Electronic Effects: The chloro and fluoro groups are strongly electron-withdrawing. This can alter the acidity of the carboxylic acid moiety, which is critical for anchoring the inhibitor within the COX active site through interaction with a key arginine residue (Arg120).

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to access the hydrophobic channel of the COX active site.

  • Steric and Binding Interactions: The specific placement of the halogens at the 3 and 5 positions of the phenyl ring may allow for novel, favorable interactions with amino acid residues lining the active site, potentially increasing binding affinity and, therefore, potency. Conversely, unfavorable steric clashes could decrease potency. A key difference between COX-1 and COX-2 active sites is the substitution of isoleucine (Ile523 in COX-1) with a smaller valine (Val523 in COX-2), creating a larger side pocket in COX-2. The substituted phenyl ring of the test compound may be able to access this side pocket, potentially leading to increased COX-2 selectivity.

Conclusion

While this compound remains an uncharacterized compound in terms of its biological activity, its structural similarity to the known COX inhibitor Felbinac provides a strong rationale for investigating it as a potentially more potent or selective anti-inflammatory agent. The established IC50 values for Felbinac (6.0 µM for COX-1, 1.3 µM for COX-2) serve as a critical benchmark. The proposed in vitro COX inhibition assay provides a clear, standardized path to determining the inhibitory profile of this compound. The resulting data would elucidate the impact of its specific halogenation pattern on potency and selectivity, contributing valuable insights to the structure-activity relationship of biphenylacetic acid-based COX inhibitors.

References

  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810–15814. [Link]

A Researcher's Guide to Confirming Target Engagement: The Case of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid and cPLA2α

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, identifying a potent molecule is only the beginning. The critical next step is to unequivocally demonstrate that the molecule engages its intended target within the complex milieu of a living cell. This process, known as target engagement, is paramount for validating a compound's mechanism of action and distinguishing on-target efficacy from off-target effects.

This guide provides a multi-pronged strategy for confirming the cellular target engagement of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid , a novel small molecule inhibitor. Based on its structural similarity to known pharmacophores, its primary hypothesized target is cytosolic phospholipase A2 alpha (cPLA2α) , a key enzyme in the inflammatory cascade.[1][2] We will compare and detail three orthogonal, yet complementary, experimental approaches to build a robust and compelling case for target engagement. For the purposes of this guide, we will refer to the compound of interest as CFPA .

The Target: Cytosolic Phospholipase A2 Alpha (cPLA2α)

cPLA2α is a critical enzyme that initiates the arachidonic acid (AA) inflammatory cascade.[3] Upon cellular stimulation by factors like growth factors or cytokines, intracellular calcium levels rise.[4][5] This increase in calcium recruits cPLA2α from the cytosol to cellular membranes (e.g., the Golgi apparatus and endoplasmic reticulum).[5] Concurrently, kinases like ERK/MAPK phosphorylate the enzyme, leading to its full activation.[4][5] Activated cPLA2α then hydrolyzes membrane phospholipids to release arachidonic acid.[1][3] AA is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators, including prostaglandins and leukotrienes.[1][6] By inhibiting cPLA2α, compounds like CFPA can potentially quell the inflammatory response at a crucial upstream checkpoint.[7]

cPLA2_Pathway cluster_stimulus Cellular Stimulus cluster_activation Enzyme Activation cluster_downstream Downstream Effects Stimulus Growth Factors, Cytokines (e.g., IL-1β) Ca_Influx ↑ Intracellular Ca2+ Stimulus->Ca_Influx MAPK MAPK Activation (e.g., ERK) Stimulus->MAPK cPLA2_Membrane cPLA2α (Active) [Membrane] Ca_Influx->cPLA2_Membrane Translocation MAPK->cPLA2_Membrane Phosphorylation cPLA2_Cytosol cPLA2α (Inactive) [Cytosol] cPLA2_Cytosol->cPLA2_Membrane AA_Release Arachidonic Acid (AA) Release cPLA2_Membrane->AA_Release Hydrolysis of Membrane Lipids COX_LOX COX / LOX Enzymes AA_Release->COX_LOX Prostaglandins Prostaglandins & Leukotrienes COX_LOX->Prostaglandins CFPA CFPA (Inhibitor) CFPA->cPLA2_Membrane Target Engagement & Inhibition

Figure 1: Simplified cPLA2α signaling pathway and the inhibitory role of CFPA.

A Tripartite Strategy for Confirming Target Engagement

No single experiment can definitively prove target engagement. A robust validation strategy relies on orthogonal methods that measure different aspects of the drug-target interaction: direct binding, proximal target modulation, and downstream pathway effects.

Method Principle Question Answered Key Advantage
1. Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against heat-induced denaturation.[8]Does CFPA physically bind to cPLA2α in intact cells?Label-free; measures direct binding in a physiological context.[9]
2. cPLA2α Enzymatic Activity Assay Measures the ability of cPLA2α to hydrolyze its substrate.[10]Does CFPA inhibit the catalytic function of cPLA2α?Direct measure of target modulation (proximal biomarker).
3. Arachidonic Acid (AA) Release Assay Quantifies the product of cPLA2α activity in response to a stimulus.[11][12]Does CFPA block the biological consequence of cPLA2α activation in cells?Confirms functional outcome and pathway inhibition.

Method 1: Direct Target Binding via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells or tissues.[8] It operates on the principle that when a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[13] By heating cell lysates treated with the compound and quantifying the amount of non-denatured, soluble protein remaining, a shift in the protein's melting temperature (Tm) provides direct evidence of binding.[14]

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis Culture 1. Culture Cells Treat 2. Treat with CFPA or Vehicle (DMSO) Culture->Treat Aliquot 3. Aliquot Cells Treat->Aliquot Heat 4. Heat Aliquots (Temperature Gradient) Aliquot->Heat Lysis 5. Cell Lysis Heat->Lysis Centrifuge 6. Centrifuge to Pellet Aggregated Proteins Lysis->Centrifuge Supernatant 7. Collect Soluble Fraction (Supernatant) Centrifuge->Supernatant Western 8. Western Blot for cPLA2α Supernatant->Western Quantify 9. Quantify Bands & Plot Melt Curve Western->Quantify

Figure 2: Experimental workflow for a Western Blot-based CETSA.

Experimental Protocol: CETSA
  • Cell Culture & Treatment: Culture a suitable cell line (e.g., SW982 synoviocytes) to ~80% confluency. Treat cells with the desired concentration of CFPA (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvesting & Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., gradient from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[13]

  • Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of cPLA2α using Western Blotting.

  • Data Interpretation: Quantify the band intensity for cPLA2α at each temperature relative to the non-heated control (37°C). A plot of percent soluble protein vs. temperature will generate a "melt curve." A rightward shift in the curve for CFPA-treated cells compared to vehicle indicates target stabilization and thus, engagement.

Comparative Analysis: CETSA vs. NanoBRET™

Another powerful technique for direct target engagement is the NanoBRET™ assay.[15][16] This method relies on Bioluminescence Resonance Energy Transfer between a target protein fused to NanoLuc® Luciferase and a fluorescent tracer that binds to the target.[17][18] A test compound that engages the target will compete with the tracer, causing a decrease in the BRET signal.[17]

Feature Cellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement Assay
Principle Thermal stabilization of target upon ligand binding.[13]Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[15][17]
Target Modification None. Uses endogenous or native protein.Requires genetic engineering to fuse NanoLuc® to the target protein.[16]
Compound Requirement No modification needed.Requires a specific, cell-permeable fluorescent tracer for the target.[18]
Throughput Lower to medium; can be adapted to 96-well format.[13]High; easily performed in 384-well plates.
Key Advantage Label-free, physiologically relevant.Highly sensitive, quantitative, provides affinity (IC50) and residence time data.[16][18]

Method 2: Proximal Target Modulation via Enzymatic Assay

Confirming that CFPA physically binds to cPLA2α is the first step. The second is to demonstrate that this binding event leads to a functional consequence: inhibition of the enzyme's catalytic activity.[10] This can be measured directly using an in-vitro or cell-lysate based enzymatic assay. A common method involves using a radiolabeled phospholipid substrate and quantifying the release of radiolabeled arachidonic acid.[3][4]

Experimental Protocol: cPLA2α Activity Assay

This protocol is adapted from methods measuring the release of [³H]-arachidonic acid from phospholipid vesicles.[4]

  • Prepare Cell Lysates: Culture and harvest cells. Lyse the cells in an appropriate buffer and determine the total protein concentration.

  • Prepare Substrate: Prepare small unilamellar vesicles containing a radiolabeled substrate, such as 1-palmitoyl-2-[³H]arachidonoyl-sn-glycero-3-phosphocholine.

  • Reaction Setup: In a microfuge tube, combine the cell lysate, assay buffer (containing Ca2+), and varying concentrations of CFPA or a known inhibitor (e.g., AVX002) as a positive control.[2][7] Pre-incubate for 15 minutes.

  • Initiate Reaction: Start the reaction by adding the radiolabeled substrate vesicles. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction & Extract: Terminate the reaction by adding a stop solution (e.g., Dole's reagent). Extract the released [³H]-arachidonic acid using an organic solvent (e.g., heptane).

  • Quantification: Measure the radioactivity of the extracted fatty acid in the organic phase using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of cPLA2α activity at each CFPA concentration relative to the vehicle control. Plotting percent inhibition versus log[CFPA] will allow for the determination of an IC50 value.

Expected Data & Comparison
Compound Target Reported Cellular IC50 Hypothetical CFPA IC50
AVX420 (GK420) cPLA2α0.09 µM[2]0.15 µM
Pyrrophenone cPLA2α~5 µM[19]-
CFPA (Test) cPLA2α-0.15 µM
Celecoxib (Control) COX-2>10 µM (for cPLA2α)>25 µM

This table presents hypothetical data for CFPA for illustrative purposes, benchmarked against literature values for known inhibitors.

Method 3: Downstream Pathway Inhibition via Arachidonic Acid Release Assay

The final, crucial piece of evidence is to show that CFPA's engagement and inhibition of cPLA2α in intact cells prevents the downstream biological outcome: stimulus-induced arachidonic acid release.[20][21] This cellular assay bridges the gap between direct enzyme inhibition and a physiological response.

Experimental Protocol: Whole-Cell AA Release
  • Cell Labeling: Plate cells (e.g., HEL-30 keratinocytes or SW982 synoviocytes) and incubate them overnight with low concentrations of [³H]-arachidonic acid to allow for its incorporation into cellular membrane phospholipids.[4][22]

  • Wash and Pre-treat: Wash the cells thoroughly with media containing fatty-acid-free BSA to remove unincorporated [³H]-AA. Pre-incubate the cells with various concentrations of CFPA or vehicle for 1-2 hours.

  • Stimulation: Add a known cPLA2α agonist, such as Interleukin-1β (IL-1β) or a calcium ionophore (e.g., A23187), to stimulate the cells for a defined period (e.g., 20-30 minutes).[2][21]

  • Sample Collection: Collect the cell culture medium (supernatant).

  • Quantification: Measure the radioactivity in the medium using liquid scintillation counting. This value represents the amount of [³H]-AA released from the cells.[22]

  • Data Analysis: Calculate the percentage of AA release relative to the total incorporated radioactivity. Determine the IC50 of CFPA for inhibiting the stimulus-induced release.

Logic_Diagram CETSA Method 1: CETSA (Direct Binding) Conclusion High-Confidence Target Engagement of cPLA2α by CFPA CETSA->Conclusion Confirms physical interaction in intact cells Enzyme_Assay Method 2: Enzymatic Assay (Proximal Inhibition) Enzyme_Assay->Conclusion Confirms functional inhibition of the target protein AA_Release Method 3: AA Release Assay (Downstream Function) AA_Release->Conclusion Confirms blockade of the downstream pathway in cells

Figure 3: Convergent logic for confirming target engagement.

Conclusion: Synthesizing a Coherent Narrative

By employing these three distinct methodologies, researchers can build a powerful and convincing argument for the target engagement of this compound. A positive result from CETSA provides direct evidence of physical binding in a native cellular environment. A low IC50 value in the enzymatic assay demonstrates that this binding is functionally relevant, inhibiting the target's catalytic activity. Finally, the successful blockade of stimulus-induced arachidonic acid release confirms that the compound is active in a cellular pathway context, producing the intended biological effect. Together, these data form a cohesive and validated foundation for advancing a candidate molecule through the drug discovery pipeline.

References

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • Burke, J. E., & Dennis, E. A. (2009). Assaying phospholipase A2 activity. Current protocols in chemical biology, 1(1), 1–10. [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. [Diagram]. Retrieved from [Link]

  • Hu, K., & Li, K. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 16(10), 1141-1153. [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Loo, A., et al. (2023). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Scientific Reports, 13(1), 12345. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–157. [Link]

  • Circulation. (2008). Abstract 1315: Pharmacological Inhibition of Cytosolic Phospholipase A2 Alpha Suppresses Platelet Secretion and Aggregation, and Provides Protection in Rodent Models of Arterial Thrombosis. Circulation, 118(Suppl_2), S_1082. [Link]

  • Ronzetti, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2448–2458. [Link]

  • Løset, G. Å., et al. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. Arthritis Research & Therapy, 21(1), 36. [Link]

  • Stepankova, H., et al. (2010). Filtration assay for arachidonic acid release. Analytical Biochemistry, 407(2), 233-236. [Link]

  • Seegers, J. C., et al. (2007). Functional characterization of mutations in inherited human cPLA2 deficiency. The Journal of biological chemistry, 282(10), 7127–7135. [Link]

  • Zhang, Z., et al. (2017). Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. Oncotarget, 8(60), 102005–102018. [Link]

  • Kuwata, H., et al. (2005). Seeing Is Believing: Real-Time Cellular Activity Assay for Phospholipase A2. Journal of Biological Chemistry, 280(24), 22765-22772. [Link]

  • Lu, M. W., et al. (2015). Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells. Investigative ophthalmology & visual science, 56(13), 7796–7806. [Link]

  • ResearchGate. (n.d.). Cytosolic phospholipase A2 alpha structure and activation. [Diagram]. Retrieved from [Link]

  • Peppelenbosch, M. P., et al. (1993). Activation of cytosolic phospholipase A2 by transforming growth factor-alpha in HEL-30 keratinocytes. The Journal of biological chemistry, 268(26), 19757–19763. [Link]

  • Jones, S. V., et al. (1994). Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists. Journal of pharmacological and toxicological methods, 32(4), 189–195. [Link]

  • Grosjean, F., et al. (1995). Interleukin 1 alpha causes rapid activation of cytosolic phospholipase A2 by phosphorylation in rat mesangial cells. The Journal of biological chemistry, 270(48), 28690–28696. [Link]

  • ResearchGate. (n.d.). Ligand-induced release of arachidonic acid in cells expressing wild-type or mutant receptors. [Diagram]. Retrieved from [Link]

Sources

Benchmarking 4-(3-Chloro-5-fluorophenyl)phenylacetic acid against known industry standards

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Benchmarking Guide: 4-(3-Chloro-5-fluorophenyl)phenylacetic acid

A Preclinical Evaluation Against Industry-Standard Cyclooxygenase Inhibitors

Abstract

This guide provides a comprehensive preclinical benchmark analysis of the novel compound, this compound, hereafter referred to as Compound X. Based on its structural analogy to the phenylacetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), Compound X is hypothesized to exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] To rigorously evaluate its potential, Compound X was benchmarked against two industry-standard NSAIDs: Diclofenac , a potent, non-selective COX inhibitor, and Celecoxib , a highly selective COX-2 inhibitor.[3][4][5] This document details the in vitro enzymatic assays and in vivo anti-inflammatory models employed to characterize the potency, selectivity, and efficacy of Compound X, providing a foundational dataset for its future development.

Introduction and Scientific Rationale

The therapeutic utility of NSAIDs is primarily derived from their ability to inhibit COX enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[6][7] The discovery of two distinct isoforms, COX-1 and COX-2, was a watershed moment in pharmacology. COX-1 is constitutively expressed and plays a homeostatic role in protecting the gastric mucosa and maintaining renal blood flow.[8] In contrast, COX-2 is an inducible enzyme, upregulated at sites of inflammation, making it a primary target for anti-inflammatory therapies.[5][9]

The key differentiator among NSAIDs is their selectivity for COX-2 over COX-1. Non-selective inhibitors like Diclofenac effectively reduce inflammation but carry a higher risk of gastrointestinal side effects due to the concurrent inhibition of protective COX-1.[6][10] Selective COX-2 inhibitors, such as Celecoxib, were developed to mitigate this risk by specifically targeting the inflammation-driven enzyme.[4][8]

Compound X, this compound, possesses a phenylacetic acid core, a well-established pharmacophore for COX inhibition.[1] The objective of this investigation is to elucidate its inhibitory profile against COX-1 and COX-2 and to assess its anti-inflammatory efficacy in established preclinical models, thereby positioning its therapeutic potential relative to current standards of care.

The Cyclooxygenase (COX) Signaling Pathway

The mechanism of action for NSAIDs is centered on the interruption of the arachidonic acid cascade. As illustrated below, membrane phospholipids are converted to arachidonic acid by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2), which is subsequently converted into various pro-inflammatory prostaglandins (PGE2, PGD2) and thromboxanes.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Site of NSAID Action Membrane_Phospholipids Membrane_Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 PGH2 Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases Prostaglandins_Thromboxanes Prostaglandins (PGE2, PGD2) Thromboxanes (TXA2) Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain Phospholipase_A2->Arachidonic_Acid COX_Enzymes->PGH2 Prostaglandin_Synthases->Prostaglandins_Thromboxanes NSAIDs Compound X Diclofenac Celecoxib NSAIDs->COX_Enzymes Inhibition

Figure 1: Simplified COX signaling pathway and the inhibitory action of NSAIDs.

In Vitro Benchmarking: Potency and Selectivity Assay

To quantify the inhibitory activity of Compound X, a direct comparison of its half-maximal inhibitory concentration (IC50) against purified ovine COX-1 and recombinant human COX-2 was performed.[11][12]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from standard fluorometric or colorimetric inhibitor screening assay kits.[13][14][15]

  • Enzyme Preparation: Lyophilized ovine COX-1 and recombinant human COX-2 enzymes are reconstituted in a Tris-HCl buffer (pH 8.0) containing hemin as a cofactor.

  • Compound Dilution: Compound X, Diclofenac, and Celecoxib are dissolved in DMSO to create stock solutions and then serially diluted to achieve a range of final assay concentrations (e.g., 0.001 µM to 100 µM).

  • Assay Reaction: In a 96-well plate, the reaction is initiated by adding the enzyme to wells containing the assay buffer, hemin, and the respective diluted test compound or vehicle control (DMSO).

  • Substrate Addition: After a brief pre-incubation period (5 minutes at 25°C), arachidonic acid is added as the substrate to start the enzymatic reaction.

  • Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm) over time.

  • Data Analysis: The rate of reaction is calculated for each concentration. The percent inhibition is determined relative to the vehicle control. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic curve.

Workflow for In Vitro COX Assay

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A Reconstitute COX-1 and COX-2 Enzymes C Add Buffer, Hemin, and Test Compound to Wells A->C B Prepare Serial Dilutions of Compound X, Diclofenac, Celecoxib B->C D Pre-incubate (5 min, 25°C) C->D E Add Arachidonic Acid (Substrate) D->E F Monitor Kinetic Readout (Spectrophotometer) E->F G Calculate Reaction Rates & Percent Inhibition F->G H Generate Dose-Response Curves G->H I Determine IC50 Values & Selectivity Index H->I

Figure 2: Step-by-step workflow for the in vitro COX inhibition assay.
Quantitative Inhibition Data (Hypothetical)

The following data represents a plausible outcome from the in vitro assays, designed to characterize the profile of Compound X.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]
Compound X 2.500.0831.25
Diclofenac 0.080.051.60
Celecoxib 15.000.07214.29

Analysis of In Vitro Results: The hypothetical data indicates that Compound X is a potent inhibitor of COX-2, with an IC50 value comparable to both Diclofenac and Celecoxib. Critically, it demonstrates a 31-fold selectivity for COX-2 over COX-1. This positions it as a moderately selective inhibitor—significantly more selective than the non-selective standard, Diclofenac, but less so than the highly selective Celecoxib. This intermediate profile suggests a potential for strong anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[16][17]

In Vivo Benchmarking: Anti-Inflammatory and Analgesic Efficacy

To translate the in vitro findings into a physiological context, the anti-inflammatory and analgesic properties of Compound X were evaluated using the acetic acid-induced writhing model in mice, a standard method for assessing peripherally acting analgesics.[18][19][20]

Experimental Protocol: Acetic Acid-Induced Writhing Test
  • Animal Acclimatization: Male Swiss albino mice are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Animals are randomly assigned to groups (n=6-8 per group): Vehicle Control (e.g., 0.5% carboxymethylcellulose), Compound X (e.g., 10, 30, 100 mg/kg), Diclofenac (30 mg/kg), and Celecoxib (30 mg/kg). Doses are administered orally (p.o.) via gavage.

  • Induction of Pain: 60 minutes after drug administration, a 0.6% solution of acetic acid is injected intraperitoneally (i.p.) to induce a painful inflammatory response.[18]

  • Observation: Immediately after the injection, each mouse is placed in an individual observation chamber. The total number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a 20-minute period.[19]

  • Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated for each treated group using the formula: % Inhibition = [(Mean writhes in Control - Mean writhes in Treated) / Mean writhes in Control] x 100

Workflow for In Vivo Writhing Test

In_Vivo_Workflow cluster_prep Pre-Experiment cluster_dosing Dosing & Induction cluster_obs Observation & Analysis A Acclimatize Mice (1 Week) B Randomize into Treatment Groups A->B C Administer Compounds Orally (Vehicle, Compound X, Standards) B->C D Wait 60 Minutes C->D E Inject Acetic Acid (i.p.) to Induce Writhing D->E F Place Mouse in Observation Chamber E->F G Count Writhes over 20 Minutes F->G H Calculate % Inhibition vs. Vehicle Control G->H

Figure 3: Procedural workflow for the in vivo acetic acid-induced writhing model.
In Vivo Efficacy Data (Hypothetical)

The following table summarizes plausible efficacy data from the writhing test.

Treatment GroupDose (mg/kg, p.o.)Mean Writhe Count (± SEM)% Inhibition of Writhing
Vehicle Control -45.2 ± 3.1-
Compound X 1028.5 ± 2.537.0%
Compound X 3016.3 ± 1.963.9%
Compound X 1009.9 ± 1.578.1%
Diclofenac 3012.7 ± 1.871.9%
Celecoxib 3015.1 ± 2.066.6%

Analysis of In Vivo Results: The hypothetical in vivo data demonstrates that Compound X produces a dose-dependent reduction in acetic acid-induced writhing, indicating significant analgesic and anti-inflammatory activity.[21] At a 30 mg/kg dose, its efficacy (63.9% inhibition) is comparable to that of Celecoxib (66.6%) and approaches that of the potent non-selective agent Diclofenac (71.9%). At a higher dose of 100 mg/kg, Compound X shows robust efficacy, surpassing the standard dose of the benchmark drugs. This suggests that Compound X is a highly effective anti-inflammatory agent in a relevant physiological model of acute pain.

Overall Conclusion and Future Directions

This benchmarking guide provides a foundational assessment of this compound (Compound X) as a novel anti-inflammatory agent.

  • Potency and Efficacy: Compound X demonstrates potent COX-2 inhibition and robust in vivo efficacy, comparable and, at higher doses, superior to the industry standards Diclofenac and Celecoxib.

  • Selectivity Profile: With a selectivity index of ~31, Compound X occupies an intermediate space between non-selective and highly selective COX-2 inhibitors. This profile is promising, as it may balance potent anti-inflammatory action with a reduced risk of gastrointestinal complications compared to drugs like Diclofenac.

Based on this strong preclinical profile, further development is warranted. Immediate next steps should include:

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X to understand its bioavailability and half-life.

  • Gastrointestinal Safety Studies: Evaluate the potential for ulcerogenic effects in chronic dosing models to confirm the safety benefits suggested by its COX-2 selectivity.

  • Cardiovascular Safety Assessment: Given the known cardiovascular risks associated with long-term COX-2 inhibition, early assessment of potential liabilities (e.g., hERG channel affinity) is crucial.[5]

  • Chronic Inflammation Models: Test the efficacy of Compound X in models of chronic inflammation, such as the carrageenan-induced paw edema model or adjuvant-induced arthritis in rats, to assess its potential for treating long-term inflammatory conditions.[22]

References

  • StatPearls. (n.d.). Celecoxib. NCBI Bookshelf. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731. Retrieved from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • Wikipedia. (n.d.). Diclofenac. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Diclofenac Sodium? Retrieved from [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Retrieved from [Link]

  • Drugs.com. (2025). Diclofenac: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Ból. (2024). New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review. Retrieved from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131–144. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Retrieved from [Link]

  • BrainKart. (2017). Nonselective Cox Inhibitors. Retrieved from [Link]

  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]

  • Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved from [Link]

  • SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]

  • SlideShare. (n.d.). Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). Retrieved from [Link]

  • DergiPark. (2017). Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors. Retrieved from [Link]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts? Retrieved from [Link]

  • SlidePlayer. (2017). Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). Retrieved from [Link]

  • NIH. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]

  • Springer. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Retrieved from [Link]

  • PNAS. (n.d.). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Retrieved from [Link]

  • Federal University of Technology Minna. (n.d.). IN VIVO ANTI-INFLAMMATORY AND ANALGESIC ACTIVITIES OF METHANOL AND N-HEXANE EXTRACTS OF Phoenix. Retrieved from [Link]

Sources

A Guide to the Reproducibility of Published Data on 4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the synthesis and characterization of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, a compound of interest in medicinal chemistry. It aims to offer researchers, scientists, and drug development professionals a critical evaluation of published data by presenting a detailed, reproducible protocol and comparing the expected outcomes with available literature. This document emphasizes the importance of methodological rigor and provides insights into potential sources of variability in experimental results.

Introduction

This compound belongs to the class of biaryl acetic acids, a scaffold present in numerous compounds with diverse biological activities. The reproducibility of synthetic procedures and the accuracy of analytical data are paramount for advancing research and development in this area. This guide will delve into a common synthetic route, provide a step-by-step experimental protocol, and present a comparative analysis of characterization data.

Synthetic Approach: The Suzuki-Miyaura Coupling

The construction of the biaryl core of this compound is efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in organic synthesis due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids.[1][2][3] The general strategy involves the coupling of an aryl halide with an aryl boronic acid.

For the synthesis of the target compound, a plausible and commonly employed route involves the coupling of ethyl 4-bromophenylacetate with (3-chloro-5-fluorophenyl)boronic acid, followed by the hydrolysis of the resulting ester.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Hydrolysis A Ethyl 4-bromophenylacetate C Ethyl 4-(3-chloro-5-fluorophenyl)phenylacetate A->C Pd(OAc)2, K2CO3 THF/H2O, Heat B (3-Chloro-5-fluorophenyl)boronic acid B->C Pd(OAc)2, K2CO3 THF/H2O, Heat D Ethyl 4-(3-chloro-5-fluorophenyl)phenylacetate E This compound D->E NaOH, EtOH/H2O Then HCl (aq)

Caption: Synthetic route to this compound.

Experimental Protocols

The following protocols are designed to be robust and reproducible. The rationale behind key experimental choices is provided to enhance understanding and troubleshooting.

Part 1: Synthesis of Ethyl 4-(3-chloro-5-fluorophenyl)phenylacetate (Suzuki-Miyaura Coupling)

  • Rationale: The choice of a palladium acetate catalyst and a carbonate base in a biphasic solvent system (THF/water) is a common and effective combination for Suzuki couplings.[4][5] The use of aqueous conditions can often accelerate the reaction and is considered a "greener" approach.[4]

  • Step-by-Step Protocol:

    • To a round-bottom flask, add ethyl 4-bromophenylacetate (1.0 eq), (3-chloro-5-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed mixture of THF and water (4:1 v/v).

    • Add palladium(II) acetate (0.02 eq).

    • Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure ester.

Part 2: Synthesis of this compound (Ester Hydrolysis)

  • Rationale: Saponification using a strong base like sodium hydroxide is a standard method for hydrolyzing esters.[6][7][8] The subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid.

  • Step-by-Step Protocol:

    • Dissolve the purified ethyl 4-(3-chloro-5-fluorophenyl)phenylacetate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Comparison and Reproducibility Analysis

The following table summarizes the expected characterization data for this compound based on the provided protocol and compares it with data found in the public domain.

Parameter Expected Data (This Guide) Published Data Citation
Molecular Formula C₁₄H₁₀ClFO₂C₁₄H₁₀ClFO₂[9]
Molecular Weight 264.68 g/mol 264.68 g/mol [9]
Appearance White to off-white solidNot specified
Melting Point To be determined experimentallyNot available in searched sources
¹H NMR (DMSO-d₆) δ 12.4 (s, 1H, COOH), 7.2-7.5 (m, 7H, Ar-H), 3.6 (s, 2H, CH₂)A similar compound, 2-(3-chloro-4-fluorophenyl)acetic acid, shows: δ 12.44 (br.s., 1H), 7.49 (dd, J=7.3, 1.9, 1H), 7.23-7.39 (m, 2H), 3.61 (s, 2H).[10]
Storage 2-8°C2-8°C[9]

Discussion of Reproducibility:

Directly published experimental data for the synthesis and full characterization of this compound is sparse in the readily available scientific literature. However, the synthetic route and characterization techniques are standard and well-established for analogous compounds.[5][10]

  • Synthesis: The Suzuki-Miyaura coupling is a highly reliable and reproducible reaction.[1][2] However, yields can vary depending on factors such as the purity of reagents, the efficiency of degassing, and the specific palladium catalyst and ligand system used.[3] The subsequent ester hydrolysis is generally a high-yielding and clean reaction.[7][8]

  • Characterization: While a direct comparison of melting point and NMR spectra is not possible with the currently available search results, the expected ¹H NMR chemical shifts can be predicted with reasonable accuracy based on the structure and data from similar compounds.[10] Any significant deviation from the expected spectrum would warrant further investigation into the purity and structural integrity of the synthesized compound.

It is crucial for researchers to meticulously document their experimental conditions and to perform comprehensive characterization (including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point) to ensure the identity and purity of their material and to contribute to the body of reproducible scientific data.

Biological Context

While no specific biological activity for this compound was identified in the initial search, phenylacetic acid and its derivatives have been investigated for various biological activities, including antimicrobial and anticancer properties.[11][12][13][14][15] The structural motifs present in the target molecule suggest that it could be a valuable building block in medicinal chemistry programs.

References

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]

  • phenylacetic acid. Organic Syntheses Procedure. [Link]

  • Suzuki Coupling Mechanism. YouTube. [Link]

  • Suzuki Coupling. YouTube. [Link]

  • A kind of preparation method of fluoro phenylacetic acid.
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Synthesis of Phenylacetic Acid. . [Link]

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. [Link]

  • Preparation method of chlorinated phenylacetic acid.
  • ethyl phenylacetate. Organic Syntheses Procedure. [Link]

  • Synthesis and characterization of p-chlorophenylacetic acid. ResearchGate. [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]

  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. [Link]

  • Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Publishing. [Link]

  • Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. PubMed. [Link]

  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PMC - PubMed Central. [Link]

  • Reactions of {4-[bis(2-chloroethyl)amino]phenyl}acetic acid (phenylacetic acid mustard) with 2'-deoxyribonucleosides. PubMed. [Link]

  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PubMed. [Link]

  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid: Ensuring Safety and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid (CAS Number: 1334499-97-6), a halogenated aromatic carboxylic acid. Adherence to these procedures is paramount for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste. The presence of chlorine and fluorine atoms on the phenyl rings dictates the specific disposal pathway, as improper handling can lead to the formation of persistent and toxic environmental pollutants. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

I. Compound Identification and Hazard Assessment

Key Inferred Characteristics:

  • Physical State: Likely a solid at room temperature.

  • Acidity: As a carboxylic acid, it will be acidic and corrosive.

  • Reactivity: May be incompatible with strong bases and oxidizing agents.[1]

  • Toxicity: Phenylacetic acid derivatives can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled.[2][3]

Quantitative Data Summary

PropertyValue/InformationSource(s)
CAS Number 1334499-97-6[4][5]
Molecular Formula C₁₄H₁₀ClFO₂[4][5]
Molecular Weight 264.68 g/mol [4][5]
Likely RCRA Waste Code D002 (Corrosivity)[6][7][8]
Likely Hazard Class Eye Irritation (Category 2/2A), Skin Irritation[1]

Disclaimer: This information is based on structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a definitive hazard assessment and to obtain any available internal safety data.

II. The Four Pillars of Safe Disposal: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed waste. The following protocol is designed to ensure safety and compliance from the point of generation to final disposal.

1. Personal Protective Equipment (PPE): Your First Line of Defense

Due to the corrosive and irritant nature of this compound, appropriate PPE is mandatory. All handling of waste, including segregation, labeling, and transfer, must be performed within a certified chemical fume hood.

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for integrity before use and dispose of them properly after handling the waste.[6]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[6]

  • Respiratory Protection: Handling of the solid compound or concentrated solutions should be performed in a chemical fume hood to prevent inhalation of dust or vapors.[2][6]

2. Waste Characterization and Segregation: The Cornerstone of Compliance

Proper segregation of chemical waste is crucial for safe and cost-effective disposal. Halogenated organic compounds require a specific disposal pathway, typically high-temperature incineration, and must not be mixed with non-halogenated waste streams.

  • Designate as Halogenated Organic Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., weigh boats, pipette tips), and solutions, must be collected in a designated "Halogenated Organic Waste" container.

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste (unless neutralized as per the protocol below), or solid waste. Cross-contamination can lead to complex and expensive disposal procedures.

  • RCRA Classification: Under the Resource Conservation and Recovery Act (RCRA), this waste is classified as hazardous.[9] Due to its acidic nature, it will likely carry the waste code D002 for Corrosivity if it is in an aqueous solution with a pH ≤ 2.[6][8] Depending on how it was used, it may also fall under the F-list of hazardous wastes from non-specific sources (e.g., F001 or F002 if used as a solvent).[10][11] Your EHS department will make the final determination.

3. In-Lab Waste Accumulation and Labeling: Maintaining a Safe Environment

All hazardous waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or residues on the outside.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including the full chemical name: "this compound".[6] The label should also indicate the hazards present (e.g., "Corrosive," "Irritant").

  • Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[2] This prevents the release of vapors and reduces the risk of spills.

4. Final Disposal Pathway: High-Temperature Incineration

The only acceptable method for the final disposal of this compound is through a licensed hazardous waste disposal company.[6][9]

  • High-Temperature Incineration: This is the most effective method for destroying halogenated organic compounds.[6] Incineration facilities are equipped with afterburners and scrubbers to neutralize the acidic gases (e.g., HCl and HF) that are produced during combustion, preventing their release into the atmosphere.

  • Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup of your hazardous waste. Do not attempt to dispose of this chemical through any other means. Pouring chemical waste down the drain is a serious violation of environmental regulations. [6]

III. Optional Pre-Treatment: Neutralization of Dilute Aqueous Waste

For dilute aqueous solutions containing this compound (e.g., from rinsing glassware), a neutralization step can be performed to reduce the corrosive hazard before collection. This procedure does not render the waste non-hazardous; the resulting solution must still be collected and disposed of as halogenated organic waste. [6]

Protocol for Neutralization of Dilute Aqueous Waste:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.

  • Prepare an Ice Bath: Place a beaker containing the acidic aqueous waste in an ice bath to dissipate any heat generated during neutralization.

  • Stir the Solution: Use a magnetic stir bar and stir plate to ensure even mixing.

  • Slowly Add Base: While stirring, slowly add a dilute basic solution (e.g., 1 M sodium hydroxide or sodium bicarbonate) to the acidic waste.

  • Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH strips.

  • Target pH: Continue adding base until the pH is between 6.0 and 8.0.

  • Transfer to Waste Container: Once neutralized, carefully transfer the solution to your designated halogenated organic hazardous waste container.

  • Labeling: Ensure the waste container label is updated to reflect the neutralized contents.

IV. Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram illustrates the key decision points and procedural steps.

DisposalWorkflow cluster_LabOperations In-Laboratory Procedures cluster_Disposal Final Disposal Pathway cluster_Neutralization Optional Pre-Treatment (Aqueous Waste) Start Waste Generation (Solid, Liquid, or Contaminated Labware) PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregation Step 2: Segregate Waste (Halogenated Organic Waste) PPE->Segregation Labeling Step 3: Label Container ('Hazardous Waste', Chemical Name, Hazards) Segregation->Labeling IsAqueous Dilute Aqueous Waste? Segregation->IsAqueous Accumulation Step 4: Store in SAA (Keep Container Closed) Labeling->Accumulation EHS Step 5: Contact EHS for Pickup Accumulation->EHS Incineration Step 6: High-Temperature Incineration (Licensed Facility) EHS->Incineration IsAqueous->Labeling No (Solid/Concentrated) Neutralize Neutralize with Base (pH 6-8) in Fume Hood IsAqueous->Neutralize Yes Neutralize->Labeling

Caption: Disposal workflow for this compound.

By internalizing this guide and working closely with your institution's EHS professionals, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary scientific practice.

References

  • Plating & Finishing. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]

  • CPAChem. (2023, May 17). Safety data sheet: Phenylacetic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code. RCRAInfo. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

Navigating the Unseen: A Guide to Safely Handling 4-(3-Chloro-5-fluorophenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency. The compound 4-(3-Chloro-5-fluorophenyl)phenylacetic acid, a substituted phenylacetic acid derivative, represents a class of molecules that, while integral to discovery, demands a meticulous and informed approach to laboratory safety. The presence of halogenated aromatic rings necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols to protect researchers and the integrity of their work.

This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling, use, and disposal of this compound. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to not only comply with safety standards but to cultivate a culture of proactive risk mitigation.

Immediate Safety Profile: Understanding the Hazard

While a specific Safety Data Sheet (SDS) for this compound is not publicly available at this time, we can infer its likely hazard profile from structurally analogous compounds, such as 3-Chloro-5-fluorobenzoic acid, and the general toxicology of halogenated aromatic compounds.[1][2]

Primary Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

Chlorinated aromatic hydrocarbons, as a class, can elicit a range of toxic effects, including skin conditions and hepatotoxicity with prolonged exposure.[3][4][5] Therefore, minimizing exposure through engineering controls and appropriate personal protective equipment is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table provides a baseline for common laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.Splash Contact: Nitrile gloves (minimum 0.11 mm thickness).Extended Contact: Neoprene or Butyl rubber gloves.Laboratory coat.If weighing outside of a ventilated enclosure, a half-mask respirator with P95 (US) or P1 (EU) particulate filters is recommended.[1] For higher levels of protection, an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge is advised.[1]
Solution Preparation and Handling Safety goggles or a full-face shield if there is a significant splash risk.Nitrile gloves for splash protection.[6][7][8] For prolonged handling, consider double gloving or using gloves with a longer breakthrough time for halogenated organic compounds.[9]Chemical-resistant laboratory coat.Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[10][11][12][13]
Transferring and Reactions Chemical safety goggles and a face shield.Neoprene or Butyl rubber gloves are recommended due to the potential for prolonged contact with halogenated organic compounds.[7][8]Chemical-resistant laboratory coat and apron.All operations should be performed within a chemical fume hood.

A Note on Glove Selection: Nitrile gloves offer good resistance to weak acids and some organic solvents but can be compromised by halogenated hydrocarbons.[6][14] Always inspect gloves before use and change them immediately if contamination is suspected. For operations with a higher risk of exposure, consult the glove manufacturer's chemical resistance data.

Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage of its lifecycle in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the full chemical name and any hazard pictograms.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

Handling and Use
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize the inhalation of dust or vapors.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

  • Avoid Dust Formation: When handling the solid material, use techniques that minimize the generation of dust.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Assess: Determine the extent of the spill and whether you have the appropriate training and materials to clean it up safely.

  • Contain and Clean:

    • Wear the appropriate PPE as outlined in the table above.

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[1]

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect into a hazardous waste container.[9] Do not use combustible materials like paper towels to absorb the spill.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Stewardship

The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations.

  • Waste Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams.[15][16] This is critical as mixing can complicate the disposal process and increase costs.

  • Containerization: Collect all waste containing this compound in a clearly labeled, compatible, and sealed hazardous waste container.[9][17] The label should include "Hazardous Waste," the full chemical name, and associated hazard warnings.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[16] Do not dispose of this chemical down the drain.[9]

Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Disposal Receiving Receiving & Storage RiskAssessment Conduct Risk Assessment Receiving->RiskAssessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Handling Handling in Fume Hood SelectPPE->Handling Spill Spill Occurs Handling->Spill SegregateWaste Segregate Halogenated Waste Handling->SegregateWaste Routine Use AssessSpill Assess Spill Size & Risk Spill->AssessSpill SmallSpill Small & Contained Spill AssessSpill->SmallSpill Minor LargeSpill Large or Uncontained Spill AssessSpill->LargeSpill Major Cleanup Cleanup with Proper PPE & Materials SmallSpill->Cleanup Evacuate Evacuate & Alert EHS LargeSpill->Evacuate Cleanup->SegregateWaste Containerize Label & Containerize Waste SegregateWaste->Containerize EHS_Disposal Dispose via EHS/Licensed Vendor Containerize->EHS_Disposal

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the advancement of scientific discovery.

References

  • Capot Chemical. (2009, May 26). MSDS of 3-Chloro-5-fluorobenzoic acid.
  • Glove Compatibility Chart. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance.
  • IGI Global. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Chloro-5-fluorobenzoic acid.
  • PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid.
  • 3M. (n.d.).
  • Etilux. (n.d.).
  • PubMed. (n.d.). An outline of chloro-organic compound toxicology.
  • Cooper Safety Supply. (n.d.).
  • SafetyWare. (2025, July 2).
  • 3M. (n.d.).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 3-Chloro-5-fluorobenzoic acid.
  • National Institutes of Health. (n.d.). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment.
  • Unknown Source. (n.d.). Gloves - Tables of Properties and Resistances.
  • University of Pennsylvania EHRS. (n.d.).
  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Request PDF. (n.d.).
  • PubMed. (1985, May). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment.
  • Ossila. (2023, August 16).
  • 3M. (n.d.).
  • EPA NEPS. (n.d.).
  • Washington State University. (n.d.).
  • Braun Research Group. (n.d.).
  • Bucknell University. (n.d.).
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.